molecular formula C10H10N2O B1472951 Pyridin-4-yl(1H-pyrrol-2-yl)methanol CAS No. 1359828-89-9

Pyridin-4-yl(1H-pyrrol-2-yl)methanol

货号: B1472951
CAS 编号: 1359828-89-9
分子量: 174.2 g/mol
InChI 键: VJAUFSZVCZIUBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridin-4-yl(1H-pyrrol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-4-yl(1H-pyrrol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

pyridin-4-yl(1H-pyrrol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10(9-2-1-5-12-9)8-3-6-11-7-4-8/h1-7,10,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAUFSZVCZIUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrole and pyridine scaffolds are foundational in numerous biologically active molecules, and their combination in this methanol derivative presents a unique pharmacophore with potential applications in oncology, inflammation, and neurology.[1][2] This document details two primary synthetic pathways—a Grignard reagent-based approach and a ketone reduction method—offering insights into the causality behind experimental choices. Furthermore, a complete, self-validating experimental protocol is provided, followed by an in-depth analysis of the characterization techniques required to verify the structure and purity of the target compound, including predicted spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals seeking both theoretical grounding and practical, actionable methodologies.

Introduction: The Significance of the Pyrrole-Pyridine Scaffold

The convergence of pyrrole and pyridine rings within a single molecular architecture creates a scaffold with significant therapeutic potential. The pyrrole ring is a core component of many natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[1][3] Its electron-rich nature and ability to participate in hydrogen bonding make it a privileged structure in drug design.[4] Similarly, the pyridine moiety is a ubiquitous feature in pharmaceuticals, valued for its ability to modulate aqueous solubility, act as a hydrogen bond acceptor, and coordinate with metallic centers in enzymes.[2]

The compound Pyridin-4-yl(1H-pyrrol-2-yl)methanol combines these two critical pharmacophores, linked by a versatile methanol bridge. This structure is an analogue of di-aryl and aryl-heteroaryl methanols, which are known to possess important biological properties.[5] The hydroxyl group can act as a key hydrogen bonding partner with biological targets, while the rotatable bond between the carbinol carbon and the aromatic rings allows for conformational flexibility, which is crucial for optimizing interactions within a receptor's binding pocket. The development of robust synthetic routes and thorough characterization of such molecules is therefore a critical step in the exploration of new chemical space for drug discovery.[6]

Strategic Approaches to Synthesis

The synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol can be approached from two principal retrosynthetic pathways. The choice between these methods depends on starting material availability, scalability, and control over side reactions.

G cluster_0 Pathway A: Grignard Reaction cluster_1 Pathway B: Ketone Reduction Target Pyridin-4-yl(1H-pyrrol-2-yl)methanol Grignard Grignard Addition Grignard->Target Pyrrole_Grignard 2-Pyrrolylmagnesium halide Pyrrole_Grignard->Grignard Py_Aldehyde Pyridine-4-carboxaldehyde Py_Aldehyde->Grignard Reduction Reduction Reduction->Target Ketone (Pyridin-4-yl)(1H-pyrrol-2-yl)methanone Ketone->Reduction Acylation Acylation Acylation->Ketone Pyrrole Pyrrole Pyrrole->Acylation Py_Acid_Deriv Isonicotinoyl Chloride Py_Acid_Deriv->Acylation

Caption: Retrosynthetic analysis for Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Pathway A: Grignard Reagent-Based Synthesis

The Grignard reaction is a powerful and classic method for forming carbon-carbon bonds.[7] This pathway involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. For this target molecule, two variations are feasible:

  • Route A1: Reaction of a pyrrole-based Grignard reagent (e.g., 2-pyrrolylmagnesium bromide) with pyridine-4-carboxaldehyde.

  • Route A2: Reaction of a pyridine-based Grignard reagent (e.g., 4-pyridylmagnesium bromide) with pyrrole-2-carboxaldehyde.

The primary challenge in this approach lies in the preparation and handling of the heteroaromatic Grignard reagents, which can be less stable than their simple aryl or alkyl counterparts.[8] The reaction must be conducted under strictly anhydrous conditions in an inert atmosphere to prevent quenching of the highly reactive Grignard reagent.[7][9] The acidity of the pyrrole N-H proton requires consideration; it may be necessary to use excess Grignard reagent or to protect the N-H group prior to the reaction.

Pathway B: Two-Step Ketone Reduction Pathway

This strategy offers a potentially more controlled and higher-yielding alternative. It bifurcates the synthesis into two distinct and reliable steps:

  • Acylation: Formation of the precursor ketone, (Pyridin-4-yl)(1H-pyrrol-2-yl)methanone. This is typically achieved via a Friedel-Crafts-type acylation of pyrrole with an activated derivative of isonicotinic acid, such as isonicotinoyl chloride.

  • Reduction: Selective reduction of the ketone carbonyl to the secondary alcohol. This transformation is reliably accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[10][11]

This pathway avoids the complexities of preparing and handling sensitive heteroaryl Grignard reagents. The intermediate ketone is typically a stable, crystalline solid that can be easily purified before the final reduction step, ensuring a high purity of the final product. Given its robustness and predictability, this guide will focus on the ketone reduction pathway for the detailed experimental protocol.

Detailed Experimental Protocol: Ketone Reduction Pathway

This section provides a self-validating, step-by-step protocol for the synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

G cluster_0 Step 1: Ketone Synthesis (Acylation) cluster_1 Step 2: Alcohol Synthesis (Reduction) A Mix Pyrrole & Anhydrous Solvent B Add Lewis Acid (e.g., AlCl₃) A->B C Add Isonicotinoyl Chloride (dropwise at 0°C) B->C D Stir at RT (Monitor by TLC) C->D E Quench with ice/HCl D->E F Extract & Purify (Column Chromatography) E->F G Dissolve Ketone in Methanol F->G Purified Ketone Intermediate H Add NaBH₄ (portion-wise at 0°C) G->H I Stir at RT (Monitor by TLC) H->I J Quench with Water/Acetone I->J K Extract & Purify (Recrystallization) J->K

Caption: Experimental workflow for the two-step synthesis.

Step 3.1: Synthesis of (Pyridin-4-yl)(1H-pyrrol-2-yl)methanone
  • Reagent Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrrole (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise while stirring.

  • Acylation: Dissolve isonicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCE and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice, followed by the slow addition of 2M HCl to dissolve the aluminum salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the ketone intermediate.[12]

Step 3.2: Reduction to Pyridin-4-yl(1H-pyrrol-2-yl)methanol
  • Reagent Preparation: Dissolve the purified (Pyridin-4-yl)(1H-pyrrol-2-yl)methanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) slowly in small portions over 20-30 minutes. The addition is exothermic and may cause bubbling.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the ketone spot.

  • Work-up: Quench the reaction by the slow addition of water or acetone to destroy excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a pure solid.[10]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Predicted Spectroscopic and Physical Data

The following table summarizes the expected characterization data for the target compound based on its structure and data from analogous molecules.[10][13][14][15][16]

Parameter Technique Predicted Value / Observation
Physical State VisualOff-white to pale yellow solid
Melting Point Melting Point Apparatus110-125 °C (Predicted Range)
¹H NMR 500 MHz, DMSO-d₆δ (ppm): 11.0-11.2 (br s, 1H, Pyrrole N-H ), 8.5 (d, 2H, Pyridine H -2,6), 7.4 (d, 2H, Pyridine H -3,5), 6.7 (m, 1H, Pyrrole H -5), 6.1 (m, 1H, Pyrrole H -3), 5.9 (m, 1H, Pyrrole H -4), 5.8 (d, 1H, CH -OH), 5.5 (d, 1H, CH-OH ).
¹³C NMR 125 MHz, DMSO-d₆δ (ppm): 150.5 (Py-C4), 149.5 (Py-C2,6), 133.0 (Pyrrole-C2), 121.0 (Py-C3,5), 118.0 (Pyrrole-C5), 108.0 (Pyrrole-C3), 106.5 (Pyrrole-C4), 68.0 (C H-OH).
Mass Spec. ESI-MSm/z: 175.08 [M+H]⁺, 174.07 [M]⁺, 157.06 [M-OH]⁺.
IR Spec. FT-IR (KBr)ν (cm⁻¹): 3400-3200 (O-H, N-H stretch, broad), 3100 (Aromatic C-H stretch), 1600, 1550 (C=C, C=N stretch), 1100 (C-O stretch).

Applications and Future Directions

The Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold is a promising starting point for the development of novel therapeutic agents. Its structural features suggest potential utility as:

  • Kinase Inhibitors: Many approved kinase inhibitors feature hinge-binding pyridine motifs. This compound could serve as a fragment for developing inhibitors targeting various protein kinases implicated in cancer.[17]

  • TRP Channel Modulators: Pyridinyl methanol derivatives have been identified as antagonists for Transient Receptor Potential (TRP) channels, which are involved in pain and inflammation.[18]

  • Antineoplastic Agents: The combined pyrrole-pyridine structure is present in compounds evaluated for broad anticancer activity against various cell lines.[2][19]

Future work should focus on exploring the structure-activity relationship (SAR) by modifying both the pyrrole and pyridine rings, as well as by derivatizing the methanol linker. Such studies will be invaluable in optimizing the potency, selectivity, and pharmacokinetic properties of this promising molecular scaffold.

Safety Precautions

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.

  • Grignard Reagents (If Used): Grignard reagents are highly reactive and pyrophoric. They react violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).[7]

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Diethyl ether is extremely flammable. Avoid inhalation and skin contact.

  • Quenching: Quenching of reactive reagents like Lewis acids and sodium borohydride is exothermic and should be performed slowly and with cooling.

References

  • Schmidt, A., Snovydovych, B. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Monatsh Chem140 , 1515–1520 (2009). Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103829. Available from: [Link]

  • Synthetic pathway for the preparation of pyrrole and pyridine derivatives using semicarbazide (series 29 and 30). ResearchGate. (n.d.). Available from: [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Available from: [Link]

  • Scope and selectivity of the pyrrole-to-pyridine ring expansion. ResearchGate. (n.d.). Available from: [Link]

  • Adkins, H., et al. (1945). Preparation of Derivatives of Pyrrole and Pyridine by Hydrogenation. Journal of the American Chemical Society, 67(9), 1515–1517. Available from: [Link]

  • SUPPORTING MATERIALS. (n.d.). Available from: [Link]

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents. (n.d.).
  • Kort, M. E., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4784–4798. Available from: [Link]

  • So, C. M., & Walsh, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12291–12300. Available from: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution - Preprints.org. (2023). Available from: [Link]

  • Brogi, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3149. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. (n.d.). Available from: [Link]

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. ScienceDirect. (n.d.). Available from: [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). Available from: [Link]

  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. PubMed. (n.d.). Available from: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. (n.d.). Available from: [Link]

  • Grignard compounds derived from pyridine. I - ResearchGate. (n.d.). Available from: [Link]

  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC. NIH. (n.d.). Available from: [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives - NIH. (2024). Available from: [Link]

  • US9145341B2 - Process of preparing Grignard reagent - Google Patents. (n.d.).
  • 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Derivatives as New Classes of Selective and Orally Available Polo-like Kinase 1 Inhibitors - PubMed. (n.d.). Available from: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PubMed Central. (n.d.). Available from: [Link]

  • Spectroscopic characterization of hydroxylated nanoballs in methanol - PubMed. (2007). Available from: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution | ACS Omega. (2024). Available from: [Link]

  • Heteroaryl-Directed Iridium-Catalyzed Enantioselective C-H Alkenylations of Secondary Alcohols - PubMed. (n.d.). Available from: [Link]

  • (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone - PMC. NIH. (n.d.). Available from: [Link]

  • Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks | Organic Letters - ACS Publications. (n.d.). Available from: [Link]

  • 5-(2-Amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro- pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites - ResearchGate. (n.d.). Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Heterocyclic Scaffold of Interest

Pyridin-4-yl(1H-pyrrol-2-yl)methanol represents a compelling heterocyclic scaffold, merging the distinct electronic and structural features of both pyridine and pyrrole rings, linked by a methanol bridge. Such hybrid molecules are of significant interest in medicinal chemistry due to their potential to interact with a multitude of biological targets. The pyridine moiety, a bioisostere of a phenyl group, often imparts aqueous solubility and can act as a hydrogen bond acceptor. The pyrrole ring, a five-membered aromatic heterocycle, is a common feature in many natural products and pharmacologically active compounds, often participating in hydrogen bonding and pi-stacking interactions. The methanolic linker introduces a chiral center and a hydroxyl group, which can serve as a crucial hydrogen bond donor and acceptor, further diversifying its potential intermolecular interactions.

This guide provides a comprehensive overview of the predicted physicochemical properties of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, outlines robust experimental protocols for their determination, and proposes a viable synthetic route. In the absence of extensive empirical data for this specific molecule in the public domain, this document serves as a predictive and methodological framework, empowering researchers to characterize this and similar novel chemical entities.

Predicted Physicochemical Properties: A Computational Approach

Given the novelty of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, its physicochemical properties are not yet extensively documented. However, leveraging established computational models, we can predict these key parameters to guide initial experimental design. A variety of computational tools, such as those within the EPI (Estimation Programs Interface) Suite, and other QSAR (Quantitative Structure-Activity Relationship) models, can provide valuable estimations.[1][2]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 174.20 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility (logS) -2.0 to -3.0Predicts moderate to low solubility in water, which may necessitate formulation strategies for in vivo studies.
pKa (Acid Dissociation Constant) Basic pKa: 4.5 - 5.5 (Pyridine nitrogen); Acidic pKa: > 14 (Pyrrole N-H and alcohol -OH)The pyridine nitrogen is expected to be the most basic site, influencing solubility and receptor interactions at physiological pH. The pyrrole N-H and the alcohol's hydroxyl group are weakly acidic.
Hydrogen Bond Donors 2 (Alcohol OH, Pyrrole NH)Potential for strong interactions with biological targets.
Hydrogen Bond Acceptors 2 (Pyridine N, Alcohol O)Contributes to solubility and target binding.
Polar Surface Area (PSA) ~50-60 ŲSuggests good potential for oral absorption and cell permeability.

Rationale Behind Predictions:

The predicted logP value is influenced by the lipophilic pyrrole and pyridine rings, balanced by the hydrophilic methanol linker. The basicity of the pyridine nitrogen is a well-established characteristic, and its predicted pKa is in the typical range for 4-substituted pyridines. The pyrrole N-H is known to be weakly acidic, and the alcohol hydroxyl group's acidity is also minimal. These predictions provide a foundational dataset for initiating laboratory investigations.

Proposed Synthetic Pathway

A plausible and efficient synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol can be envisioned through a multi-step process, leveraging established methodologies for the construction of substituted pyrroles and the functionalization of pyridines.[3][4][5]

Synthesis_Pathway cluster_0 Step 1: Pyrrole Functionalization cluster_1 Step 2: Grignard Reaction Pyrrole Pyrrole 2-Formylpyrrole 2-Formylpyrrole Pyrrole->2-Formylpyrrole Pyridin-4-yl(1H-pyrrol-2-yl)methanol Pyridin-4-yl(1H-pyrrol-2-yl)methanol 2-Formylpyrrole->Pyridin-4-yl(1H-pyrrol-2-yl)methanol 4-Bromopyridine 4-Bromopyridine 4-Pyridylmagnesium bromide 4-Pyridylmagnesium bromide 4-Bromopyridine->4-Pyridylmagnesium bromide

Caption: Proposed two-step synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Experimental Protocol for Synthesis:

Step 1: Synthesis of 2-Formylpyrrole

  • To a solution of freshly distilled pyrrole in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition is complete, add anhydrous N,N-dimethylformamide (DMF) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully pouring it into a beaker of ice-cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-formylpyrrole.

Step 2: Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

  • Prepare the Grignard reagent by adding a solution of 4-bromopyridine in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings in anhydrous THF under an inert atmosphere. Initiate the reaction with a small crystal of iodine if necessary.

  • Cool the freshly prepared 4-pyridylmagnesium bromide solution to 0 °C.

  • Add a solution of 2-formylpyrrole in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Experimental Determination of Physicochemical Properties

To validate and refine the computationally predicted properties, a series of well-established experimental protocols should be employed.

Determination of Aqueous Solubility

The "shake-flask" method is a reliable technique for determining the thermodynamic solubility of a compound.[6]

Solubility_Workflow Start Start Equilibrate Equilibrate excess solid in buffer (pH 7.4) Start->Equilibrate Separate Separate solid and saturated solution Equilibrate->Separate Quantify Quantify concentration in supernatant (e.g., HPLC-UV) Separate->Quantify Result Solubility Quantify->Result

Caption: Workflow for the experimental determination of aqueous solubility.

Protocol for Solubility Determination:

  • Add an excess amount of Pyridin-4-yl(1H-pyrrol-2-yl)methanol to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculate the solubility in mg/mL or mol/L.

Determination of the Partition Coefficient (logP)

The "shake-flask" method is also the gold standard for logP determination, measuring the partitioning of a compound between n-octanol and water.[7][8]

Protocol for logP Determination:

  • Prepare a solution of Pyridin-4-yl(1H-pyrrol-2-yl)methanol in n-octanol that has been pre-saturated with water.

  • Add an equal volume of water that has been pre-saturated with n-octanol.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely, aided by centrifugation if necessary.

  • Carefully sample both the n-octanol and the aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Determination of the Acid Dissociation Constant (pKa)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[9][10]

pKa_Determination Start Start Dissolve Dissolve compound in water or co-solvent Start->Dissolve Titrate Titrate with a strong acid (e.g., HCl) and a strong base (e.g., NaOH) Dissolve->Titrate Monitor Monitor pH with a calibrated pH electrode Titrate->Monitor Plot Plot pH vs. volume of titrant Monitor->Plot Determine Determine pKa from the half-equivalence point Plot->Determine Result pKa Value(s) Determine->Result

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for pKa Determination:

  • Dissolve a precisely weighed amount of Pyridin-4-yl(1H-pyrrol-2-yl)methanol in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, and the apparent pKa can be extrapolated to aqueous conditions.

  • Calibrate a pH meter and electrode with standard buffers.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa of the pyridine nitrogen.

  • In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa values of the pyrrole N-H and the alcohol -OH, though these are expected to be very high.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at which half of the ionizable group has been titrated (the half-equivalence point).

Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive, albeit predictive, framework for understanding the physicochemical properties of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. By combining computational predictions with robust, validated experimental protocols, researchers can confidently and efficiently characterize this and other novel heterocyclic compounds. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data that is crucial for advancing drug discovery and development programs.

References

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • van der Heide, E. et al. (2018). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Mansouri, K. et al. (2021). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. SAR and QSAR in Environmental Research. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2021). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Retrieved from [Link]

  • Faculty of Science. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

Sources

Spectroscopic Characterization of Pyridin-4-yl(1H-pyrrol-2-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structural Nuances of a Promising Heterocycle

Molecular Structure and Isomeric Considerations

Before delving into the spectroscopic data, it is crucial to visualize the molecular architecture of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. The linkage of the pyridine and pyrrole rings through a methanol bridge introduces a chiral center, leading to the existence of enantiomers. The spectroscopic techniques discussed herein will characterize the overall connectivity but will not differentiate between the (R) and (S) forms without the use of chiral-specific methods.

Caption: Molecular structure highlighting the key heterocyclic rings and the chiral center (C*).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the first-line technique to confirm the molecular weight of a newly synthesized compound and to gain insights into its structural components through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) inlet.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Mass Spectrum Data
m/z Predicted Ion Interpretation
174[C₁₀H₁₀N₂O]•+Molecular Ion (M•+)
156[M - H₂O]•+Loss of water from the alcohol
107[C₆H₅NO]•+Fragment corresponding to the pyridin-4-yl-carbonyl cation
94[C₅H₄N-CH₂]•+Fragment from cleavage at the benzylic position
79[C₅H₅N]•+Pyridine radical cation
67[C₄H₅N]•+Pyrrole radical cation
Interpretation of Fragmentation Patterns

The molecular ion peak is expected at an m/z of 174, corresponding to the molecular formula C₁₀H₁₀N₂O. A common fragmentation pathway for alcohols is the loss of a water molecule, which would give rise to a peak at m/z 156.[1] Cleavage of the C-C bond between the methanol bridge and the heterocyclic rings is also anticipated. This would lead to fragments corresponding to the pyridine and pyrrole moieties, providing strong evidence for the presence of these two ring systems.[2][3][4]

Predicted EI-MS Fragmentation of Pyridin-4-yl(1H-pyrrol-2-yl)methanol M [C₁₀H₁₀N₂O]•+ m/z = 174 M_H2O [C₁₀H₈N₂]•+ m/z = 156 M->M_H2O - H₂O Pyrrole_CHOH [C₅H₆NO]+ m/z = 96 M->Pyrrole_CHOH α-cleavage Pyridine_CHOH [C₆H₆NO]+ m/z = 108 M->Pyridine_CHOH α-cleavage Pyridine_CH2 [C₆H₆N]+ m/z = 92 Pyridine_CHOH->Pyridine_CH2 - O

Caption: Key predicted fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid Pyridin-4-yl(1H-pyrrol-2-yl)methanol is placed directly onto the ATR crystal.

  • Data Acquisition: An IR beam is passed through the ATR crystal, and the sample absorbs specific frequencies of IR radiation corresponding to the vibrational energies of its bonds.

  • Spectrum Generation: A detector measures the transmitted IR radiation, and a Fourier transform is applied to the signal to generate an IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3400-3200O-H stretch (alcohol, H-bonded)Strong, Broad
~3100N-H stretch (pyrrole)Medium
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Medium
~1600, ~1500C=C and C=N stretch (pyridine ring)Medium-Strong
~1550C=C stretch (pyrrole ring)Medium
1200-1000C-O stretch (alcohol)Strong
Interpretation of the IR Spectrum

The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[1][5][6][7] The presence of the pyrrole N-H bond should give rise to a medium intensity peak around 3100 cm⁻¹. Aromatic C-H stretches from both rings will appear between 3100 and 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine and pyrrole rings are expected in the 1600-1500 cm⁻¹ region. A strong C-O stretching band between 1200-1000 cm⁻¹ will further confirm the presence of the alcohol functional group.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of each atom. Both ¹H and ¹³C NMR are essential for the complete characterization of Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum, which plots signal intensity against chemical shift (in ppm).

Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Predicted Assignment
~8.5Doublet2HH-2, H-6 (Pyridine)
~7.3Doublet2HH-3, H-5 (Pyridine)
~6.7Multiplet1HH-5 (Pyrrole)
~6.1Multiplet1HH-3 (Pyrrole)
~6.0Multiplet1HH-4 (Pyrrole)
~5.5Singlet1HCH(OH)
~4.0Broad Singlet1HOH
~8.2Broad Singlet1HNH (Pyrrole)
Interpretation of the ¹H NMR Spectrum

The pyridine protons are expected to appear in the aromatic region, with the protons ortho to the nitrogen (H-2, H-6) being the most downfield (~8.5 ppm) due to the deshielding effect of the nitrogen atom. The pyrrole protons will also be in the aromatic region but generally at a higher field than the pyridine protons. The methine proton of the alcohol bridge is expected to be a singlet around 5.5 ppm. The hydroxyl proton will likely be a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent. The pyrrole N-H proton is also expected to be a broad singlet at a downfield chemical shift.

Predicted ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm) Predicted Assignment
~150C-2, C-6 (Pyridine)
~148C-4 (Pyridine)
~135C-2 (Pyrrole)
~121C-3, C-5 (Pyridine)
~118C-5 (Pyrrole)
~108C-3 (Pyrrole)
~107C-4 (Pyrrole)
~70CH(OH)
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The pyridine carbons will be in the range of 120-150 ppm, with the carbons adjacent to the nitrogen appearing at the lower field. The pyrrole carbons are expected between 105-135 ppm. The carbon of the methanol bridge (CHOH) will be significantly upfield, around 70 ppm.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic characterization of Pyridin-4-yl(1H-pyrrol-2-yl)methanol requires a synergistic application of MS, IR, and NMR techniques. While mass spectrometry confirms the molecular weight and key structural motifs, IR spectroscopy provides a rapid screen for essential functional groups. Ultimately, ¹H and ¹³C NMR spectroscopy offer the definitive and unambiguous evidence of the molecular structure. By combining the predicted data from these techniques, researchers can confidently confirm the identity and purity of this promising heterocyclic compound, paving the way for its further investigation in drug development programs.

References

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • SpectraBase. 1H-Pyrrole-2-methanol. Available from: [Link]

  • National Institutes of Health. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Available from: [Link]

  • Pharmaffiliates. CAS No : 5344-27-4 | Product Name : 2-(Pyridin-4-yl)ethan-1-ol. Available from: [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available from: [Link]

  • SpectraBase. (S)-4-Chlorophenyl(pyridin-2-yl)methanol. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]

  • Scribd. Pyrrole and Pyridine - Molecular Orbital. Available from: [Link]

  • PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. Available from: [Link]

  • NIST WebBook. Pyrrole. Available from: [Link]

  • PubChemLite. [4-pyridin-4-yl-1-(toluene-4-sulfonyl)-1h-pyrrol-3-yl]-methanol. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Oreate AI Blog. Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. Available from: [Link]

  • University of Calgary. IR: alcohols. Available from: [Link]

  • MassBank. pyridine. Available from: [Link]

  • PubMed Central. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. Available from: [Link]

  • ACS Omega. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. Available from: [Link]

  • Doc Brown's Chemistry. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. Available from: [Link]

  • Preprints.org. A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. Available from: [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • PubMed. Crystal structure of (RS)-(4-chloro-phen-yl)(pyridin-2-yl)methanol. Available from: [Link]

  • PubMed Central. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available from: [Link]

Sources

An In-depth Technical Guide to Pyridin-4-yl(1H-pyrrol-2-yl)methanol: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, particularly those containing pyridine and pyrrole motifs, are foundational scaffolds in a vast number of FDA-approved drugs and functional materials.[1][2] Their prevalence stems from their ability to engage in a wide range of non-covalent interactions, including hydrogen bonding, π-stacking, and metal coordination, which are critical for molecular recognition and biological activity.[3]

This guide introduces Pyridin-4-yl(1H-pyrrol-2-yl)methanol , a bifunctional heterocyclic scaffold that marries the electron-deficient nature of the pyridine ring with the electron-rich pyrrole system through a versatile methanol linker. This unique combination offers a three-dimensional architecture and a rich tapestry of chemical reactivity, positioning it as a building block of significant interest for creating diverse molecular libraries. We will explore its synthesis, delineate its chemical reactivity, and present its potential applications, providing researchers with the foundational knowledge to leverage this compound in their synthetic endeavors.

Section 1: Synthesis and Characterization

The synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is logically approached through a two-step sequence: the formation of the precursor ketone followed by its selective reduction. This strategy provides a reliable and scalable route to the target molecule.

Synthetic Pathway: A Grignard Approach

The most direct method involves the synthesis of the precursor, (Pyridin-4-yl)(1H-pyrrol-2-yl)methanone, via a Grignard reaction, followed by a standard reduction of the ketone. The causality behind this choice lies in the robust nature of Grignard reagents for C-C bond formation and the high chemoselectivity achievable in ketone reductions.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Selective Reduction Pyrrole 1H-Pyrrole Intermediate1 Pyrrole-2-ylmagnesium bromide (in situ) Pyrrole->Intermediate1 THF EtMgBr EtMgBr (Grignard Reagent) EtMgBr->Intermediate1 Ketone (Pyridin-4-yl)(1H-pyrrol-2-yl)methanone Intermediate1->Ketone Isonicotinoyl Isonicotinoyl chloride (Pyridine-4-carbonyl chloride) Isonicotinoyl->Ketone FinalProduct Pyridin-4-yl(1H-pyrrol-2-yl)methanol Ketone->FinalProduct Reduction Reducer Sodium Borohydride (NaBH4) Reducer->FinalProduct Solvent Methanol (MeOH) Solvent->FinalProduct

Figure 1: Proposed synthetic workflow for Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Step 1: Synthesis of (Pyridin-4-yl)(1H-pyrrol-2-yl)methanone

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 1H-Pyrrole (1 equiv.) to anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Cool the solution to 0 °C in an ice bath. Add ethylmagnesium bromide (1.05 equiv., 1 M solution in THF) dropwise via the dropping funnel. The evolution of ethane gas is a positive indicator of the formation of the pyrrole Grignard reagent. Allow the mixture to stir at room temperature for 1 hour.

  • Acylation: Dissolve isonicotinoyl chloride hydrochloride (1 equiv.) in anhydrous THF and add it dropwise to the Grignard solution at 0 °C. The hydrochloride salt is neutralized in situ by the Grignard reagent, requiring careful stoichiometry.

  • Reaction & Quench: Stir the reaction mixture at room temperature overnight. Monitor completion by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the target ketone.

Step 2: Reduction to Pyridin-4-yl(1H-pyrrol-2-yl)methanol

  • Dissolution: Dissolve the ketone (1 equiv.) from Step 1 in methanol (MeOH).

  • Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise. The choice of NaBH₄ is critical; it is a mild reducing agent that will selectively reduce the ketone without affecting the pyridine or pyrrole rings.

  • Reaction & Quench: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the residue with dichloromethane (DCM) (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, Pyridin-4-yl(1H-pyrrol-2-yl)methanol, often as a solid that can be recrystallized.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The following table summarizes the expected spectroscopic data.

Analysis Expected Characteristics
¹H NMR Signals corresponding to pyridine protons (α and β), pyrrole protons (including the N-H), and the characteristic methine proton (-CH(OH)-) as a singlet or doublet, coupled to the hydroxyl proton. The hydroxyl proton signal will be a broad singlet.
¹³C NMR Aromatic signals for both pyridine and pyrrole rings. A distinct signal for the carbinol carbon (-CH(OH)-) typically in the 60-75 ppm range.
Mass Spec (MS) A clear molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight (C₁₀H₁₀N₂O, MW: 174.20 g/mol ).
FT-IR A broad absorption band in the 3200-3600 cm⁻¹ region indicating the O-H stretch. A sharp peak around 3100 cm⁻¹ for the N-H stretch of the pyrrole.

Section 2: Chemical Reactivity and Transformations

The utility of Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a building block is defined by the reactivity of its constituent functional groups. The hydroxyl linker is the primary site for diversification, while the N-H of the pyrrole and the pyridine nitrogen offer secondary modification points.

Reactivity cluster_Linker Linker Modifications cluster_Pyrrole Pyrrole Modifications cluster_Pyridine Pyridine Modifications Core Pyridin-4-yl(1H-pyrrol-2-yl)methanol Ketone Oxidation (e.g., PCC, DMP) Core->Ketone [O] Ester Esterification (e.g., Ac₂O, Py) Core->Ester RCOCl Ether Williamson Ether Synthesis (e.g., NaH, R-X) Core->Ether 1. Base 2. R-X Halide Halogenation (e.g., SOCl₂) Core->Halide SOCl₂ N_Alkyl N-Alkylation (e.g., K₂CO₃, R-I) Core->N_Alkyl Base, R-X N_Acyl N-Acylation (e.g., Ac₂O) Core->N_Acyl Acylating Agent N_Oxide N-Oxidation (e.g., m-CPBA) Core->N_Oxide Oxidant Quat_Salt Quaternization (e.g., MeI) Core->Quat_Salt R-X

Figure 2: Reactivity map illustrating key transformations of the core scaffold.

Reactions at the Methanol Linker
  • Oxidation: The secondary alcohol can be easily oxidized back to the parent ketone using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This allows access to a different electronic and conformational profile.

  • Esterification and Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or anhydrides, or etherification via the Williamson ether synthesis. These transformations are fundamental for probing structure-activity relationships, as they modify the hydrogen-bonding capability and lipophilicity of the molecule.

  • Conversion to a Leaving Group: Treatment with reagents such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl) converts the hydroxyl group into an excellent leaving group.[4] This activates the position for nucleophilic substitution, enabling the introduction of a wide array of functionalities (amines, azides, cyanides, etc.) and serving as a gateway to more complex molecular architectures.

Reactions at the Pyrrole Ring

The N-H proton of the pyrrole is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, facilitating N-alkylation or N-acylation. This modification is crucial for blocking the hydrogen-bond donor capability of the pyrrole and for introducing substituents that can modulate steric and electronic properties.

Reactions at the Pyridine Ring

The pyridine nitrogen is basic and nucleophilic. It can be oxidized to the corresponding N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), which alters the electronic properties of the ring and can direct subsequent electrophilic substitutions. Furthermore, it can be alkylated to form a quaternary pyridinium salt, introducing a permanent positive charge and significantly increasing the hydrophilicity of the molecule.

Section 3: Applications in Medicinal Chemistry

The Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold is a "privileged structure" in the making. The pyridine ring is a common feature in kinase inhibitors, while the pyrrole moiety is present in numerous biologically active natural products and synthetic drugs.[5][6] The methanol linker provides a flexible, hydrogen-bonding pivot point between these two key pharmacophores.

Scaffold for Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds within the ATP-binding site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H can act as a donor. Derivatives of this scaffold could be explored as inhibitors for various kinases implicated in cancer and inflammatory diseases.[7][8] For instance, elaboration of the hydroxyl group could lead to derivatives that target specific pockets within the kinase domain.

Start Pyridin-4-yl(1H-pyrrol-2-yl)methanol (Core Scaffold) Step1 Diversification via Linker (Esterification, Etherification, etc.) Start->Step1 Step2 Library Synthesis (Parallel Synthesis) Step1->Step2 Step3 High-Throughput Screening (e.g., Kinase Activity Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 End Drug Candidate Step5->End

Figure 3: A conceptual workflow for drug discovery utilizing the title building block.

Precursor for Bioactive Molecules

The pyridine and pyrrole heterocycles are associated with a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The ability to functionalize the scaffold at three distinct points (linker, pyrrole, pyridine) allows for fine-tuning of its pharmacological profile. For example, ester derivatives of pyridine-containing molecules have shown potent growth inhibitory activity against cancer cell lines.[9]

Conclusion

Pyridin-4-yl(1H-pyrrol-2-yl)methanol represents a strategically designed building block with immense potential. Its synthesis is achievable through robust and well-established organic chemistry principles. The true value of this scaffold lies in its chemical versatility, offering multiple handles for diversification to generate novel compound libraries for biological screening. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to explore the full potential of this promising molecular framework, accelerating the discovery of next-generation therapeutics and functional materials.

References

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. (2024). National Institutes of Health. Available from: [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). PubMed Central. Available from: [Link]

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. (2020). Google Patents.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Available from: [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (n.d.). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Biological activity pyridin-2-ones & pyrimidin-4-ones. (n.d.). ResearchGate. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PubMed Central. Available from: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. (2024). ACS Omega. Available from: [Link]

  • The use of methanol as a C1 building block. (n.d.). ResearchGate. Available from: [Link]

  • Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. (2017). Semantic Scholar. Available from: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. (2023). Preprints.org. Available from: [Link]

  • 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. (2025). ResearchGate. Available from: [Link]

  • Newer Biologically Active Pyridines: A Potential Review. (n.d.). RJPT. Available from: [Link]

  • Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. (2020). ResearchGate. Available from: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). MDPI. Available from: [Link]

  • Newer biologically active pyridines: A potential review. (2025). ResearchGate. Available from: [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed. Available from: [Link]

  • Method of producing pyridine ethanol derivative. (n.d.). Google Patents.
  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Semantic Scholar. Available from: [Link]

  • SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. (n.d.). Rasayan Journal of Chemistry. Available from: [Link]

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS One. Available from: [Link]

  • Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. (n.d.). Semantic Scholar. Available from: [Link]

  • Reactions of 5-mercaptoazoles and pyridine-2-thiones with acetylenic esters. Selectivity of the formation of novel fused thiazin-4-ones and thiazolidin-4-ones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Institutes of Health. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PubMed Central. Available from: [Link]

  • Design and synthesis of fused pyridine building blocks for automated library generation. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). (2008). PubMed. Available from: [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. (2024). AVESİS. Available from: [Link]

  • Pyridine methanol chlorinations. (n.d.). ResearchGate. Available from: [Link]

Sources

Discovery of novel Pyridin-4-yl(1H-pyrrol-2-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Pyridin-4-yl(1H-pyrrol-2-yl)methanol Analogs

Authored by a Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of Privileged Scaffolds

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—represent a cornerstone of efficient medicinal chemistry. The Pyridin-4-yl(1H-pyrrol-2-yl)methanol core is one such scaffold, merging the hydrogen-bonding capabilities and aromatic interactions of the pyridine and pyrrole rings with the versatile functionality of a methanol linker. This guide provides a comprehensive, experience-driven roadmap for researchers and drug development professionals embarking on the discovery of novel analogs derived from this promising core. We will delve into the strategic rationale behind analog design, provide robust synthetic protocols, and outline a rigorous biological evaluation cascade, all grounded in the principles of scientific integrity and translational potential.

The Strategic Imperative: Why Pyridin-4-yl(1H-pyrrol-2-yl)methanol?

The convergence of a pyridine and a pyrrole ring within a single molecule creates a unique electronic and structural environment. Pyrrole-containing compounds are known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. Similarly, the pyridine moiety is a ubiquitous feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and solubility[3].

The methanol linker introduces a chiral center and a critical hydrogen-bonding donor/acceptor group, providing a handle for derivatization and a key interaction point with biological targets. Our hypothetical discovery program will focus on developing inhibitors of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that is a critical mediator in the signaling pathways of inflammatory cells. Dysregulation of Syk has been implicated in various autoimmune diseases and cancers.

Medicinal Chemistry Strategy: A Multi-pronged Approach

Our strategy is centered on systematically exploring the chemical space around the core scaffold to establish a robust Structure-Activity Relationship (SAR). The design of our initial library of analogs will be guided by three key hypotheses:

  • Pyrrole Substitution: Modifications at the N-H position and other positions of the pyrrole ring will be explored to modulate lipophilicity and introduce additional interaction points.

  • Pyridine Ring Derivatization: Substitution on the pyridine ring can influence the pKa of the pyridine nitrogen, affecting its interaction with target proteins and overall pharmacokinetic properties.

  • Methanol Linker Modification: Exploration of the linker's stereochemistry and its replacement with other functional groups will probe the importance of this region for target engagement.

Synthesis of Novel Analogs: From Concept to Compound

The synthesis of our target analogs will commence from commercially available starting materials, ensuring the scalability and reproducibility of our chemical syntheses.

General Synthetic Scheme

The core scaffold, Pyridin-4-yl(1H-pyrrol-2-yl)methanol, is commercially available, providing a direct starting material for further derivatization[4]. Our synthetic approach will focus on N-alkylation of the pyrrole and substitution on the pyridine ring.

Synthetic_Workflow A Starting Material: Pyridin-4-yl(1H-pyrrol-2-yl)methanol B N-Alkylation of Pyrrole (e.g., NaH, Alkyl Halide) A->B C Pyridine Ring Functionalization (e.g., Nucleophilic Aromatic Substitution) A->C D Analog Library 1: N-Substituted Analogs B->D E Analog Library 2: Pyridine-Substituted Analogs C->E F Purification and Structural Characterization (HPLC, NMR, MS) D->F E->F G Biological Screening F->G

Caption: General synthetic workflow for generating novel analogs.

Detailed Experimental Protocol: Synthesis of N-Substituted Analogs

Objective: To synthesize a series of N-alkylated Pyridin-4-yl(1H-pyrrol-2-yl)methanol analogs.

Materials:

  • Pyridin-4-yl(1H-pyrrol-2-yl)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halides (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of Pyridin-4-yl(1H-pyrrol-2-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the corresponding alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted analog.

Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: A Hierarchical Screening Cascade

A tiered approach to biological evaluation ensures that resources are focused on the most promising compounds.

Screening_Cascade A Primary Screening: In vitro Syk Kinase Assay (IC50) B Secondary Screening: Cell-based Assays (e.g., B-cell activation) A->B Potent Hits C Selectivity Profiling: Kinase Panel Screening B->C Cell-Active Hits D ADME/Tox Profiling: - Microsomal Stability - CYP Inhibition - Cytotoxicity C->D Selective Hits E In vivo Efficacy Studies (e.g., Collagen-Induced Arthritis Model) D->E Compounds with Favorable Profiles

Caption: Hierarchical screening cascade for biological evaluation.

Protocol: In Vitro Syk Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against human Syk kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be used to measure the phosphorylation of a substrate peptide by Syk.

Materials:

  • Recombinant human Syk kinase

  • LanthaScreen™ Eu-anti-phosphotyrosine antibody

  • ULight™-poly-GT substrate

  • ATP

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Add 5 µL of a solution containing Syk kinase and the ULight™-poly-GT substrate.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of the Eu-anti-phosphotyrosine antibody solution.

  • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Analysis: Deciphering the Molecular Blueprint for Potency

The data from our screening cascade will be systematically analyzed to build a comprehensive SAR.

Compound IDR1 (Pyrrole-N)R2 (Pyridine-C5)Syk IC50 (nM)B-cell Activation IC50 (µM)
Lead-001 HH5,200>10
ANA-001 CH₃H2,1008.5
ANA-002 BenzylH8502.1
ANA-003 HCl4,500>10
ANA-004 BenzylCl3200.9

Key SAR Insights:

  • N-Alkylation of the Pyrrole: Introducing alkyl or benzyl groups at the N1 position of the pyrrole ring leads to a significant increase in potency. The larger, more lipophilic benzyl group in ANA-002 provides a more substantial improvement than the methyl group in ANA-001 , suggesting a hydrophobic pocket in the target's binding site.

  • Pyridine Substitution: The introduction of a chloro group at the C5 position of the pyridine ring in ANA-003 did not significantly improve potency over the lead compound. However, the combination of a C5-chloro substituent and an N-benzyl group in ANA-004 resulted in the most potent analog, indicating a synergistic effect between these two modifications.

  • Correlation between Biochemical and Cellular Potency: A good correlation is observed between the in vitro kinase inhibition and the cellular activity, suggesting that the compounds have good cell permeability and are engaging the target in a cellular context.

SAR_Summary cluster_0 Key Structural Features for Potency cluster_1 Impact on Activity A N-Alkylation of Pyrrole (e.g., Benzyl) D Increased Potency A->D E Improved Cell Permeability A->E B Pyridine Substitution (e.g., C5-Chloro) B->D C Stereochemistry of Methanol Linker (To be investigated) F Potential for Selectivity C->F

Caption: Summary of Structure-Activity Relationships.

Conclusion and Future Directions: Charting the Path Forward

This guide has outlined a systematic and scientifically rigorous approach to the discovery of novel Pyridin-4-yl(1H-pyrrol-2-yl)methanol analogs as potential therapeutic agents. Our initial studies have successfully identified key structural modifications that enhance the potency of the lead scaffold against our target, Syk kinase.

The promising results for analog ANA-004 warrant further investigation. The next steps in this discovery program will include:

  • Lead Optimization: Further exploration of substituents on the benzyl ring and alternative substitutions on the pyridine ring to maximize potency and refine physicochemical properties.

  • Stereochemical Investigation: Synthesis and evaluation of the individual enantiomers of the most potent analogs to determine the optimal stereochemistry for target engagement.

  • Pharmacokinetic Profiling: In-depth ADME studies, including plasma protein binding, metabolic stability in different species, and in vivo pharmacokinetic studies in rodents, will be conducted on optimized leads.[5]

  • In Vivo Proof-of-Concept: Promising candidates will be advanced into relevant animal models of disease to establish a clear link between target engagement and therapeutic efficacy.

By adhering to the principles of robust synthesis, hierarchical biological evaluation, and iterative SAR analysis, the full therapeutic potential of the Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold can be realized.

References

  • (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - ChemicalBook. (URL: )
  • 1-PYRIDIN-4-YL-ETHANOL synthesis - ChemicalBook. (URL: )
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. (URL: [Link])

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed Central. (URL: [Link])

  • Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles - ResearchGate. (URL: [Link])

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (URL: [Link])

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. (URL: [Link])

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - JNAS. (URL: [Link])

  • Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Amanote Research. (URL: [Link])

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives - NIH. (URL: [Link])

Sources

A Technical Guide to the Target Deconvolution of Pyridin-4-yl(1H-pyrrol-2-yl)methanol for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The convergence of privileged chemical scaffolds into novel molecular entities presents both an opportunity and a challenge in modern drug discovery. Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a compound of interest, incorporating both the pyridine and pyrrole heterocycles. These moieties are independently found in a multitude of FDA-approved drugs, suggesting a high potential for biological activity.[1][2][3][4] However, without a known biological target, the therapeutic potential of this specific molecule remains unlocked. This guide provides a comprehensive, multi-pronged strategy for the systematic identification and validation of its therapeutic targets. We detail an integrated workflow that combines unbiased, affinity-based discovery with rigorous biophysical and cellular validation assays. The protocols and rationale described herein are designed for researchers, chemists, and drug development professionals seeking to deconvolve the mechanism of action for novel small molecules, transforming a promising chemical starting point into a validated, druggable target.

Introduction: Rationale and Strategic Overview

The Therapeutic Precedent of the Pyridine and Pyrrole Scaffolds

The chemical architecture of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is noteworthy for its fusion of two of medicinal chemistry's most productive heterocyclic scaffolds.

  • The Pyridine Ring: A ubiquitous pharmacophore, the pyridine nucleus is a cornerstone of numerous therapeutic agents, valued for its ability to improve metabolic stability, permeability, potency, and target binding.[2][5] It is a key feature in drugs spanning oncology (e.g., Imatinib), virology (e.g., Atazanavir), and neurology (e.g., Pyridostigmine), underscoring its versatility in engaging a wide array of biological targets.[2][3][6]

  • The Pyrrole Ring: As a fundamental building block for a vast range of pharmaceuticals, the pyrrole moiety is integral to drugs with anti-inflammatory, anticancer, antibiotic, and antiviral properties.[7][8][9] Its unique electronic and structural properties frequently enable critical interactions with biological targets such as enzymes and receptors, making it a privileged structure in drug design.[1]

The combination of these two scaffolds in a single molecule provides a strong impetus for investigation, suggesting a high probability of potent and specific biological activity.

The Imperative of Target Identification

Modern drug discovery has pivoted from broad phenotypic screening towards a more rational, target-based approach. Identifying the specific molecular target of a bioactive compound is a critical step that underpins the entire development pipeline.[10][11] This process, often termed target deconvolution or identification, is essential for understanding the mechanism of action, enabling structure-activity relationship (SAR) studies, interpreting toxicology findings, and ultimately, designing safer and more effective medicines.[12][13]

A Multi-Pillar Strategy for Target Deconvolution

To address this challenge, we propose a robust, sequential workflow designed to systematically identify and validate the protein targets of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. This strategy is built on three pillars of experimental inquiry: Unbiased Discovery, Cellular Engagement, and Biophysical Characterization. This integrated approach ensures that putative targets identified in the initial discovery phase are rigorously validated in a physiologically relevant context and characterized with quantitative precision.

cluster_0 Integrated Target Identification Workflow A Pillar 1: Unbiased Target Discovery (Affinity Chromatography-MS) B Pillar 2: In-Cell Target Engagement (Cellular Thermal Shift Assay) A->B Identify putative binders C Pillar 3: Biophysical Validation (ITC / SPR) B->C Confirm cellular binding D Validated Therapeutic Target C->D Quantify direct interaction cluster_workflow AC-MS Experimental Workflow A Step 1: Synthesize Affinity Probe (Compound + Linker + Solid Support) B Step 2: Incubate Probe with Cell Lysate (e.g., cancer cell line) A->B Immobilized Bait C Step 3: Wash Column (Remove non-specific binders) B->C D Step 4: Elute Bound Proteins (e.g., using pH change, denaturant) C->D E Step 5: Protein ID by LC-MS/MS (Trypsin Digest -> Peptide Analysis) D->E F Step 6: Data Analysis (Identify enriched proteins vs. control) E->F cluster_0 Principle of Cellular Thermal Shift Assay (CETSA) A Intact Cells (Control vs. +Compound) B Heat Challenge (Apply Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Unbound Target Aggregates (Pellet) C->D E Bound Target Remains Soluble (Supernatant) C->E F Quantify Soluble Protein (e.g., Western Blot) E->F

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridin-4-yl(1H-pyrrol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of modern drug discovery. The Pyridin-4-yl(1H-pyrrol-2-yl)methanol core represents one such scaffold, demonstrating significant potential across a range of therapeutic areas, most notably in oncology.[1][2][3] This is largely due to the structural arrangement of the pyrrole and pyridine rings, which can effectively mimic the purine ring of ATP, enabling these molecules to act as competitive inhibitors at the ATP-binding site of various protein kinases.[4]

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors have become a major class of therapeutic agents. Derivatives of the pyrrolopyridine and related scaffolds have shown potent inhibitory activity against key oncogenic kinases such as Met kinase, VEGFR-2, and Aurora kinases.[5][6][7][8]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Pyridin-4-yl(1H-pyrrol-2-yl)methanol derivatives. We will delve into the synthetic rationale, explore how specific structural modifications influence biological activity, and present detailed protocols for their evaluation. The insights herein are designed to empower researchers to rationally design and develop next-generation therapeutics based on this versatile and potent chemical scaffold.

Chapter 1: The Core Scaffold and Synthetic Strategy

Molecular Architecture: Deconstructing the Core

The Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold is composed of three key pharmacophoric elements:

  • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction in many kinase hinge-binding motifs. Substitutions on this ring are crucial for modulating potency, selectivity, and physicochemical properties.[9][10]

  • Pyrrole Ring: A five-membered aromatic heterocycle. The N-H group of the pyrrole can serve as a hydrogen bond donor, another key interaction for anchoring the molecule within a protein's active site.

  • Methanol Linker: The hydroxyl (-OH) group of the carbinol bridge is a pivotal hydrogen bond donor and acceptor. The stereochemistry at this chiral center can also significantly impact binding affinity and biological activity.

Caption: Core structure and key pharmacophoric regions.

General Synthetic Pathway

The synthesis of these derivatives is typically achieved through a convergent strategy. A common and reliable method involves the initial preparation of the corresponding ketone intermediate, followed by a selective reduction to the desired alcohol. This two-step process allows for flexibility in introducing substituents on either heterocyclic ring before the final reduction.

Step 1: Synthesis of (Pyridin-4-yl)(1H-pyrrol-2-yl)methanone (Intermediate Ketone)

  • Reaction Setup: To a solution of 1H-pyrrole-2-carbonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add pyridine (1.2 eq).

  • Friedel-Crafts Acylation: Cool the mixture to 0 °C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise while maintaining the temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid (HCl).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ketone intermediate.

Step 2: Reduction to Pyridin-4-yl(1H-pyrrol-2-yl)methanol

  • Reaction Setup: Dissolve the ketone intermediate (1.0 eq) from Step 1 in methanol or ethanol.

  • Reduction: Cool the solution to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. The choice of NaBH₄ is critical as it is mild enough to selectively reduce the ketone without affecting the heterocyclic rings.

  • Reaction Progression: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up & Purification: Once the starting material is consumed, concentrate the solvent. Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by recrystallization or column chromatography.

G start Starting Materials (Pyridine, Pyrrole-2-carbonyl chloride) step1 Step 1: Friedel-Crafts Acylation Reagent: AlCl₃ (Lewis Acid) Solvent: DCM start->step1 intermediate Intermediate Ketone (Pyridin-4-yl)(1H-pyrrol-2-yl)methanone step1->intermediate step2 Step 2: Selective Reduction Reagent: NaBH₄ Solvent: Methanol intermediate->step2 purification Purification (Column Chromatography) step2->purification product Final Product Pyridin-4-yl(1H-pyrrol-2-yl)methanol purification->product

Caption: General synthetic workflow for the core scaffold.

Chapter 2: Deciphering the Structure-Activity Relationship (SAR)

The biological activity of these derivatives can be finely tuned by strategic modifications at three primary sites: the pyridine ring, the pyrrole ring, and the methanol linker.

SAR of the Pyridine Ring

The pyridine ring often inserts into the hydrophobic "back pocket" of the kinase ATP-binding site. Substitutions here can influence binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Position 2 and 6 (ortho-positions): Substituents at these positions can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the target active site. Small groups like methyl or fluoro may be tolerated, while bulkier groups can disrupt the necessary planarity for optimal binding.

  • Position 3 and 5 (meta-positions): These positions are often solvent-exposed. Introducing polar groups (e.g., -OH, -NH₂, small ethers) can improve solubility and provide additional hydrogen bonding opportunities with the protein or surrounding water molecules, enhancing binding. A review of pyridine derivatives has shown that the presence of -OMe, -OH, and -NH₂ groups can enhance antiproliferative activity.[9][10]

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (e.g., -CF₃, -Cl, -CN) can modulate the pKa of the pyridine nitrogen, affecting its ability to form a hydrogen bond. This can be crucial for tuning selectivity between different kinases.

Table 1: Representative SAR of Pyridine Ring Modifications on Kinase Inhibition

PositionSubstituent (R)Target KinaseActivity (IC₅₀)Rationale for Activity ChangeReference
3-HVEGFR-2~5.0 µMBaseline activity[7]
3-ClVEGFR-2~3.9 µM Favorable hydrophobic/electronic interactions[7]
3-OCH₃Met KinasePotent (nM range)H-bond acceptor, improved solubility[6]
2-CH₃Aurora AModeratePotential minor steric clash[8]
3,5-diClVariousOften potentIncreased lipophilicity, favorable interactionsN/A
SAR of the Pyrrole Ring

The pyrrole N-H is a critical hydrogen bond donor, often interacting with the "hinge" region of a kinase.

  • N1-Substitution: Alkylating or arylating the pyrrole nitrogen (N1 position) removes the hydrogen bond donor capability. This is almost always detrimental to kinase inhibitory activity unless the substituent can pick up a new, favorable interaction. For some targets, this position can be used to attach linkers for PROTACs or probes.

  • C3, C4, C5-Substitution: The carbons of the pyrrole ring are less commonly substituted. However, adding small hydrophobic groups may enhance van der Waals interactions if the binding pocket allows. Larger groups are generally not well-tolerated.

Caption: Visual summary of key structure-activity relationships.

SAR of the Methanol Linker

The hydroxyl group is a cornerstone of the scaffold's activity.

  • Essentiality of the -OH group: The hydroxyl group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. Its removal or replacement with a non-polar group (e.g., -H, -CH₃) typically leads to a dramatic loss of activity.

  • Stereochemistry: The carbinol carbon is a chiral center. It is common for one enantiomer to be significantly more active than the other due to the three-dimensional nature of the protein's active site. The preferred stereoisomer must be determined empirically for each biological target. For instance, in a series of (Pyridin-2-yl)methanol derivatives targeting TRPV3, the cis diastereomer was found to be crucial for activity.[11]

Chapter 3: Biological Targets and Therapeutic Applications

The Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold and its analogs are potent inhibitors of several protein kinases implicated in cancer progression.[3][4]

Primary Target: Protein Kinases in Oncology
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Pyridine-urea derivatives have shown potent inhibition of VEGFR-2.[7]

  • Met Kinase (Hepatocyte Growth Factor Receptor): Aberrant Met signaling is linked to tumor growth, invasion, and metastasis in various cancers. Pyrrolopyridine-pyridone based inhibitors have demonstrated nanomolar potency against Met kinase.[6]

  • Aurora Kinases (A and B): These are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[5][8]

inhibitor Pyridinyl-pyrrol-methanol Derivative kinase Oncogenic Kinase (e.g., VEGFR-2, Met, Aurora) inhibitor->kinase Blocks ATP Binding Site substrate Downstream Substrate kinase->substrate Phosphorylation kinase->block atp ATP atp->kinase phos_substrate Phosphorylated Substrate pathway Oncogenic Signaling (Proliferation, Angiogenesis) phos_substrate->pathway block->phos_substrate

Caption: Mechanism of action via competitive kinase inhibition.

Other Potential Applications

Beyond oncology, related scaffolds have shown promise in other areas:

  • Antimicrobial Activity: Some pyridine and pyrrole derivatives have demonstrated activity against various bacterial and mycobacterial strains.[12][13]

  • Antiviral Activity: Pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of HIV-1 integrase.[14]

  • Neurological Disorders: Derivatives have been developed as antagonists for the TRPV3 channel, which is implicated in pain sensation and inflammation.[11][15]

Chapter 4: Protocols for Biological Evaluation

Validating the activity of newly synthesized compounds requires robust and reproducible biological assays.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a general framework for determining the IC₅₀ value of a compound against a specific kinase.

  • Materials: Recombinant human VEGFR-2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, test compounds, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in assay buffer.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the diluted compound, 10 µL of the kinase/substrate mixture, and initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol. This typically involves a luciferase-based system where light output is proportional to ADP concentration.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against compound concentration.

Conclusion and Future Outlook

The Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold is a highly tractable and potent platform for the development of kinase inhibitors and other targeted therapeutics. The key SAR principles are well-defined: a hydrogen-bonding pyridine ring for hinge binding and selectivity, an essential methanol linker for anchoring, and a pyrrole N-H for additional hydrogen bond donation.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning substituents on the pyridine ring to achieve selective inhibition of specific kinases or even individual isoforms, thereby minimizing off-target effects.[3]

  • Optimizing ADME Properties: Modifying the scaffold to enhance solubility, metabolic stability, and oral bioavailability is crucial for translating potent inhibitors into viable drug candidates.[7][12]

  • Exploring New Targets: While oncology is the primary focus, the scaffold's versatility warrants its evaluation against other target classes, such as those involved in inflammatory or infectious diseases.

  • Novel Drug Modalities: Using the core scaffold as a foundation for developing bifunctional molecules like PROTACs to induce targeted protein degradation rather than just inhibition.

By leveraging the foundational SAR knowledge presented in this guide, researchers are well-equipped to rationally design the next generation of drugs based on this privileged scaffold, with the potential to address significant unmet medical needs.

References

  • Suder, A., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available from: [Link]

  • Kumar, S., et al. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports. Available from: [Link]

  • ResearchGate. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Available from: [Link]

  • Gomtsyan, A., et al. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Ahmad, I., et al. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Kim, K., et al. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available from: [Link]

  • Panda, S. S., et al. A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Dong, F., et al. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available from: [Link]

  • Valdes-Martinez, J., et al. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • Valdes-Martinez, J., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • Ogunyemi, O. O., et al. Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect. Available from: [Link]

  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]

  • Neubauer, D., et al. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Scientific Reports. Available from: [Link]

  • Akhtar, S., et al. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal on Science and Technology. Available from: [Link]

  • Farag, A. M., et al. Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Bavetsias, V., et al. 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

CAS number and chemical identifiers for Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyridin-4-yl(1H-pyrrol-2-yl)methanol: Chemical Identity, Synthesis, and Therapeutic Potential

Authored by: Senior Application Scientist

Abstract: The convergence of pyridine and pyrrole heterocycles within a single molecular framework represents a significant area of interest in medicinal chemistry. These scaffolds are cornerstones in the design of novel therapeutic agents due to their diverse biological activities. This guide provides a comprehensive technical overview of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, a molecule embodying this principle. While specific literature on this exact compound is nascent, this document leverages established knowledge of its constituent moieties to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical identity, plausible synthetic strategies, and potential applications. We will explore its chemical identifiers, propose a logical synthetic workflow grounded in established organic chemistry principles, and discuss its potential as a scaffold in drug discovery, supported by authoritative references.

Core Chemical Identity and Identifiers

Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a heterocyclic compound featuring a central methanol linker attached to a pyridine ring at the 4-position and a 1H-pyrrole ring at the 2-position. This unique arrangement of two biologically significant heterocycles suggests a rich potential for diverse chemical interactions and biological activity.

The primary chemical identifiers for this compound are summarized below for clear reference and procurement.

IdentifierValueSource
IUPAC Name Pyridin-4-yl(1H-pyrrol-2-yl)methanol-
CAS Number 1359828-89-9Apollo Scientific[1]
Molecular Formula C₁₀H₁₀N₂OCalculated
Molecular Weight 174.20 g/mol Calculated
Canonical SMILES C1=CN=CC=C1C(C2=CC=CN2)OCalculated

A note on data availability: As of the writing of this guide, detailed experimental data (e.g., melting point, boiling point, NMR spectra) for Pyridin-4-yl(1H-pyrrol-2-yl)methanol is not widely published in peer-reviewed literature. The information provided is based on supplier data and computational predictions. Researchers are advised to perform full analytical characterization upon synthesis or acquisition.

The Scientific Rationale: Why Pyridine and Pyrrole Scaffolds?

The decision to synthesize and investigate a molecule like Pyridin-4-yl(1H-pyrrol-2-yl)methanol is rooted in the well-established importance of its constituent parts in drug design.

  • Pyridine: This six-membered aromatic heterocycle is a ubiquitous feature in FDA-approved drugs.[2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets.[3][4] The pyridine ring is found in drugs for a vast range of conditions, including tuberculosis (isoniazid), cancer (crizotinib), and hypertension (nifedipine).[2] Its inclusion in a molecule often enhances water solubility and metabolic stability, key properties for drug candidates.[5]

  • Pyrrole: This five-membered aromatic heterocycle is another privileged structure in medicinal chemistry. It is a key component of natural products like heme and chlorophyll and serves as a versatile building block for synthesizing compounds with anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The N-H group of the pyrrole ring can act as a hydrogen bond donor, complementing the acceptor capability of the pyridine ring.

The combination of these two scaffolds into a single molecule creates a "hybrid" structure with potential for multi-target interactions or novel binding modes, making it a compelling candidate for screening in various disease models.

Proposed Synthetic Workflow: A Logic-Driven Approach

A more robust and widely applicable method is the Grignard reaction, which offers high yields and predictability. This two-step process is outlined below.

Step 1: Formation of the Pyrrole Grignard Reagent

The initial step involves the deprotonation of 1H-pyrrole to form a nucleophilic Grignard reagent. This is a standard organometallic procedure.

  • Rationale: The N-H proton of pyrrole is weakly acidic and can be removed by a strong base like a Grignard reagent (e.g., ethylmagnesium bromide) to form pyrrol-1-ylmagnesium bromide. This intermediate is a potent nucleophile, ready to attack an electrophilic carbonyl carbon.

Step 2: Nucleophilic Attack on Pyridine-4-carboxaldehyde and Reduction

The pyrrole Grignard reagent is then reacted with pyridine-4-carboxaldehyde. The resulting alkoxide is subsequently protonated to yield the final product.

  • Rationale: The carbonyl carbon of the aldehyde is electrophilic and is readily attacked by the nucleophilic pyrrole anion. The subsequent workup with a mild acid (like ammonium chloride) protonates the intermediate magnesium alkoxide to yield the desired secondary alcohol, Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on standard organic chemistry principles. Researchers must conduct their own risk assessments and optimization.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 1H-pyrrole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide (1.1 equivalents) in THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the pyrrol-1-ylmagnesium bromide.

  • Addition of Aldehyde: In a separate flask, dissolve pyridine-4-carboxaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the Grignard reagent solution back to 0°C and slowly add the solution of pyridine-4-carboxaldehyde dropwise.

  • Reaction and Quenching: Once the addition is complete, allow the reaction to stir at room temperature overnight (or monitor by TLC until the starting material is consumed).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Synthesis Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Attack & Workup Pyrrole 1H-Pyrrole Grignard Pyrrol-1-ylmagnesium Bromide Pyrrole->Grignard Deprotonation EtMgBr Ethylmagnesium Bromide (in THF) EtMgBr->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Aldehyde Pyridine-4-carboxaldehyde Aldehyde->Intermediate Product Pyridin-4-yl(1H-pyrrol-2-yl)methanol Intermediate->Product Workup Aqueous NH4Cl Workup Workup->Product Protonation

Proposed Grignard synthesis workflow.

Potential Applications in Drug Development

The structural features of Pyridin-4-yl(1H-pyrrol-2-yl)methanol suggest its potential utility in several therapeutic areas, primarily as a scaffold for library synthesis or as a direct therapeutic agent.

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The pyridine and pyrrole rings can form critical hydrogen bonds with the hinge region of a kinase, a common feature of Type I and Type II inhibitors.

  • Antiviral and Antimicrobial Agents: Pyridine derivatives are known for their antimicrobial properties.[5] The combination with a pyrrole moiety could lead to compounds with novel mechanisms of action or improved potency against resistant strains.

  • Central Nervous System (CNS) Agents: The ability of small, heterocyclic molecules to cross the blood-brain barrier is well-documented. Derivatives of pyridinyl-methanol have been investigated as antagonists for receptors like TRPV3, which are implicated in pain sensation.[8] This scaffold could be explored for its potential in treating neurological disorders.

Safety and Handling

As a novel chemical, comprehensive toxicological data for Pyridin-4-yl(1H-pyrrol-2-yl)methanol is not available. However, safety protocols should be established based on the known hazards of its parent compounds and functional groups.

  • Pyridine Derivatives: Pyridine and its derivatives are often classified as harmful if swallowed, in contact with skin, or if inhaled.[9] They can cause skin and serious eye irritation.[10][11][12] Pyridine itself is a flammable liquid.

  • General Handling: Standard laboratory personal protective equipment (PPE) is required. This includes a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[11]

Logical Relationship Diagram for Safety Assessment

G cluster_hazards Inferred Hazards from Parent Scaffolds cluster_ppe Required PPE & Handling Topic Pyridin-4-yl(1H-pyrrol-2-yl)methanol Novel Compound Pyridine Pyridine Moiety Harmful (Oral, Dermal, Inhalation) Skin/Eye Irritant Flammable Topic:f0->Pyridine Contains Pyrrole Pyrrole Moiety Skin/Eye Irritant Respiratory Irritant Topic:f0->Pyrrole Contains PPE Personal Protective Equipment (PPE) Safety Goggles Gloves Lab Coat Pyridine->PPE Implies Need For Handling Handling Procedures Fume Hood Avoid Inhalation/Contact Pyridine->Handling Implies Need For Pyrrole->PPE Implies Need For Pyrrole->Handling Implies Need For

Inference of safety protocols.

Conclusion and Future Directions

Pyridin-4-yl(1H-pyrrol-2-yl)methanol stands as a promising, yet underexplored, chemical entity. Its design is logically sound, combining two of medicinal chemistry's most successful heterocyclic scaffolds. While direct experimental data remains scarce, this guide provides a robust framework for researchers by outlining its chemical identity, proposing a viable synthetic route, and postulating its potential therapeutic applications based on established scientific principles. Future research should focus on the practical synthesis and full characterization of this molecule, followed by screening in diverse biological assays to unlock its potential in drug discovery. The insights gained from such studies will not only illuminate the specific properties of this compound but also contribute to the broader understanding of how hybrid heterocyclic scaffolds can be leveraged to develop next-generation therapeutics.

References

  • Wikidata. (n.d.). pyridin-4-ylmethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(Pyridin-4-yl)ethan-1-ol. Retrieved from [Link]

  • ChemBK. (2022, October 16). Pyridine-4-methanol. Retrieved from [Link]

  • ChemBK. (n.d.). pyridin-4-ylmethanol. Retrieved from [Link]

  • Butera, J. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5399-5421. Retrieved from [Link]

  • Singh, R., et al. (2023). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Current Organic Chemistry, 27(12), 1039-1056. Retrieved from [Link]

  • Al-Hujran, T. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. Retrieved from [Link]

  • University of Basrah. (n.d.). Preparation and Properties of Pyridine. Retrieved from [Link]

  • Butler, J. H., et al. (2021). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Chemosensors, 9(12), 343. Retrieved from [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2017). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Expert Opinion on Drug Discovery, 12(1), 47-63. Retrieved from [Link]

  • Al-Hujran, T. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed. Retrieved from [Link]

  • Jameel, D., & Aziz, T. (2018). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 2(2), 1-5. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Synthetic Strategies for Pyridin-4-yl(1H-pyrrol-2-yl)methanol: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a heterocyclic scaffold of significant interest in drug discovery, combining the structural motifs of both pyridine and pyrrole. This framework is present in a variety of compounds with potential therapeutic applications. This document provides a detailed guide for researchers, scientists, and drug development professionals on the viable synthetic routes to this key intermediate. Two primary, robust synthetic strategies are presented: a Grignard-based approach and an acylation-reduction pathway. This guide offers in-depth technical protocols, discusses the rationale behind experimental choices, and provides troubleshooting insights to facilitate the successful synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Introduction

The convergence of pyridine and pyrrole rings in a single molecular entity, such as Pyridin-4-yl(1H-pyrrol-2-yl)methanol, presents a compelling scaffold for the exploration of new chemical space in medicinal chemistry. The pyridine moiety, a common feature in numerous pharmaceuticals, often imparts desirable pharmacokinetic properties and can engage in crucial hydrogen bonding interactions with biological targets.[1] The pyrrole ring, another privileged heterocycle, is a versatile building block found in many natural products and synthetic drugs. The secondary alcohol linkage between these two rings provides a strategic point for further functionalization, allowing for the generation of diverse compound libraries for screening.

This application note details two distinct and reliable synthetic routes for the preparation of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, each with its own set of advantages and considerations. The choice of a particular route may depend on the availability of starting materials, scale of the synthesis, and the desired purity of the final product.

Synthetic Route A: Grignard Addition to 2-Pyrrolecarboxaldehyde

This approach is a convergent synthesis that builds the target molecule by forming the carbon-carbon bond between the pyridine and pyrrole rings in the final step. This route is advantageous due to the commercial availability of the starting materials and the generally high yields of Grignard reactions with aldehydes.[2][3]

Overall Synthetic Scheme (Route A)

Route_A Pyrrole Pyrrole Aldehyde 2-Pyrrolecarboxaldehyde Pyrrole->Aldehyde Vilsmeier-Haack Reaction Target_A Pyridin-4-yl(1H-pyrrol-2-yl)methanol Aldehyde->Target_A Grignard_SM 4-Bromopyridine Grignard_Reagent 4-Pyridylmagnesium bromide Grignard_SM->Grignard_Reagent Mg, THF Grignard_Reagent->Target_A Nucleophilic Addition

Caption: Synthetic pathway for Route A, involving Vilsmeier-Haack formylation followed by Grignard addition.

Step 1: Vilsmeier-Haack Formylation of Pyrrole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like pyrrole.[4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich C-2 position of the pyrrole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield 2-pyrrolecarboxaldehyde.[5][6]

Protocol 1: Synthesis of 2-Pyrrolecarboxaldehyde

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
N,N-Dimethylformamide (DMF)100 mL-Anhydrous
Pyrrole13.4 g (0.2 mol)1.0Freshly distilled
Phosphorus oxychloride (POCl₃)33.7 g (0.22 mol)1.1Add dropwise
Temperature0-10 °C-During POCl₃ addition
Reaction Time2 hours-At room temperature
Hydrolysis1 M NaOH (aq)-Until basic

Detailed Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (100 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add phosphorus oxychloride (33.7 g, 0.22 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add freshly distilled pyrrole (13.4 g, 0.2 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (300 g).

  • Neutralize the acidic solution by the slow addition of 1 M aqueous sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude 2-pyrrolecarboxaldehyde by vacuum distillation or recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Grignard Reaction of 4-Pyridylmagnesium Bromide with 2-Pyrrolecarboxaldehyde

The second step involves the nucleophilic addition of a 4-pyridyl Grignard reagent to the aldehyde functionality of 2-pyrrolecarboxaldehyde.[2][3] The Grignard reagent is prepared in situ from 4-bromopyridine and magnesium turnings in an anhydrous ether solvent. It is crucial to maintain strictly anhydrous conditions throughout this step, as Grignard reagents are highly reactive towards water.

Protocol 2: Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Magnesium turnings2.9 g (0.12 mol)1.2Activated
4-Bromopyridine15.8 g (0.1 mol)1.0
Anhydrous Tetrahydrofuran (THF)150 mL-
2-Pyrrolecarboxaldehyde9.5 g (0.1 mol)1.0In 50 mL THF
TemperatureRoom temp to reflux-For Grignard formation
Reaction Time2 hours-After aldehyde addition
Work-upSaturated NH₄Cl (aq)-Quenching

Detailed Procedure:

  • Flame-dry a three-necked round-bottom flask containing a magnetic stir bar under a stream of nitrogen.

  • Add magnesium turnings (2.9 g, 0.12 mol) to the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of a solution of 4-bromopyridine (15.8 g, 0.1 mol) in anhydrous THF (100 mL) to the magnesium.

  • Initiate the reaction by gentle heating or sonication. Once the reaction begins (indicated by a color change and gentle refluxing), add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of 2-pyrrolecarboxaldehyde (9.5 g, 0.1 mol) in anhydrous THF (50 mL) dropwise to the Grignard reagent.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify Pyridin-4-yl(1H-pyrrol-2-yl)methanol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Route B: Acylation of Pyrrole Followed by Reduction

This two-step linear synthesis first constructs the ketone intermediate, Pyridin-4-yl(1H-pyrrol-2-yl)methanone, which is then reduced to the target alcohol. This route can be advantageous if the Grignard reaction in Route A proves to be low-yielding or if side reactions are problematic.

Overall Synthetic Scheme (Route B)

Route_B Pyrrole_B Pyrrole Ketone Pyridin-4-yl(1H-pyrrol-2-yl)methanone Pyrrole_B->Ketone Acylating_Agent Isonicotinoyl chloride or activated amide Acylating_Agent->Ketone Friedel-Crafts Acylation or similar Target_B Pyridin-4-yl(1H-pyrrol-2-yl)methanol Ketone->Target_B Reduction (e.g., NaBH₄)

Caption: Synthetic pathway for Route B, involving acylation of pyrrole followed by ketone reduction.

Step 1: Acylation of Pyrrole to form Pyridin-4-yl(1H-pyrrol-2-yl)methanone

Direct Friedel-Crafts acylation of pyrrole can be challenging due to the high reactivity of the pyrrole ring, which can lead to polymerization under strongly acidic conditions.[7] A milder approach is often necessary. One such method involves the use of an activated amide, for instance, by forming a complex between N,N-dimethylisonicotinamide and phosphorus oxychloride, similar to a Vilsmeier-Haack type activation.[8] This generates a more reactive electrophile that can acylate the pyrrole at the 2-position under controlled conditions.

Protocol 3: Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanone

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
N,N-Dimethylisonicotinamide15.0 g (0.1 mol)1.0
Phosphorus oxychloride (POCl₃)16.9 g (0.11 mol)1.1
1,2-Dichloroethane (DCE)150 mL-Anhydrous
Pyrrole7.4 g (0.11 mol)1.1
Temperature0 °C to 60 °C-
Reaction Time4 hours-At 60 °C
Work-upSaturated NaHCO₃ (aq)-Neutralization

Detailed Procedure:

  • In a flask, dissolve N,N-dimethylisonicotinamide (15.0 g, 0.1 mol) in anhydrous 1,2-dichloroethane (100 mL).

  • Cool the solution to 0 °C and add phosphorus oxychloride (16.9 g, 0.11 mol) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of pyrrole (7.4 g, 0.11 mol) in 1,2-dichloroethane (50 mL) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4 hours.

  • Cool the reaction to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate (200 mL).

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ketone.

  • Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

Step 2: Reduction of Pyridin-4-yl(1H-pyrrol-2-yl)methanone

The reduction of the ketone to the secondary alcohol is a straightforward transformation that can be accomplished with a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, as it will not reduce the pyridine or pyrrole rings.[9]

Protocol 4: Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Pyridin-4-yl(1H-pyrrol-2-yl)methanone18.6 g (0.1 mol)1.0
Methanol200 mL-
Sodium borohydride (NaBH₄)4.5 g (0.12 mol)1.2Add portionwise
Temperature0 °C to room temp-
Reaction Time2 hours-
Work-upWater-Quenching

Detailed Procedure:

  • Dissolve Pyridin-4-yl(1H-pyrrol-2-yl)methanone (18.6 g, 0.1 mol) in methanol (200 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (4.5 g, 0.12 mol) portionwise over 30 minutes, controlling the effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to give the crude alcohol.

  • Purify by column chromatography on silica gel if necessary.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: For the Grignard reaction (Route A), the exclusion of moisture is paramount. All glassware should be flame-dried, and anhydrous solvents must be used.

  • Reactivity of Pyrrole: In acylation reactions (Route B), the high reactivity of the pyrrole nucleus can lead to side products or polymerization. Careful control of temperature and the choice of a mild acylating agent are crucial. N-protection of the pyrrole can be considered, but this adds extra steps to the synthesis.

  • Purification: The target molecule contains both a basic pyridine nitrogen and a weakly acidic pyrrole N-H. This can sometimes complicate chromatographic purification. The use of a small amount of triethylamine in the eluent can help to reduce tailing on silica gel.

Conclusion

The two synthetic routes presented provide reliable and adaptable methods for the preparation of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. Route A, utilizing a Grignard reaction, is a convergent approach that is often efficient for small-scale synthesis. Route B, an acylation-reduction sequence, offers an alternative that avoids the use of highly moisture-sensitive organometallic reagents in the final bond-forming step and may be more amenable to scale-up. The choice of the optimal route will depend on the specific needs and capabilities of the research laboratory. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize this valuable building block for the discovery of new therapeutic agents.

References

  • National Institutes of Health.

  • National Institutes of Health.

  • Google Patents.

  • Chemistry Stack Exchange.

  • PubMed Central.

  • Chemistry LibreTexts.

  • National Institutes of Health.

  • ACS Publications.

  • ResearchGate.

  • International Journal of Pharmaceutical and Chemical Sciences.

  • PubMed Central.

  • Quora.

  • The Journal of Organic Chemistry.

  • Organic Chemistry Portal.

  • Chemistry LibreTexts.

  • ResearchGate.

  • ChemTube3D.

  • ResearchGate.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Master Organic Chemistry.

  • ResearchGate.

  • Organic Chemistry Portal.

  • MDPI.

  • ResearchGate.

  • Organic Chemistry Portal.

  • ACS Publications.

  • National Institutes of Health.

  • Khan Academy.

Sources

Application Note: Synthesis and Utility of Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and application of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, a key heterocyclic building block for the development of potent and selective kinase inhibitors. We provide a robust, step-by-step protocol for the synthesis of this scaffold via a Grignard reaction. Furthermore, we illustrate its utility by outlining a synthetic pathway to a novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, leveraging the structural motifs known to be crucial for high-affinity binding. This document is intended for researchers in medicinal chemistry, drug discovery, and chemical biology, offering both practical synthetic methods and insights into the rational design of next-generation kinase inhibitors.

Introduction: The Strategic Importance of the Pyridinyl-Pyrrol-Methanol Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The pyrrole and pyridine moieties are privileged structures in medicinal chemistry, frequently appearing in FDA-approved drugs due to their ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases.[1]

The combination of these two heterocycles in the form of a pyridinyl-pyrrol-methanol scaffold offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-stacking interactions. This structural motif is particularly well-suited for targeting the hinge region of many kinases, a critical area for inhibitor binding. Specifically, this scaffold can be found at the core of inhibitors targeting a range of kinases, including but not limited to VEGFR-2, c-Met, and Tyrosine Kinase 2 (TYK2).[2][3][4]

This application note will first elucidate a reliable synthetic route to Pyridin-4-yl(1H-pyrrol-2-yl)methanol, a versatile intermediate. Subsequently, it will demonstrate its application in the synthesis of a potent VEGFR-2 inhibitor, a key target in anti-angiogenic cancer therapy.[5]

Synthesis of the Core Scaffold: Pyridin-4-yl(1H-pyrrol-2-yl)methanol

The synthesis of the title compound is efficiently achieved through the addition of a pyridinyl Grignard reagent to pyrrole-2-carbaldehyde. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of Grignard reactions.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from 4-bromopyridine. First, the Grignard reagent is prepared, which is then immediately used in the reaction with pyrrole-2-carbaldehyde.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition 4-Bromopyridine 4-Bromopyridine Mg_turnings Mg turnings, I2 (cat.) 4-Bromopyridine->Mg_turnings Anhydrous THF Grignard_Reagent 4-Pyridylmagnesium Bromide Mg_turnings->Grignard_Reagent Initiation & Formation Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehyde Grignard_Reagent->Pyrrole-2-carbaldehyde Addition in THF, 0°C to rt Intermediate Magnesium Alkoxide Intermediate Pyrrole-2-carbaldehyde->Intermediate Quench Aqueous NH4Cl Intermediate->Quench Final_Product Pyridin-4-yl(1H-pyrrol-2-yl)methanol Quench->Final_Product

Caption: Synthetic workflow for Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Detailed Experimental Protocol

Materials:

  • 4-Bromopyridine

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyrrole-2-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Three-neck round-bottom flask, flame-dried

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 4-bromopyridine (1.0 eq) in anhydrous THF.

    • Add a small amount of the 4-bromopyridine solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has started, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.

  • Nucleophilic Addition:

    • In a separate flask, dissolve pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF and cool the solution to 0°C in an ice bath.

    • Slowly add the freshly prepared 4-pyridylmagnesium bromide solution to the pyrrole-2-carbaldehyde solution via cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a solid.

Expected Data & Causality
ParameterExpected ValueRationale
Yield 60-75%Grignard reactions with aromatic aldehydes are generally high-yielding. Careful control of anhydrous conditions is critical to prevent quenching of the Grignard reagent.
Appearance Off-white to pale yellow solidThe color is typical for this class of heterocyclic compounds.
¹H NMR Consistent with structureExpect characteristic peaks for the pyrrole NH, the methine proton, and the aromatic protons of both rings.
Mass Spec (ESI+) [M+H]⁺ at m/z 187.08Confirms the molecular weight of the target compound.

The choice of a Grignard reaction is based on its reliability for C-C bond formation.[6][7] The use of 4-bromopyridine is standard for forming the corresponding pyridyl Grignard reagent.[8][9] Pyrrole-2-carbaldehyde is a readily available starting material for introducing the pyrrole moiety.[10]

Application: Synthesis of a VEGFR-2 Kinase Inhibitor

To demonstrate the utility of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, we outline its conversion to a potent VEGFR-2 inhibitor. The designed target molecule incorporates a urea linkage, a common pharmacophore in kinase inhibitors that often interacts with the hinge region of the kinase.[2] This synthetic route involves a two-step process: conversion of the alcohol to an amine, followed by reaction with an isocyanate.

Target Kinase Pathway: VEGFR-2 and Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, facilitating their growth and metastasis.[5] Inhibiting VEGFR-2 is a clinically validated strategy to block this process and starve the tumor.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimer Dimerization & Autophosphorylation VEGFR2->Dimer Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimer->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis Inhibitor Pyridinyl-Pyrrol-Urea Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridinyl-pyrrol-urea based inhibitor.

Synthetic Protocol for a VEGFR-2 Inhibitor

Step A: Synthesis of (Pyridin-4-yl(1H-pyrrol-2-yl)methyl)amine

This transformation can be achieved via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or through a two-step azide displacement and reduction. We will detail the azide route for its reliability.

Procedure:

  • Mesylation:

    • Dissolve Pyridin-4-yl(1H-pyrrol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Wash the reaction with water and brine, dry over MgSO₄, and concentrate to yield the crude mesylate, which is used directly in the next step.

  • Azide Displacement and Reduction:

    • Dissolve the crude mesylate in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and heat the mixture to 60-70°C for 4-6 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

    • Dissolve the crude azide in THF/water.

    • Add triphenylphosphine (1.2 eq) and stir at room temperature overnight (Staudinger reduction).

    • Concentrate the reaction mixture and purify by column chromatography to yield the desired amine.

Step B: Urea Formation

Procedure:

  • Dissolve (Pyridin-4-yl(1H-pyrrol-2-yl)methyl)amine (1.0 eq) in anhydrous DCM.

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours. The product often precipitates out of the solution.

  • Collect the solid by filtration, wash with cold DCM, and dry under vacuum to obtain the final VEGFR-2 inhibitor.

Structure-Activity Relationship (SAR) Insights
MoietyContribution to Activity
Pyrrole NH Acts as a hydrogen bond donor, often interacting with the hinge region of the kinase.[2]
Pyridine Nitrogen Acts as a hydrogen bond acceptor, contributing to solubility and forming interactions in the ATP pocket.
Urea NH groups Form critical hydrogen bonds with the kinase hinge region, a hallmark of many Type II kinase inhibitors.
4-chloro-3-(trifluoromethyl)phenyl This "hydrophobic tail" occupies a hydrophobic pocket in the kinase, enhancing potency and selectivity.[2]

The rationale for selecting this specific isocyanate is based on published SAR data for similar pyrrolopyridine kinase inhibitors, where this substitution pattern has been shown to provide high potency against VEGFR-2.[2][3]

Conclusion

The Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold is a highly valuable and versatile building block in the synthesis of kinase inhibitors. The synthetic protocol detailed herein provides a reliable and scalable method for its preparation. By leveraging this core, medicinal chemists can readily access a diverse range of potential kinase inhibitors through functionalization of the methanol group. The outlined synthesis of a potent VEGFR-2 inhibitor exemplifies the strategic application of this scaffold in targeting clinically relevant kinases. The inherent structural features of this moiety make it an excellent starting point for discovery programs aimed at developing novel therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

  • Alotaibi, A. A., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Saudi Chemical Society, 27(2022):101712. [Link]

  • Patt, W. C., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5406-5420. [Link]

  • Elbert, A., et al. (2015). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 11, 1456-1463. [Link]

  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148–7155. [Link]

  • WIPO (2024). WO2024211696 - 1H-PYRROLO[2,3-B]PYRIDIN-4-YL]-2-OXOPYRROLIDINE-3-CARBONITRILE DERIVATIVES AS TYROSINE KINASE 2 (TYK2) INHIBITORS FOR THE TREATMENT OF INFLAMMATORY DISEASES. WIPO Patentscope. [Link]

  • Semantic Scholar. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. [Link]

  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. PubMed. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(19), 6599. [Link]

  • ChemTalk. (2026). What is the mechanism of the reaction between 4 - bromopyridine hydrochloride and Grignard reagents? Blog. [Link]

  • Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]

  • Pande, S. S., et al. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]

  • Overhoff, J., et al. (1950). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 69(1), 73-80. [Link]

  • WIPO (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • González-Álvarez, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(1), 123. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridin-4-yl(1H-pyrrol-2-yl)methanol Scaffolds in Medicinal Chemistry

The convergence of pyridine and pyrrole rings within a single molecular framework has garnered considerable interest in the field of drug discovery. Pyridine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide spectrum of biological activities including antifungal, antibacterial, and anticancer properties.[1] Similarly, the pyrrole moiety is a key component of many biologically active natural products and synthetic drugs. The combination of these two pharmacophores in the form of Pyridin-4-yl(1H-pyrrol-2-yl)methanol and its derivatives presents a promising scaffold for the development of novel therapeutic agents. These structures are being investigated for their potential in treating a range of conditions, from pain and inflammation to neurological disorders.[2] The hydroxyl group of the methanol bridge provides a crucial site for further functionalization, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol derivatives. We will explore two primary synthetic strategies, providing detailed, step-by-step protocols and explaining the chemical principles that underpin these methodologies.

Synthetic Strategies: A Tale of Two Pathways

Two robust and reliable synthetic routes to Pyridin-4-yl(1H-pyrrol-2-yl)methanol derivatives are presented herein. The choice of pathway may depend on the availability of starting materials, desired scale, and the specific substitutions on the pyridine or pyrrole rings.

  • Route A: Grignard Addition to an Aldehyde. This classic organometallic approach involves the synthesis of a 4-pyridyl Grignard reagent and its subsequent nucleophilic addition to pyrrole-2-carbaldehyde. This method is particularly advantageous for creating the central carbon-carbon bond in a direct and efficient manner.

  • Route B: Reduction of a Ketone Precursor. An alternative strategy involves the initial synthesis of a pyridin-4-yl(1H-pyrrol-2-yl)methanone intermediate, followed by the selective reduction of the ketone to the desired secondary alcohol. This two-step approach offers flexibility and is often high-yielding.

The following sections will provide detailed protocols for each of these synthetic routes, including the preparation of necessary precursors.

Route A: Synthesis via Grignard Reaction

This synthetic pathway is centered around the nucleophilic attack of a 4-pyridyl Grignard reagent on the electrophilic carbonyl carbon of pyrrole-2-carbaldehyde.

Workflow for Grignard Synthesis

Grignard Synthesis Workflow cluster_0 Preparation of Precursors cluster_1 Core Reaction cluster_2 Product Isolation Pyrrole_Formylation Vilsmeier-Haack Formylation of Pyrrole Grignard_Addition Grignard Addition to Pyrrole-2-carbaldehyde Pyrrole_Formylation->Grignard_Addition Grignard_Formation Formation of 4-Pyridyl Grignard Reagent Grignard_Formation->Grignard_Addition Workup Aqueous Work-up and Extraction Grignard_Addition->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Final_Product Purification->Final_Product Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Caption: Workflow for the synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol via the Grignard route.

Protocol 1: Synthesis of Pyrrole-2-carbaldehyde (Precursor)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrrole.[3][4][5] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5]

Materials:

  • Pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCE. Cool the solution to 0 °C in an ice bath. To the stirred solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Pyrrole: Dissolve pyrrole (1 equivalent) in anhydrous DCE and add it dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1 hour.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the bubbling ceases and the pH is neutral or slightly basic. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure pyrrole-2-carbaldehyde.

Protocol 2: Preparation of 4-Pyridylmagnesium Bromide (Grignard Reagent)

The preparation of pyridyl Grignard reagents can be challenging due to the reactivity of the pyridine ring.[6] A common method involves the reaction of a 4-halopyridine with magnesium metal in an anhydrous ether solvent.[7][8] Using 4-iodopyridine can facilitate the reaction.

Materials:

  • 4-Bromopyridine or 4-Iodopyridine

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Activation of Magnesium: Place magnesium turnings (1.5 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine to activate the magnesium surface.

  • Formation of the Grignard Reagent: Add a small amount of anhydrous THF to just cover the magnesium turnings. Dissolve 4-bromopyridine (1 equivalent) in anhydrous THF and add a small portion to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remaining 4-bromopyridine solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting greyish solution is the 4-pyridylmagnesium bromide, which should be used immediately.

Protocol 3: Grignard Addition and Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

This step involves the nucleophilic addition of the prepared Grignard reagent to pyrrole-2-carbaldehyde.[9]

Materials:

  • 4-Pyridylmagnesium bromide solution in THF (from Protocol 2)

  • Pyrrole-2-carbaldehyde (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a separate flame-dried flask under nitrogen, dissolve pyrrole-2-carbaldehyde (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: To the cooled solution of pyrrole-2-carbaldehyde, add the freshly prepared 4-pyridylmagnesium bromide solution (1.2 equivalents) dropwise via a cannula or dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a DCM/methanol gradient) to yield Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Route B: Synthesis via Reduction of a Ketone

This alternative route involves the synthesis of a ketone intermediate, which is then reduced to the target alcohol. This can be advantageous if the Grignard reaction proves to be low-yielding or if substituted precursors are more readily available for a Friedel-Crafts-type acylation.

Workflow for Ketone Reduction Synthesis

Ketone Reduction Workflow cluster_0 Preparation of Precursor cluster_1 Core Reaction cluster_2 Product Isolation Acylation Acylation of Pyrrole with an Activated Pyridine Derivative Reduction Reduction of Pyridin-4-yl(1H-pyrrol-2-yl)methanone Acylation->Reduction Workup Aqueous Work-up and Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Final_Product Purification->Final_Product Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Rationale for Investigating Pyridin-4-yl(1H-pyrrol-2-yl)methanol in Oncology

The pyridine and pyrrole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1] In oncology, these nitrogen-containing rings are of particular interest due to their ability to interact with a wide range of biological targets crucial for cancer cell proliferation, survival, and metastasis.[2][3] Pyridine derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast and liver cancer.[4] Similarly, pyrrole-containing compounds have demonstrated potent anticancer activities through mechanisms such as the inhibition of protein kinases and disruption of microtubule polymerization.[2][5]

Pyridin-4-yl(1H-pyrrol-2-yl)methanol combines these two pharmacologically significant moieties. This unique structural architecture presents a compelling starting point for the discovery of a novel anticancer agent. While this specific molecule is not yet extensively characterized in the scientific literature, its constituent components suggest a high probability of biological activity against cancer cells.

This document serves as a comprehensive guide for researchers embarking on the initial in vitro evaluation of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. We will outline a logical, step-by-step approach to characterize its cytotoxic effects and elucidate its potential mechanisms of action, grounded in the established activities of related compounds.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the known anticancer properties of pyridine and pyrrole derivatives, a plausible mechanism of action for Pyridin-4-yl(1H-pyrrol-2-yl)methanol is the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.[2][4] Many pyridine-based anticancer compounds have been observed to cause an arrest in the G2/M phase of the cell cycle and trigger apoptosis through the upregulation of tumor suppressor proteins like p53 and the activation of stress-related signaling pathways, such as the JNK pathway.[4]

The following signaling pathway is a proposed model for the mechanism of action of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, which can be validated through the experimental protocols detailed in this guide.

G cluster_cell Compound Pyridin-4-yl(1H-pyrrol-2-yl)methanol Cell Cancer Cell p53 p53 Upregulation Compound->p53 JNK JNK Activation Compound->JNK p21 p21 Upregulation p53->p21 G2M G2/M Arrest p21->G2M Bcl2 Bcl-2 Downregulation JNK->Bcl2 Bax Bax Upregulation JNK->Bax Casp9 Caspase-9 Activation Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Data Presentation: Benchmarking Cytotoxicity

To provide a context for the experimental evaluation of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine and pyrrole derivatives against a panel of human cancer cell lines. This data, compiled from the literature, can serve as a useful benchmark for assessing the potency of the novel compound.

Compound ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Pyridine6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3[4]
Pyridine2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)>10[4]
Pyranopyridine4-CP.PMCF-7 (Breast)60 ± 4.0[6]
PyrrolopyrimidineCompound 9eA549 (Lung)4.55[7]
PyrrolopyrimidineCompound 10aPC3 (Prostate)0.19[7]
PyrrolopyrimidineCompound 10bMCF-7 (Breast)1.66[7]
ImidazopyridineIP-5HCC1937 (Breast)45[8]
Trimethoxyphenyl pyridineCompound VIHepG-2 (Liver)3.25[9]

Experimental Protocols

The following protocols provide a robust framework for the initial in vitro characterization of Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of Pyridin-4-yl(1H-pyrrol-2-yl)methanol on various cancer cell lines and to calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyridin-4-yl(1H-pyrrol-2-yl)methanol (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Pyridin-4-yl(1H-pyrrol-2-yl)methanol in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[11]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14] Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cancer cells treated with Pyridin-4-yl(1H-pyrrol-2-yl)methanol at its IC50 concentration for 24-48 hours.

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with Pyridin-4-yl(1H-pyrrol-2-yl)methanol at its determined IC50 for 24 or 48 hours. Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[15]

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer to a concentration of 1-5 x 10^5 cells/mL.[14][16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[17]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X binding buffer to each tube.[17]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.[14]

    • Use appropriate compensation settings for FITC and PI.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of Pyridin-4-yl(1H-pyrrol-2-yl)methanol on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[1][18] By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Materials:

  • Cancer cells treated with Pyridin-4-yl(1H-pyrrol-2-yl)methanol at its IC50 concentration for 24 hours.

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Treat cells as in the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 400 µL of PBS.[18]

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[19]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant.[19]

    • Wash the cells twice with PBS.[18]

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that only DNA is stained.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, ensuring the PI fluorescence is collected on a linear scale.[19]

    • Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude cell doublets and aggregates.

    • Analyze the resulting DNA content histogram using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Key Regulatory Proteins

Objective: To investigate the molecular mechanism of action by analyzing the expression levels of proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[20] This technique can reveal changes in protein expression or post-translational modifications (e.g., cleavage of caspases) in response to treatment with Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

G Start Cell Treatment & Lysis Quant Protein Quantification (BCA Assay) Start->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer (PVDF membrane) SDS->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect Detection (Chemiluminescence) Secondary->Detect Analyze Data Analysis Detect->Analyze

Caption: Experimental workflow for Western Blot analysis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer.[21]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[21]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.

The pyridine and pyrrole scaffolds are well-established pharmacophores in the development of anticancer agents. Pyridin-4-yl(1H-pyrrol-2-yl)methanol, as a hybrid of these two important heterocycles, represents a promising candidate for a novel cancer therapeutic. The protocols outlined in this application note provide a comprehensive and scientifically rigorous framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis and cell cycle progression, researchers can gain valuable insights into its potential as a lead compound for further preclinical and clinical development.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Androutsopoulos, V. P., & Spandidos, D. A. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 39(2), 519–524. Retrieved from [Link]

  • University of Arizona. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Hassan, G. S., Kadry, H. H., Serry, A. M., & Ali, M. M. (2016). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Iranian journal of pharmaceutical research: IJPR, 15(Suppl), 169–178. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Mateev, E., Malinova, T., Stoyanov, G. S., Valcheva, V., & Momekov, G. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24–40. Retrieved from [Link]

  • International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Fatyeyeva, P., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Expert Opinion on Drug Discovery, 16(12), 1475-1491. Retrieved from [Link]

  • Fatyeyeva, P., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Expert Opinion on Drug Discovery, 16(12), 1475-1491. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Fatyeyeva, P., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Expert Opinion on Drug Discovery, 16(12), 1475-1491. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. Retrieved from [Link]

  • ResearchGate. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]

  • Gali, M., et al. (2015). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem Cell Reviews and Reports, 11(4), 596-605. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Molecules, 26(15), 4443. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Fayed, E. A., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 12(45), 29505-29522. Retrieved from [Link]

  • Messa, R., et al. (2021). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 64(14), 10186-10208. Retrieved from [Link]

  • Al-Zharani, M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6032. Retrieved from [Link]

  • Liekens, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Studies in Oncology”. Anticancer Research, 39(7), 3369-3378. Retrieved from [Link]

  • ResearchGate. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. Retrieved from [Link]

  • Messa, R., et al. (2021). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 64(14), 10186-10208. Retrieved from [Link]

  • Semantic Scholar. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 313. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis and cell cycle related proteins in miPS-LLCcm cells. Retrieved from [Link]

Sources

Application Notes and Protocols: Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a Strategic Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of pyridine and pyrrole rings within a single molecular framework represents a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with profound biological activity.[1][2] Pyridin-4-yl(1H-pyrrol-2-yl)methanol emerges as a particularly valuable, yet underexplored, precursor for the synthesis of novel therapeutics. Its structure contains strategically positioned functional groups and heterocyclic systems known to interact with key biological targets, most notably the ATP-binding pocket of protein kinases.[3] This document provides a comprehensive guide for researchers, detailing the synthesis of this precursor, its chemical rationale as a building block, and detailed protocols for its elaboration into potential kinase inhibitors. We aim to bridge the gap between foundational chemistry and applied drug discovery, offering both the "how" and the "why" behind the experimental design.

Introduction: The Power of the Pyridinyl-Pyrrol Scaffold

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, act as a bioisostere, and improve physicochemical properties like solubility.[1][4] Similarly, the pyrrole nucleus is a cornerstone of numerous natural products and synthetic drugs, valued for its unique electronic properties and synthetic versatility.[2][5] The fusion or linkage of these two systems, as seen in pyrrolopyridines, creates a pharmacophore that can effectively mimic the purine ring of ATP.[3] This mimicry allows molecules containing this scaffold to act as competitive inhibitors at the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[6][7]

Pyridin-4-yl(1H-pyrrol-2-yl)methanol (CAS 1359828-89-9) is a key intermediate that provides an accessible entry point into this rich chemical space.[8] It possesses three key features for diversification:

  • A nucleophilic pyrrole ring: Amenable to N-alkylation or functionalization.

  • A basic pyridine ring: Can be crucial for salt formation or key interactions with target proteins.

  • A versatile hydroxyl group: Acts as a handle for a wide array of chemical transformations, allowing for the strategic introduction of various pharmacophoric elements.

This guide will demonstrate how to leverage these features to build complex, biologically relevant molecules.

Synthesis and Characterization of the Precursor

The synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol can be efficiently achieved via a Grignard reaction. This approach offers a direct and reliable route from commercially available starting materials.

Synthetic Workflow

The overall synthetic strategy involves the formation of a pyridinyl Grignard reagent and its subsequent reaction with a protected pyrrole-2-carboxaldehyde, followed by deprotection.

G start 4-Bromopyridine reagent1 Mg, THF start->reagent1 grignard 4-Pyridylmagnesium bromide (Grignard Reagent) reagent1->grignard reagent2 1. Add Grignard 2. Aqueous Workup grignard->reagent2 start2 Pyrrole-2-carboxaldehyde start2->reagent2 product Pyridin-4-yl(1H-pyrrol-2-yl)methanol reagent2->product

Caption: Synthetic workflow for Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Detailed Experimental Protocol

Materials:

  • 4-Bromopyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Pyrrole-2-carboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Grignard Reagent Formation:

    • Rationale: This step forms the carbon nucleophile required for the key C-C bond formation. Anhydrous conditions are critical as Grignard reagents react violently with water.

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-bromopyridine (1.0 eq) in anhydrous THF via an addition funnel. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Addition to Aldehyde:

    • Rationale: The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is performed at a low temperature to minimize side reactions.

    • In a separate flame-dried flask, dissolve pyrrole-2-carboxaldehyde (1.1 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Slowly transfer the prepared Grignard reagent to the aldehyde solution via cannula.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Rationale: The reaction is quenched to protonate the alkoxide intermediate, followed by standard extraction procedures to isolate the crude product.

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Application: A Precursor for Novel Kinase Inhibitors

The true utility of Pyridin-4-yl(1H-pyrrol-2-yl)methanol lies in its role as a versatile scaffold for building more complex molecules, such as inhibitors of protein kinases implicated in cancer.[3][9] The following section outlines a workflow and protocol to synthesize a hypothetical inhibitor of Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[9]

Drug Discovery Workflow

This workflow demonstrates the logical progression from the precursor to a potential drug candidate through targeted chemical modifications.

G precursor Pyridin-4-yl(1H-pyrrol-2-yl)methanol step1 Chlorination (SOCl₂) precursor->step1 intermediate 4-((1H-Pyrrol-2-yl)(chloro)methyl)pyridine step1->intermediate step2 Nucleophilic Substitution (e.g., with an aniline derivative) intermediate->step2 final_compound Final Kinase Inhibitor Candidate step2->final_compound bio_assay Biological Evaluation (Kinase Assays, Cell Proliferation) final_compound->bio_assay

Caption: From precursor to drug candidate: A typical workflow.

Protocol: Synthesis of a Pyrrolopyridine-Based Inhibitor

This protocol describes the conversion of the precursor's hydroxyl group into a leaving group, followed by a nucleophilic substitution to append a key pharmacophore.

Part A: Chlorination of the Alcohol

  • Rationale: Thionyl chloride (SOCl₂) is an effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via an intermediate chlorosulfite ester, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

  • Dissolve Pyridin-4-yl(1H-pyrrol-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Slowly add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction with ice-cold saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo. The resulting crude chloride is often used immediately in the next step without extensive purification.

Part B: Nucleophilic Substitution

  • Rationale: This Sₙ2-type reaction attaches the aniline moiety, which can be designed to interact with specific residues in the target kinase. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

  • Dissolve the crude 4-((1H-pyrrol-2-yl)(chloro)methyl)pyridine from Part A in a polar aprotic solvent like Acetonitrile (MeCN).

  • Add the desired substituted aniline (e.g., 3-fluoro-4-methoxyaniline, 1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) Insights

The Pyridin-4-yl(1H-pyrrol-2-yl)methanol core allows for systematic exploration of the chemical space around it. Modifications at key positions can dramatically influence biological activity, such as the inhibitory concentration (IC₅₀) against a target kinase.[1]

Position of ModificationType of ModificationRationale for Biological ActivityExample Hypothetical IC₅₀ (nM)[9]
Pyrrole N-H Alkylation (e.g., with methyl, ethyl)Can improve metabolic stability and modulate lipophilicity.50
Pyridine Ring Substitution (e.g., with F, Cl, MeO)Can alter electronic properties and introduce new hydrogen bond interactions with the kinase hinge region.25
Methanol -OH derived group (R) Aromatic/Heteroaromatic aminesThis "vector" points towards the solvent-exposed region of the ATP pocket; modifications here can enhance potency and selectivity.5 - 15
Pyrrole C-4/C-5 Halogenation or small alkyl groupsCan fill small hydrophobic pockets and improve ligand efficiency.30

Table 1: Illustrative SAR data for derivatives of the pyridinyl-pyrrol scaffold. The IC₅₀ values are hypothetical examples based on published data for similar kinase inhibitors to demonstrate SAR principles.[9]

Mechanism of Action: Kinase Inhibition

Derivatives synthesized from this precursor are designed to function as Type I kinase inhibitors, competing directly with endogenous ATP for binding in the kinase catalytic site.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue (Hydrophobic Pocket) solvent_front Solvent-Exposed Region inhibitor Inhibitor Scaffold (from Precursor) inhibitor->hinge H-Bonds inhibitor->gatekeeper Hydrophobic Interaction inhibitor->solvent_front Improves Selectivity/Solubility pyridine_moiety Pyridine Ring pyrrol_moiety Pyrrole Ring r_group R-Group (from -OH)

Caption: Binding mode of a hypothetical inhibitor in a kinase ATP pocket.

The key interactions typically include:

  • Hydrogen Bonding: The pyridine and/or pyrrole nitrogen atoms act as hydrogen bond acceptors, forming critical interactions with the backbone amides of the kinase "hinge region."[10]

  • Hydrophobic Interactions: The aromatic rings fit into hydrophobic pockets within the active site, often near the "gatekeeper" residue.

  • Solvent-Front Interactions: The portion of the molecule derived from the precursor's hydroxyl group often extends towards the solvent-exposed region, providing an opportunity to enhance selectivity and improve pharmacokinetic properties.

Conclusion

Pyridin-4-yl(1H-pyrrol-2-yl)methanol is more than just a chemical intermediate; it is a strategic starting point for the rational design of sophisticated therapeutic agents. Its inherent structural features, combined with straightforward chemical accessibility, make it an invaluable tool for medicinal chemists. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize this precursor and leverage its potential to discover novel kinase inhibitors and other important therapeutics.

References

  • PubMed. (2008-09-11) Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. [Link]

  • PubMed Central. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed. (2016-05-26) Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]

  • PubMed. (2021-04-15) Pyridones in drug discovery: Recent advances. [Link]

  • PubMed. (2024-07-11) The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PubMed. Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. [Link]

  • PubMed. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PubMed Central. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [Link]

  • PubMed. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. [Link]

  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • semanticscholar.org. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • PubMed. (2024-08-01) Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. [Link]

Sources

Application Notes and Protocols: In Vitro Characterization of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The discovery of new chemical entities (NCEs) with therapeutic potential is a cornerstone of drug development. Pyridin-4-yl(1H-pyrrol-2-yl)methanol represents such an NCE, with a chemical scaffold that suggests potential interactions with a variety of biological targets. The presence of pyridine and pyrrole rings, common pharmacophores in medicinal chemistry, hints at possible activities including, but not limited to, kinase inhibition, G-protein coupled receptor (GPCR) modulation, or other enzymatic interactions[1][2]. This document provides a comprehensive guide for the initial in vitro characterization of this compound, designed for researchers, scientists, and drug development professionals. Our approach is structured to first establish a baseline of cellular toxicity, followed by a tiered screening strategy to identify and validate its mechanism of action.

This guide emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a robust and logically sound characterization cascade. Each protocol is designed as a self-validating system with appropriate controls to ensure data integrity and trustworthiness.

Part 1: Foundational Analysis - Cytotoxicity and Cellular Viability

Before investigating specific molecular targets, it is crucial to determine the concentration range at which Pyridin-4-yl(1H-pyrrol-2-yl)methanol affects general cell health. This initial screen informs the concentration ranges for subsequent, more specific assays and identifies any overt cytotoxic effects.

Principle of Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which in many cases correlates with cell viability.[3][4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[4] This assay is instrumental in drug screening to evaluate the effects of compounds on cell health.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of Pyridin-4-yl(1H-pyrrol-2-yl)methanol B->C D Treat cells with compound dilutions C->D E Incubate for 24-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Solubilize formazan crystals (e.g., with DMSO) G->H I Measure absorbance at ~570 nm H->I TRFRET_Kinase cluster_no_activity No Kinase Activity (or Inhibitor Present) cluster_activity Kinase Activity Kinase Kinase Substrate-Fluorescein Substrate-Fluorescein ATP ATP Antibody-Tb Antibody-Tb label_no_fret No FRET Kinase_A Kinase ADP ADP pSubstrate-Fluorescein P-Substrate-Fluorescein Antibody-Tb_A Antibody-Tb Antibody-Tb_A->pSubstrate-Fluorescein Binding label_fret TR-FRET Signal

Caption: Principle of a TR-FRET kinase activity assay.

Protocol 2: TR-FRET Kinase Inhibition Assay

Materials:

  • Recombinant kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Tb-labeled anti-phospho-substrate antibody

  • TR-FRET assay buffer

  • Low-volume 384-well plates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of Pyridin-4-yl(1H-pyrrol-2-yl)methanol into the assay plate.

  • Kinase Reaction: Add the kinase and substrate to the wells.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes). The ATP concentration should ideally be at the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. [7]4. Detection: Stop the reaction by adding EDTA and the Tb-labeled antibody in detection buffer.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at both the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) wavelengths.

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot this ratio against the log of the inhibitor concentration to determine the IC₅₀ value.

ParameterExample ConcentrationRationale
Kinase1-5 nMOptimized for linear reaction kinetics
Substrate200-400 nMTypically at or above Kₘ
ATPKₘ(ATP)Ensures sensitivity to competitive inhibitors [7]
Antibody2 nMAs recommended by the manufacturer
Principle of AlphaLISA GPCR Binding Assays

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology ideal for studying protein-protein interactions, such as ligand binding to a GPCR. [8][9]The assay uses two types of beads: Donor beads that generate singlet oxygen upon laser excitation at 680 nm, and Acceptor beads that fluoresce at ~615 nm when the singlet oxygen reaches them. [8][10]Singlet oxygen has a short half-life and can only travel about 200 nm. [10][11]In a competitive binding assay, a biotinylated ligand binds to a streptavidin-coated Donor bead, and an antibody against a tag on the GPCR is conjugated to an Acceptor bead. When the biotinylated ligand binds the GPCR, the beads are brought into proximity, generating a signal. An unlabeled competitor, such as Pyridin-4-yl(1H-pyrrol-2-yl)methanol, will displace the biotinylated ligand, leading to a decrease in signal.

AlphaLISA_GPCR cluster_binding Biotinylated Ligand Binding cluster_inhibition Inhibition by Test Compound Donor Donor Bead (Streptavidin) Bio-Ligand Biotin-Ligand Donor->Bio-Ligand Binds GPCR Tagged-GPCR Bio-Ligand->GPCR Binds Acceptor Acceptor Bead (Anti-Tag Ab) GPCR->Acceptor Binds label_signal High AlphaLISA Signal Donor_I Donor Bead (Streptavidin) Bio-Ligand_I Biotin-Ligand Donor_I->Bio-Ligand_I Binds GPCR_I Tagged-GPCR Acceptor_I Acceptor Bead (Anti-Tag Ab) GPCR_I->Acceptor_I Binds Test_Compound Test Compound Test_Compound->GPCR_I Competes label_no_signal Low AlphaLISA Signal

Caption: Competitive GPCR binding assay using AlphaLISA technology.

Part 3: Cellular Context - Functional Cell-Based Assays

Biochemical assays are essential for identifying direct interactions, but cell-based assays are critical for confirming that a compound is active in a more physiologically relevant environment. [12][13]These assays can provide information on cell permeability, off-target effects, and engagement with downstream signaling pathways. [14]

Principle of Cell-Based Pathway Analysis

Following a primary hit in a biochemical screen (e.g., a kinase inhibition assay), it is vital to confirm that the compound affects the intended signaling pathway within a cell. This can be achieved by measuring the phosphorylation of a downstream substrate of the target kinase. LanthaScreen™ cellular assays, for instance, can monitor protein phosphorylation within the native cell signaling environment. [15]In this format, cells express a substrate of interest as a GFP-fusion protein. After cell lysis, a Tb-labeled antibody specific to the phosphorylated form of the substrate is added, and a TR-FRET signal is generated if the substrate is phosphorylated. [15]An effective inhibitor will reduce the level of substrate phosphorylation, leading to a decreased TR-FRET signal.

Protocol 3: Cell-Based Target Engagement Assay (e.g., Downstream Kinase Substrate Phosphorylation)

Materials:

  • Cell line engineered to express a GFP-tagged substrate of the target kinase.

  • Agonist/stimulant to activate the signaling pathway.

  • Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

  • Lysis buffer containing Tb-labeled anti-phospho-substrate antibody.

  • 384-well cell culture plates.

  • TR-FRET compatible microplate reader.

Procedure:

  • Cell Seeding: Plate the engineered cells in 384-well plates and incubate overnight.

  • Compound Treatment: Treat cells with a concentration range of Pyridin-4-yl(1H-pyrrol-2-yl)methanol for a specified time (e.g., 1-2 hours).

  • Pathway Stimulation: Add an agonist to stimulate the kinase and induce substrate phosphorylation. Incubate for a short period (e.g., 5-30 minutes).

  • Cell Lysis and Detection: Lyse the cells by adding the lysis buffer containing the Tb-labeled antibody.

  • Incubation: Incubate at room temperature to allow for antibody binding to the phosphorylated GFP-substrate.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader.

Data Analysis: Calculate the TR-FRET ratio and plot it against the log of the compound concentration to determine the cellular IC₅₀. This value provides a measure of the compound's potency in a relevant biological system.

Conclusion and Forward Look

This application note provides a strategic and detailed framework for the initial in vitro characterization of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. By systematically assessing cytotoxicity, screening against relevant target classes with robust biochemical assays, and validating activity in a cellular context, researchers can efficiently build a comprehensive profile of this novel compound. The data generated through these protocols will be instrumental in guiding further lead optimization, mechanism-of-action studies, and the overall progression of the drug discovery program.

References

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Berthold Technologies. (n.d.). HTRF®. Retrieved from [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • G-Y. Jung, et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]

  • Maresca, G., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2017). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 38(1), 1-11. Retrieved from [Link]

  • BMG Labtech. (2020). Kinase assays. Retrieved from [Link]

  • Ye, N., & Bruton, J. (2011). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 754, 145-154. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(11), 986-997. Retrieved from [Link]

  • Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Retrieved from [Link]

  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5423-5439. Retrieved from [Link]

  • Szymański, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3295. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Retrieved from [Link]

  • Kumar, S., et al. (2019). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PLoS One, 14(1), e0210783. Retrieved from [Link]

  • PubChem. (n.d.). [4-pyridin-4-yl-1-(toluene-4-sulfonyl)-1h-pyrrol-3-yl]-methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]

  • ResearchGate. (2025). Newer biologically active pyridines: A potential review. Retrieved from [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • Youngster, S. K., et al. (1987). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Pharmacology and Experimental Therapeutics, 242(3), 1144-1151. Retrieved from [Link]

  • PubChem. (n.d.). Pyridin-4-yl(pyrimidin-5-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). [2,6-Di(pyrrol-1-yl)-4-pyridinyl]methanol. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Pharmacokinetic Profiling of Pyridin-4-yl(1H-pyrrol-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, medicinal chemists, and drug development professionals engaged in the optimization of small molecule therapeutics.

I. Strategic Imperative: Why Pharmacokinetic Profiling Matters

The pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold represents a promising pharmacophore in modern drug discovery, with analogs being investigated for a range of biological activities.[1][2][3] However, potent biological activity at the target is only the first step; a successful drug candidate must achieve and maintain adequate exposure at the site of action while minimizing toxicity.[4][5] This is governed by its pharmacokinetic (PK) properties, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[6]

Early and systematic ADME testing is critical to de-risk drug candidates, guide chemical structure optimization, and reduce costly late-stage failures.[6][7] This guide provides a comprehensive framework and detailed protocols for the robust pharmacokinetic characterization of novel Pyridin-4-yl(1H-pyrrol-2-yl)methanol analogs, moving from high-throughput in vitro screens to definitive in vivo studies.

II. A Phased Approach to Pharmacokinetic Characterization

A tiered or phased strategy ensures that resources are used efficiently, generating decision-making data at the appropriate stage of drug discovery.[8] The workflow progresses from simple, rapid assays that require minimal compound to more complex, lower-throughput studies as candidates are prioritized.

PK_Workflow cluster_0 Early Discovery (Hit-to-Lead) cluster_1 Lead Optimization cluster_2 Preclinical Candidacy MetStab Metabolic Stability (Microsomes, S9) PPB Plasma Protein Binding MetStab->PPB Prioritized Hits Solubility Aqueous Solubility Solubility->PPB Prioritized Hits Permeability Permeability (e.g., PAMPA) Permeability->PPB Prioritized Hits CYP_Inhib CYP450 Inhibition (IC50) PPB->CYP_Inhib Hepatocyte_Stab Hepatocyte Stability CYP_Inhib->Hepatocyte_Stab MetID Metabolite Identification InVivo_PK In Vivo PK in Rodents (IV & PO Dosing) MetID->InVivo_PK Optimized Leads Hepatocyte_Stab->MetID Bioavailability Bioavailability (F%) InVivo_PK->Bioavailability Tissue_Dist Tissue Distribution Bioavailability->Tissue_Dist

Figure 1: A tiered workflow for pharmacokinetic profiling.

III. In Vitro ADME Profiling: Foundational Protocols

In vitro assays are the cornerstone of early PK assessment, providing critical insights into a compound's intrinsic properties using minimal resources.[7][9]

A. Metabolic Stability in Liver Microsomes

Causality: Liver microsomes are preparations of the endoplasmic reticulum, rich in cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of drugs.[10][11] This assay provides a rapid assessment of a compound's susceptibility to oxidative metabolism, a primary driver of clearance.[11] A high clearance rate in this assay often correlates with a short half-life in vivo.

Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Liver Microsomes: Pooled human or rodent liver microsomes (e.g., from BD Gentest), thawed on ice. Dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare according to the manufacturer's instructions (e.g., BD Gentest solutions A & B). This is crucial to sustain the activity of CYP enzymes.[12]

    • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variations in sample processing and instrument response.

  • Incubation Procedure (96-well plate format):

    • To separate wells, add 196 µL of the microsomal suspension.

    • Add 2 µL of a 100 µM working solution of the test compound (final concentration: 1 µM).

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.[12]

    • Initiate Reaction: Add 2 µL of the prepared NRS to each well to start the metabolic reaction.

    • Time Points: At specified times (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of the ice-cold quenching solution to the respective wells. The 0-minute time point serves as the baseline measurement of the initial compound amount.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.[13]

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[14][15][16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

Metabolic_Stability_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Microsomes (1 mg/mL in Buffer) D Combine Microsomes & Compound A->D B Prepare Test Compound (1 µM final conc.) B->D C Prepare NADPH Regenerating System F Initiate with NADPH C->F E Pre-incubate 37°C, 10 min D->E E->F G Incubate at 37°C (Sample at t=0, 5, 15, 30, 60 min) F->G H Quench with ACN + IS G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ & CLint J->K

Figure 2: Workflow for the in vitro metabolic stability assay.

B. Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with the target, and be cleared by metabolizing enzymes.[4][5][17] High plasma protein binding can significantly limit a drug's efficacy and alter its pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for determining the unbound fraction (fu).[5][17][18]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Materials:

    • RED device plate with dialysis membrane inserts (e.g., Thermo Scientific).

    • Plasma from relevant species (e.g., human, mouse).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compound stock (10 mM in DMSO).

  • Assay Procedure:

    • Spike the plasma with the test compound to a final concentration of 1-5 µM.[4]

    • Add the spiked plasma (e.g., 300 µL) to the sample chamber (red side) of the RED device inserts.

    • Add PBS (e.g., 500 µL) to the buffer chamber (white side).[17]

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[4][17]

  • Sample Collection and Processing:

    • After incubation, carefully remove an aliquot (e.g., 50 µL) from both the plasma chamber and the buffer chamber.

    • Matrix Matching: To ensure accurate comparison during analysis, add 50 µL of blank plasma to the buffer aliquot and 50 µL of PBS to the plasma aliquot. This step is critical to equalize matrix effects during LC-MS/MS analysis.[5]

    • Precipitate proteins by adding 4 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet proteins and analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following equation:

      • fu (%) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

C. Cytochrome P450 (CYP) Inhibition

Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[19][20][21] If a new drug inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, the plasma levels of the co-administered drug can rise to toxic levels.[20] Regulatory agencies require testing against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[19][22]

Protocol: Fluorogenic CYP Inhibition Assay (IC50 Determination)

  • Principle: This high-throughput method uses specific substrates that are converted by CYP enzymes into highly fluorescent products.[22] An inhibitor will reduce the rate of fluorescent product formation.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., 8-point curve, starting at 100 µM).

    • In a 96-well plate, combine recombinant human CYP enzymes, a fluorogenic probe substrate, and the test compound at each concentration.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[22]

IV. In Vivo Pharmacokinetic Assessment in Rodents

Causality: While in vitro assays are predictive, in vivo studies in animal models are essential to understand how all ADME processes integrate in a living system.[23][24][25] These studies are required to determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[26][27]

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use standard mouse strains (e.g., C57BL/6 or CD-1). All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[25]

  • Dose Formulation:

    • Intravenous (IV): Formulate the compound in a solution suitable for injection (e.g., saline with a co-solvent like Solutol/ethanol). The dose should be high enough for analytical detection but non-toxic.[25]

    • Oral (PO): Formulate as a solution or suspension in a vehicle like 0.5% methylcellulose.

  • Dosing and Sampling:

    • Divide mice into two groups: IV and PO administration.

    • Administer a single dose (e.g., 2 mg/kg IV, 10 mg/kg PO).

    • Collect sparse blood samples (approx. 30 µL) from a cohort of animals at multiple time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).[26] Serial bleeding from the same animal can also be performed to reduce animal usage and variability.[23]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing and Bioanalysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Extract the drug from plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in each sample using a validated LC-MS/MS method.[28][29] This requires creating a standard curve of the analyte in blank plasma.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

V. Data Integration & Candidate Selection

The ultimate goal is to integrate data from all assays to build a comprehensive PK profile for each analog and guide the selection of candidates for further development.

Table 1: Example Pharmacokinetic Data for Pyridin-4-yl(1H-pyrrol-2-yl)methanol Analogs

ParameterAnalog A (Lead)Analog BAnalog CDesired Profile
In Vitro Data
HLM Stability (t½, min)15> 6045> 30 min
PPB (fu, %)2.510.15.8> 1%
CYP3A4 IC50 (µM)0.8> 5015.2> 10 µM
In Vivo Data (Mouse)
CL (mL/min/kg)651525Low to Moderate
Vd (L/kg)2.11.51.8Target Dependent
t½ (h)0.83.52.1> 2 h
Bioavailability (F%)< 5%45%30%> 30%

Interpretation:

  • Analog A: Shows high clearance (in vitro and in vivo) and potent CYP3A4 inhibition, leading to a short half-life and very poor oral bioavailability. This compound would likely be dropped.

  • Analog B: Exhibits excellent metabolic stability, no CYP inhibition, and a higher free fraction. This translates to lower clearance, a longer half-life, and good oral bioavailability in vivo. This is a promising candidate.

  • Analog C: Represents an intermediate profile with improved properties over the lead compound but is still inferior to Analog B.

VI. References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Small Molecule Bioanalysis. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Agilent. (n.d.). ADME Assays. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Fundación MEDINA. (n.d.). CYP450 Inhibition. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • MDPI. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies.... Retrieved from [Link]

  • JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • ResearchGate. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]

  • PubMed. (2021). Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. Retrieved from [Link]

  • PubChem. (n.d.). (1H-pyrrol-2-yl)methanol. Retrieved from [Link]

Sources

Application Note & Protocol Guide: Evaluating Pyridin-4-yl(1H-pyrrol-2-yl)methanol in the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing pyridine and pyrrole scaffolds, represent a promising area of investigation due to their prevalence in biologically active molecules.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Pyridin-4-yl(1H-pyrrol-2-yl)methanol , a novel chemical entity, as a potential anti-inflammatory agent. We eschew a rigid template, instead presenting a logical, field-proven workflow from initial in vitro screening to in vivo validation. The protocols herein are designed to be self-validating, with explanations grounded in established biochemical pathways and supported by authoritative references. This guide details the methodologies for assessing the compound's inhibitory effects on key inflammatory mediators, including cyclooxygenase-2 (COX-2) and nitric oxide (NO), and culminates with a robust protocol for a preclinical animal model of acute inflammation.

Introduction: The Rationale for Investigating Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, cardiovascular disorders, and neurodegenerative conditions.[3] The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is effective but hampered by significant side effects with long-term use.[3] This necessitates the discovery of new chemical entities with novel mechanisms or improved selectivity.

The pyridine ring is a key pharmacophore in numerous approved drugs, and its derivatives have demonstrated significant anti-inflammatory properties.[2][4][5] The proposed test article, Pyridin-4-yl(1H-pyrrol-2-yl)methanol, combines this privileged scaffold with a pyrrole moiety, another heterocycle of interest in medicinal chemistry. The strategic hypothesis is that this unique combination may interact with key enzymatic targets in the inflammatory cascade. This guide provides the foundational protocols to rigorously test this hypothesis.

Foundational In Vitro Screening: Uncovering Mechanism of Action

Initial screening in vitro is a cost-effective and rapid method to determine the biological activity of a test compound and elucidate its potential mechanism of action.[3][6] We will focus on two primary, well-established pathways central to the inflammatory response: prostaglandin synthesis via COX-2 and nitric oxide production via inducible nitric oxide synthase (iNOS).

Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[7] The COX-2 isoform is inducibly expressed at sites of inflammation, making it a prime target for selective anti-inflammatory drugs.[8] A fluorometric or colorimetric assay provides a high-throughput method to quantify the inhibition of COX-2 by the test compound.

Signaling Pathway Overview:

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalysis Inflam Inflammation Pain, Fever PGs->Inflam Test_Compound Pyridin-4-yl(1H-pyrrol-2-yl)methanol Test_Compound->COX2 Inhibition

Caption: COX-2 enzyme catalysis and point of inhibition.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and established methodologies.[8][9][10]

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in the assay buffer as per the supplier's instructions and keep on ice.[10]

    • Prepare a stock solution of Pyridin-4-yl(1H-pyrrol-2-yl)methanol (e.g., 10 mM in DMSO). Create a serial dilution in assay buffer to achieve final test concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare solutions of Arachidonic Acid (substrate) and a fluorometric probe (e.g., AMPLEX™ Red) according to kit instructions.[11]

    • A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.[8]

  • Assay Procedure (96-well format):

    • To a white, opaque 96-well plate, add reagents in the following order:

      • Test Wells: 160 µL Assay Buffer, 10 µL Heme (cofactor), 10 µL of the test compound dilution.

      • Positive Control Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL of Celecoxib dilution.

      • 100% Activity Wells (Negative Control): 160 µL Assay Buffer, 10 µL Heme, 10 µL of vehicle (e.g., 1% DMSO in buffer).

    • Add 10 µL of diluted COX-2 enzyme solution to all wells except the "no enzyme" background control.

    • Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.[8]

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_Negative_Control - Rate_Test_Well) / Rate_Negative_Control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Scientific Rationale: During inflammation, macrophages are activated by stimuli like bacterial lipopolysaccharide (LPS). This activation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO).[12] NO is a key inflammatory mediator. Measuring the inhibition of NO production in LPS-stimulated macrophages is a standard method for evaluating anti-inflammatory activity.[13] NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium, which can be quantified colorimetrically using the Griess reagent.[14][15]

Experimental Workflow:

NO_Assay_Workflow cluster_prep Cell Culture & Plating cluster_treatment Treatment & Stimulation cluster_assay Griess Assay & Analysis Seed 1. Seed RAW 264.7 Macrophages in 96-well plate Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Pretreat 3. Pre-treat with Test Compound or Vehicle (1h) Incubate1->Pretreat Stimulate 4. Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 5. Incubate 24h Stimulate->Incubate2 Collect 6. Collect Supernatant Incubate2->Collect Griess 7. Add Griess Reagent (Sulfanilamide + NED) Collect->Griess Read 8. Measure Absorbance at 540 nm Griess->Read Analyze 9. Calculate Nitrite Conc. & % Inhibition Read->Analyze

Caption: Workflow for macrophage nitric oxide inhibition assay.

Experimental Protocol: Griess Assay for Nitrite Quantification

This protocol is based on established methods for assessing NO production in cell culture.[14][15][16]

  • Cell Culture and Plating:

    • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Treatment and Stimulation:

    • Remove the old medium. Add fresh medium containing various concentrations of Pyridin-4-yl(1H-pyrrol-2-yl)methanol or the vehicle control (DMSO, final concentration <0.1%).

    • Pre-incubate for 1 hour at 37°C.

    • Add LPS (from E. coli O111:B4) to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

    • Incubate the plate for an additional 24 hours.

  • Griess Reagent Assay:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Carefully transfer 50 µL of supernatant from each well of the cell plate to a new, clear 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature. A purple/magenta color will develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Calculate the percent inhibition of NO production relative to the LPS-stimulated vehicle control.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

Scientific Rationale: An in vivo model is essential to confirm the anti-inflammatory activity of a compound in a complex biological system. The carrageenan-induced paw edema model is a widely used, highly reproducible, and well-characterized assay for screening acute anti-inflammatory drugs.[17][18][19][20] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[17] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins and involves neutrophil infiltration, making it sensitive to COX inhibitors.[6][21]

Experimental Workflow:

Edema_Workflow cluster_pre Pre-Induction cluster_post Induction & Measurement cluster_analysis Data Analysis Acclimate 1. Animal Acclimatization & Fasting Group 2. Grouping (n=6-8) (Vehicle, Test, Standard) Acclimate->Group Measure0 3. Baseline Paw Volume (V₀) (Plethysmometer) Group->Measure0 Admin 4. Administer Compound (p.o. or i.p.) Measure0->Admin Induce 5. Inject 1% Carrageenan (Subplantar, 1h post-drug) Admin->Induce MeasureT 6. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours Induce->MeasureT CalcEdema 7. Calculate Edema: ΔV = Vₜ - V₀ MeasureT->CalcEdema CalcInhib 8. Calculate % Inhibition vs. Vehicle Control CalcEdema->CalcInhib Analyze 9. Statistical Analysis (e.g., ANOVA) CalcInhib->Analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Rat Paw Edema

This protocol must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Animals and Grouping:

    • Use male Wistar or Sprague-Dawley rats (180-220 g).

    • Acclimatize animals for at least one week before the experiment. Fast animals overnight before the study with free access to water.

    • Divide animals into groups (n=6-8 per group):

      • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

      • Group II-IV: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

      • Group V: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

    • Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution (in 0.9% sterile saline) into the subplantar surface of the right hind paw.[17]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[17]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the mean edema for each group at each time point.

    • Calculate the percentage of edema inhibition for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(Mean_Edema_Control - Mean_Edema_Treated) / Mean_Edema_Control] * 100

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance.

Data Presentation & Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Compound COX-2 Inhibition IC₅₀ (µM) NO Production Inhibition IC₅₀ (µM)
Pyridin-4-yl(1H-pyrrol-2-yl)methanol [Insert Value] [Insert Value]
Celecoxib (Control) [Insert Value, e.g., 0.45][8] N/A

| L-NAME (Control) | N/A | [Insert Value] |

Table 2: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose) Mean Paw Edema (mL) ± SEM at 3 hours % Inhibition at 3 hours
Vehicle Control [Insert Value] -
Test Compound (10 mg/kg) [Insert Value] [Insert Value]
Test Compound (30 mg/kg) [Insert Value] [Insert Value]
Test Compound (100 mg/kg) [Insert Value] [Insert Value]

| Indomethacin (10 mg/kg) | [Insert Value] | [Insert Value] |

Interpretation: A low IC₅₀ value in the in vitro assays indicates potent inhibitory activity. Significant, dose-dependent inhibition of paw edema, particularly in the 3-6 hour phase, suggests the compound has potent in vivo anti-inflammatory effects, possibly mediated through the inhibition of prostaglandin synthesis.[17]

Conclusion

This application note provides a structured, scientifically-grounded framework for the initial evaluation of Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a potential anti-inflammatory agent. By progressing from targeted in vitro assays that probe specific mechanisms to a validated in vivo model of acute inflammation, researchers can efficiently determine the compound's therapeutic potential. The protocols described are robust, reproducible, and aligned with industry standards for preclinical drug discovery. Positive results from this workflow would provide a strong rationale for further investigation, including more comprehensive mechanistic studies, pharmacokinetic profiling, and evaluation in chronic inflammation models.

References

  • Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). [Link]

  • Slideshare. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]

  • Semantic Scholar. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]

  • Devaraj, S., et al. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Circulation, 114(25). [Link]

  • Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. [Link]

  • Pérez-Recalde, M., et al. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • International Journal of Pharmacy & Life Sciences. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Ledwozyw, A., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical Biochemistry, 39(8). [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • ResearchGate. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Park, S. Y., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Archives of Pharmacal Research, 35(4), 669–677. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in Molecular Biology, 2121, 131-137. [Link]

  • Lin, Y. C., et al. (2018). Anti-inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO-1 in LPS-induced RAW 264.7 cells. Oncology Letters, 16(5), 6479-6486. [Link]

  • ResearchGate. (2015). Can anyone suggest problem solutions in a Nitric Oxide Synthase Detection System?. [Link]

  • PubChem. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]

  • Liao, C. R., et al. (2012). Analgesic and Anti-Inflammatory Activities of Methanol Extract of Ficus Pumila L. In Mice. Evidence-Based Complementary and Alternative Medicine, 2012, 340141. [Link]

  • Al-Ostath, A. I., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(3), 3235–3244. [Link]

  • Gill, G., et al. (2023). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Chemosensors, 11(12), 603. [Link]

  • Sroor, F. M., et al. (2024). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. [Link]

  • Tadesse, M. G., et al. (2023). Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats. Journal of Experimental Pharmacology, 15, 523–534. [Link]

  • ResearchGate. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

  • Bendjeddou, D., et al. (2017). Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots. Journal of Evidence-Based Complementary & Alternative Medicine, 22(4), 895-903. [Link]

  • Gomaa, A. M., et al. (2011). New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage. European Journal of Medicinal Chemistry, 46(9), 4289-4301. [Link]

  • El-Sayed, M. A. A., et al. (2017). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal, 11, 9. [Link]

  • Tadesse, A., et al. (2021). Analgesic and Anti-Inflammatory Effects of 80% Methanol Extract of Leonotis ocymifolia (Burm.f.) Iwarsson Leaves in Rodent Models. Journal of Inflammation Research, 14, 1249–1262. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Pyridin-4-yl(1H-pyrrol-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Welcome to the technical support center for the synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and troubleshoot potential issues.

Diagram: Synthetic Pathway Overview

Synthesis_Overview cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Product Pyrrole Pyrrole Nucleophilic_Addition Nucleophilic Addition Pyrrole->Nucleophilic_Addition Forms Nucleophile Formylpyridine 4-Formylpyridine Formylpyridine->Nucleophilic_Addition Electrophile Target_Molecule Pyridin-4-yl(1H-pyrrol-2-yl)methanol Nucleophilic_Addition->Target_Molecule Aqueous Workup

Caption: General workflow for the synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic strategy for preparing Pyridin-4-yl(1H-pyrrol-2-yl)methanol, and what is the underlying mechanism?

A1: The most prevalent and direct method for synthesizing Pyridin-4-yl(1H-pyrrol-2-yl)methanol is through the nucleophilic addition of a pyrrole-derived organometallic reagent to 4-formylpyridine. This approach leverages the inherent nucleophilicity of the deprotonated pyrrole and the electrophilicity of the aldehyde's carbonyl carbon.

Mechanism Explained:

  • Deprotonation of Pyrrole: Pyrrole is weakly acidic and can be deprotonated at the 2-position by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., ethylmagnesium bromide).[1][2][3] This step is crucial as it generates the highly reactive pyrrolyl anion, which acts as the nucleophile. The choice of base can influence the regioselectivity of the deprotonation.

  • Nucleophilic Attack: The generated pyrrolyl anion then attacks the electrophilic carbonyl carbon of 4-formylpyridine.[2][4] This addition reaction forms a tetrahedral intermediate, specifically a lithium or magnesium alkoxide.

  • Aqueous Workup: The reaction is quenched with an aqueous acid solution (e.g., saturated ammonium chloride or dilute hydrochloric acid). This protonates the alkoxide intermediate, yielding the final product, Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Authoritative Insight: While both organolithium and Grignard reagents are effective, organolithium reagents often exhibit higher reactivity and can lead to faster reaction rates.[2] However, they are also more pyrophoric and require stricter anhydrous conditions. Grignard reagents, while generally less reactive, are often a safer and more practical choice for this transformation.[1][5]

Q2: I am observing very low yields in my reaction. What are the potential causes and how can I improve them?

A2: Low yields are a common issue and can stem from several factors. Systematically addressing each potential problem is key to optimizing your synthesis.

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of Pyrrole The strength and stoichiometry of the base may be insufficient to fully deprotonate the pyrrole, leading to unreacted starting material.Ensure you are using a sufficiently strong base (e.g., n-BuLi, s-BuLi, or a Grignard reagent). Use at least one equivalent of the base, and consider a slight excess (1.1 equivalents) to ensure complete deprotonation.
Side Reactions of the Organometallic Reagent Organometallic reagents are highly reactive and can be quenched by trace amounts of water, oxygen, or acidic protons from other sources in the reaction mixture.[1][2]Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether) and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Ensure all glassware is thoroughly dried.
Poor Solubility of Reagents The starting materials or intermediates may have limited solubility in the chosen solvent, hindering the reaction rate.Tetrahydrofuran (THF) is generally a good solvent for this reaction due to its ability to solvate both the organometallic reagent and the pyridine derivative.[6]
Sub-optimal Reaction Temperature The initial deprotonation and subsequent nucleophilic addition are typically performed at low temperatures to control the reaction rate and minimize side reactions. However, if the temperature is too low, the reaction may not proceed to completion.For the deprotonation step with n-BuLi, a temperature of -78 °C is common. After the addition of 4-formylpyridine, the reaction can be allowed to slowly warm to room temperature to ensure completion.
Degradation of the Product The final product, a pyrrole-methanol derivative, can be sensitive to strongly acidic or basic conditions and prolonged heating, which might occur during workup or purification.Use a mild aqueous workup (e.g., saturated NH4Cl). For purification, column chromatography on silica gel is often effective, but care should be taken to avoid prolonged exposure to the acidic silica.

Expert Tip: To verify the formation of the pyrrolyl anion, you can take a small aliquot from the reaction after the addition of the base, quench it with D₂O, and analyze the product by ¹H NMR to check for deuterium incorporation at the 2-position of the pyrrole ring.

Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired nucleophilic addition, leading to a complex product mixture.

Common Side Reactions and Mitigation Strategies:

  • 1,4-Conjugate Addition: While less common with 4-formylpyridine, organometallic reagents can sometimes add to the pyridine ring itself in a conjugate fashion, especially with activated pyridinium species.[7][8]

    • Mitigation: Maintaining a low reaction temperature (-78 °C) during the addition of the pyrrolyl anion to 4-formylpyridine generally favors the 1,2-addition to the carbonyl group.

  • Over-alkylation/Multiple Additions: If an excess of the pyrrolyl anion is present, it could potentially react further with the product or other intermediates.

    • Mitigation: Use a stoichiometry of approximately 1:1 for the pyrrolyl anion and 4-formylpyridine.

  • Dimerization/Polymerization of Pyrrole: Under certain conditions, especially in the presence of strong acids or oxidizing agents, pyrrole can polymerize.

    • Mitigation: Ensure the reaction is carried out under an inert atmosphere and that the workup conditions are not overly acidic.

Diagram: Key Reaction Steps and Potential Side Reactions

Reaction_Pathway Pyrrole Pyrrole Pyrrolyl_Anion Pyrrolyl Anion (Nucleophile) Pyrrole->Pyrrolyl_Anion Deprotonation Base Strong Base (e.g., n-BuLi) Intermediate Alkoxide Intermediate Pyrrolyl_Anion->Intermediate Nucleophilic Addition Side_Reaction Side Reactions (e.g., Conjugate Addition) Pyrrolyl_Anion->Side_Reaction Undesired Pathway Formylpyridine 4-Formylpyridine (Electrophile) Product Pyridin-4-yl(1H-pyrrol-2-yl)methanol Intermediate->Product Protonation Workup Aqueous Workup (e.g., NH4Cl)

Caption: Reaction pathway highlighting the desired synthesis and potential side reactions.

Q4: What is a reliable, step-by-step protocol for this synthesis?

A4: The following protocol is a good starting point and can be optimized based on your specific laboratory conditions and desired scale.

Experimental Protocol: Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Materials:

  • Pyrrole (freshly distilled)

  • 4-Formylpyridine

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a septum.

  • Initial Reaction Mixture: Under an inert atmosphere, add freshly distilled pyrrole (1.0 eq.) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred pyrrole solution via a syringe, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 30-60 minutes.

  • Addition of Aldehyde: Dissolve 4-formylpyridine (1.0 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at -78 °C for 1-2 hours. Then, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • National Institutes of Health. (n.d.). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. [Link]

  • PubMed. (2021). Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Preprints.org. (2023). A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Organolithium additions to pyridine, and re‐aromatisation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • National Institutes of Health. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. [Link]

  • PubChem. (n.d.). [4-pyridin-4-yl-1-(toluene-4-sulfonyl)-1h-pyrrol-3-yl]-methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
  • National Institutes of Health. (n.d.). 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. [Link]

  • National Institutes of Health. (n.d.). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. [Link]

  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

  • ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • Organic Chemistry Portal. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]

  • HETEROCYCLES. (1982). REGIOSELECTIVE ADDITIONS TO 3-(0XAZOLINYL)PYRIDINE WITH ORGANOLITHIUM REAGENTS. [Link]

  • ResearchGate. (n.d.). Grignard compounds derived from pyridine. I. Retrieved from [Link]

  • MDPI. (2024). Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. [Link]

  • ResearchGate. (n.d.). Synthetic pathway for the preparation of pyrrole and pyridine derivatives using semicarbazide (series 29 and 30). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Methanol Synthesis. Retrieved from [Link]

  • MPG.PuRe. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

Sources

Technical Support Center: Purification of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. The methodologies and advice presented are synthesized from established chemical principles and proven field insights to ensure scientific integrity and experimental success.

Introduction: Understanding the Challenge

Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a heterocyclic compound featuring a polar alcohol group, a basic pyridine ring, and a weakly acidic, potentially sensitive pyrrole ring. This combination of functional groups presents unique purification challenges, including high polarity, potential for strong interaction with silica gel, and susceptibility to oxidation or polymerization, often resulting in discoloration and difficult-to-remove impurities. This guide is designed to navigate these complexities effectively.

Part 1: Foundational Knowledge & Crude Product Assessment

A successful purification begins with a thorough understanding of the crude material. An initial analysis can save significant time and resources by informing the selection of the most appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Pyridin-4-yl(1H-pyrrol-2-yl)methanol that influence its purification?

A1: The molecule's structure dictates its behavior during purification.

  • High Polarity: The presence of the hydroxyl (-OH) group, the pyridine nitrogen, and the pyrrole N-H group makes the molecule quite polar. These groups can form strong hydrogen bonds, leading to high solubility in polar solvents and strong adsorption to polar stationary phases like silica gel.

  • Basic and Acidic Nature: The pyridine nitrogen is basic, while the pyrrole N-H is weakly acidic. This amphoteric character can lead to tailing on silica gel columns. The basicity of the pyridine ring can be leveraged for acid-base extraction if necessary.

  • Instability: Pyrrole rings can be sensitive to strong acids and are prone to oxidation and polymerization, especially when impure, leading to the formation of colored byproducts.[1] Precautions to protect the compound from excessive heat, light, and oxygen are advisable.[2]

Q2: What are the most common impurities I should expect from a typical synthesis?

A2: Impurities are typically derived from starting materials, reagents, or side reactions. Common contaminants may include:

  • Unreacted 2-formylpyrrole or 4-lithiopyridine (or related precursors).

  • Over-oxidized product: Pyridin-4-yl(1H-pyrrol-2-yl)methanone.

  • Polymeric or tar-like substances resulting from pyrrole degradation.

  • Reagents from the workup, such as residual acids, bases, or salts.

Q3: How should I initially assess my crude product before attempting a large-scale purification?

A3: A small-scale analysis is critical.

  • Thin-Layer Chromatography (TLC): Run a TLC plate using a solvent system of medium polarity (e.g., 50:50 Ethyl Acetate/Hexane) and a more polar system (e.g., 95:5 Dichloromethane/Methanol) to visualize the main product spot and the number of impurities.

  • Proton NMR (¹H NMR): Dissolve a small amount of crude material in a suitable deuterated solvent (like DMSO-d₆ or CDCl₃). A crude NMR can help identify the presence of starting materials and major byproducts, and give a rough estimate of purity. Broadened signals may indicate the presence of paramagnetic species from oxidation or polymerization.[1]

Initial Assessment Workflow

cluster_start Crude Product Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_path Purification Path Selection Crude Crude Pyridin-4-yl (1H-pyrrol-2-yl)methanol TLC 1. Perform TLC Analysis (Multiple Solvent Systems) Crude->TLC NMR 2. Take Crude ¹H NMR TLC->NMR Decision Evaluate Results: - Number of Spots? - Baseline Material? - Oily or Solid? NMR->Decision Recrystallize Recrystallization Candidate Decision->Recrystallize Relatively Clean (1-2 close spots) Solid Material Chromatography Column Chromatography Required Decision->Chromatography Complex Mixture (Multiple spots) Baseline Material / Oil

Caption: Workflow for initial crude product analysis.

Part 2: Troubleshooting Purification Techniques

This section addresses specific issues encountered during the purification of Pyridin-4-yl(1H-pyrrol-2-yl)methanol in a question-and-answer format.

Issue 1: Poor Separation During Column Chromatography

Column chromatography is often the most effective method for purifying this compound due to the likely presence of multiple impurities with varying polarities.[3][4]

Q4: My compound streaks badly on the TLC plate and silica column. What's wrong and how do I fix it?

A4: Streaking is a common problem for nitrogen-containing compounds like yours. It occurs because the basic pyridine nitrogen and, to a lesser extent, the acidic pyrrole N-H, interact strongly and non-ideally with the slightly acidic silica gel.

Solution: Add a modifier to your eluent to suppress these unwanted interactions.

  • For the Basic Pyridine: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your solvent system. This neutralizes the acidic sites on the silica, preventing the basic pyridine from sticking and streaking.

  • For the Acidic Pyrrole/Alcohol: While less common, if the issue persists, adding a small amount of a polar, protic solvent like methanol (1-5%) can help by competing for hydrogen bonding sites on the silica.

Q5: I can't find a solvent system that moves the product off the baseline without moving all the impurities with it. What should I try?

A5: This indicates you need a solvent system with a different selectivity. Instead of just increasing the percentage of the polar solvent, which raises the overall polarity (eluting power), try changing the nature of the solvents themselves.

Recommended Solvent Systems: A gradient elution is often most effective. Start with a less polar mixture and gradually increase the polarity.

Solvent System Starting Ratio (v/v) Ending Ratio (v/v) Notes & Rationale
Ethyl Acetate / Hexanes30:70100:0A good starting point for moderately polar compounds.
Dichloromethane / Methanol100:090:10Excellent for highly polar compounds. Methanol is very effective at eluting hydrogen-bond donors/acceptors. Often the best choice for this molecule.
Chloroform / Acetone95:570:30Offers different selectivity compared to alcohol-based systems.

Tip: Always add 0.5-1% triethylamine to your chosen solvent system to prevent streaking.

Detailed Protocol: Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in your initial, non-polar eluent (e.g., 100% Dichloromethane + 1% Et₃N). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully pipette it onto the column. This is less ideal as it can disturb the column bed.

  • Elution: Begin running the column with the initial eluent. Gradually increase the polarity by adding more of the polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions continuously and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Issue 2: Recrystallization Fails or Yields Poor Results

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, but finding the right conditions is key.[5]

Q6: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound comes out of solution as a liquid because the solution is too saturated at a temperature above the compound's melting point (or melting point of the impure mixture).

Troubleshooting Steps: [6]

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add more of the "good" solvent (10-20% more volume) to lower the saturation point.

  • Cool Slowly: Allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote crystal growth over oiling.

  • Scratch/Seed: Once cool, try to induce crystallization by scratching the inside surface of the flask with a glass rod or adding a tiny seed crystal of the pure compound.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. The boiling point of the solvent may be too high.

Decision Tree for Purification Strategy

Start Crude Product IsSolid Is the crude material a solid? Start->IsSolid IsMostlyPure Is TLC mostly clean (>90% by eye)? IsSolid->IsMostlyPure Yes Chromatography Perform Column Chromatography IsSolid->Chromatography No (It's an oil) FindSolvent Perform Solvent Screen for Recrystallization IsMostlyPure->FindSolvent Yes IsMostlyPure->Chromatography No SolventFound Good solvent pair found? FindSolvent->SolventFound Recrystallize Proceed with Recrystallization SolventFound->Recrystallize Yes SolventFound->Chromatography No

Caption: Decision tree for selecting a purification method.

Detailed Protocol: Anti-Solvent Recrystallization

This method is often effective for polar compounds that are highly soluble in one solvent but insoluble in another.

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent in which it is highly soluble (e.g., Methanol, Ethanol, or Acetone) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., Water, Hexanes, or Diethyl Ether) dropwise.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed. Cooling in an ice bath can further encourage crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Part 3: Purity Assessment and Handling

Confirming purity and ensuring long-term stability are the final, crucial steps.

Q7: How can I definitively check the purity of my final product?

A7: A combination of methods provides the most robust purity assessment.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) can separate and quantify even minor impurities with high precision.[7]

  • ¹H NMR Spectroscopy: A clean NMR spectrum with correct integrations and no visible impurity peaks is a strong indicator of high purity. It also confirms the structure of the compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the identification power of mass spectrometry, allowing you to get a mass for your main peak (confirming its identity) and any impurity peaks.

Q8: My pure, white solid turned yellow/brown after a few days on the bench. What happened?

A8: This is likely due to oxidation or slow polymerization of the pyrrole ring, which is sensitive to air and light.[2]

Recommended Storage Protocol:

  • Atmosphere: Store the compound under an inert atmosphere (Argon or Nitrogen).

  • Container: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light.

  • Temperature: Store in a freezer (-20 °C) to slow down any potential degradation pathways.

  • Purity: Ensure the compound is completely free of acidic or basic impurities, as these can catalyze decomposition.

References
  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
  • Neudörffer, A., et al. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1037-1044.
  • BenchChem. (2025).
  • U.S. Department of Energy. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]

  • BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
  • BenchChem. (2025). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.

Sources

Overcoming challenges in the synthesis of pyridine-pyrrole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridine-pyrrole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these valuable heterocyclic scaffolds. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, addressing the practical challenges encountered in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your synthetic campaigns.

Section 1: Core Synthetic Strategies & Common Pitfalls

The construction of pyridine-pyrrole frameworks typically relies on two major approaches: forming a carbon-carbon bond or a carbon-nitrogen bond between pre-existing heterocyclic rings, or building one ring onto the other. The most prevalent and versatile methods in modern organic synthesis for achieving this are palladium-catalyzed cross-coupling reactions and classical named reactions for ring formation.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone for connecting pyridine and pyrrole moieties. However, the nitrogen atoms in these heterocycles can complicate reactions by coordinating to the metal catalyst, potentially leading to inhibition or catalyst deactivation.[1] Careful selection of ligands, catalysts, and reaction conditions is therefore paramount.

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This is a powerful method for coupling a pyridine halide/triflate with a pyrrole boronic acid/ester, or vice versa.[2] Despite its utility, challenges include the instability of some heteroaryl boronic acids and catalyst inhibition.[1][3]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is essential for creating a direct link between a pyridine carbon and a pyrrole nitrogen.[4][5] It is a go-to method when a classical SNAr reaction is not feasible due to the low reactivity of the aryl halide partner.[4]

Classical Ring-Forming Reactions

These methods are invaluable when one of the heterocyclic rings is constructed from an acyclic precursor attached to the other ring.

  • Paal-Knorr Pyrrole Synthesis: This classic reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[6][7][8] When applied to pyridine-containing diketones, it provides a direct route to pyridine-pyrrole systems. The primary challenge is that the reaction often requires harsh acidic conditions, which can degrade sensitive substrates.[9][10]

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[11] It is particularly useful for synthesizing tetrahydro-β-carbolines and related structures where a pyridine ring is fused or linked to an indole or pyrrole system.[11] The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes ring closure.[11]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling

Question: I am attempting to couple a 2-bromopyridine with N-Boc-pyrrole-2-boronic acid, but I'm getting very low yields (<15%). What are the likely causes and how can I optimize the reaction?

Answer: This is a common and frustrating problem. Low yields in Suzuki couplings involving nitrogen heterocycles often stem from a few key issues.

Causality Analysis:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[1]

  • Boronic Acid Instability: Heteroaryl boronic acids, particularly those of pyrrole, can be unstable and prone to decomposition or protodeborylation, especially during purification or long-term storage.[3]

  • Suboptimal Ligand/Base Combination: The choice of ligand is critical. Standard ligands like PPh₃ may not be effective. More electron-rich and sterically bulky phosphine ligands are often required to promote reductive elimination and stabilize the catalyst.[1] The base also plays a crucial role in activating the boronic acid and facilitating the transmetalation step.

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Boronic Assess Boronic Acid Stability Start->Check_Boronic Change_Catalyst Screen Catalyst System (Ligand, Base, Pd Source) Check_Boronic->Change_Catalyst Acid is stable InSitu Use In Situ Boronic Acid Generation Protocol Check_Boronic->InSitu Acid is unstable or unavailable Change_Catalyst->Start No improvement Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) Change_Catalyst->Optimize_Conditions Yield improves Success Improved Yield Optimize_Conditions->Success InSitu->Change_Catalyst

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Solutions & Protocols:

  • Solution A: Use an Advanced Catalyst System. Switch from first-generation catalysts to systems known to be effective for heteroaryl couplings. Highly active catalysts composed of Pd and dialkylbiphenylphosphino ligands (e.g., SPhos, XPhos) are often successful where others fail.[1][2] They are less susceptible to inhibition by basic aminopyridines.[1]

    ParameterRecommendation 1Recommendation 2Recommendation 3Source
    Pd Source Pd₂(dba)₃Pd(OAc)₂XPhos Pd G2[2]
    Ligand XPhosSPhosP(t-Bu)₃[2]
    Base K₃PO₄Cs₂CO₃K₂CO₃ (aq)[2][3]
    Solvent Toluene/H₂ODioxaneTHF[3]
  • Solution B: In Situ Generation of Boronic Acid. To circumvent the instability of isolated pyrrole boronic acid, you can generate it in situ.[3][12] This involves treating a protected pyrrole with a strong base (like LDA) at low temperature, quenching with a borate ester, and then adding the palladium catalyst and pyridine coupling partner directly to the mixture.[3]

    Experimental Protocol 1: In Situ Suzuki Coupling [3]

    • Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-pyrrole in dry THF and cool to -78 °C.

    • Add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise and stir for 1 hour at -78 °C.

    • Add trimethyl borate (1.2 equiv) and allow the mixture to slowly warm to room temperature overnight.

    • To this mixture, add your 2-bromopyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and an aqueous solution of K₂CO₃ (2.0 equiv).

    • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor by TLC or LC-MS until the starting material is consumed (e.g., 20-70 hours).[3]

    • Perform an aqueous workup, extract with an organic solvent (e.g., diethyl ether), dry, and purify by column chromatography.[3]

Issue 2: Furan Byproduct Formation in Paal-Knorr Synthesis

Question: I am trying to synthesize a 2-(pyridin-4-yl)-5-methylpyrrole from the corresponding 1,4-diketone using ammonium acetate and acetic acid, but I'm isolating a significant amount of the corresponding furan. How can I favor pyrrole formation?

Answer: This is a classic selectivity problem in Paal-Knorr synthesis. The reaction mechanism can branch to form either a pyrrole or a furan, and the outcome is highly dependent on the reaction conditions, particularly pH.[6][10]

Causality Analysis: Under strongly acidic conditions (pH < 3), the acid-catalyzed intramolecular cyclization of the diketone to form a hemiacetal, followed by dehydration, is kinetically favored, leading to the furan product.[6][7][10] For pyrrole synthesis, the initial step is the formation of an imine/enamine by reaction with the amine, which then undergoes cyclization. This pathway is favored under neutral or weakly acidic conditions.[6][7]

Paal_Knorr_Selectivity Diketone 1,4-Diketone Protonated_Carbonyl Protonated Carbonyl Diketone->Protonated_Carbonyl H⁺ (Strong Acid, pH < 3) Imine Imine / Enamine Intermediate Diketone->Imine R-NH₂ (Weak Acid / Neutral) Furan Furan Product Protonated_Carbonyl->Furan Intramolecular Attack & Dehydration Pyrrole Pyrrole Product Imine->Pyrrole Intramolecular Attack & Dehydration

Caption: Competing pathways in Paal-Knorr synthesis based on pH.

Solutions:

  • pH Control: Avoid using strong acids like HCl or H₂SO₄. If using acetic acid, ensure the conditions are not excessively acidic. Using amine hydrochloride salts can also lead to furan formation.[6] A neutral or buffered system is often best.

  • Use Milder Catalysts: Modern variations of the Paal-Knorr synthesis use catalysts that operate under milder conditions, avoiding the furan side reaction. Iron(III) chloride in water has been shown to be an effective and economical catalyst for this transformation.[13]

  • Change Reaction Medium: Consider microwave-assisted synthesis or solvent-free conditions. These methods can dramatically reduce reaction times, minimizing the potential for acid-catalyzed degradation or side reactions.[9]

Issue 3: Difficulty with Pyrrole N-H Protecting Groups

Question: I protected my pyrrole nitrogen with a SEM group for a cross-coupling reaction, but now I'm struggling to remove it without decomposing my product. What are my options?

Answer: Protecting the pyrrole nitrogen is often a necessary evil to prevent side reactions or catalyst inhibition, but deprotection can be challenging.[14][15] The SEM (2-(trimethylsilyl)ethoxymethyl) group is popular, but its removal requires specific conditions that may not be compatible with all substrates.

Causality Analysis: The pyrrole ring is sensitive to both strong acid and strong base. Standard deprotection conditions for many groups can lead to polymerization or rearrangement.[16] The choice of protecting group should be made with the final deprotection step in mind, considering the stability of the overall molecule. Sulfonyl groups, for example, are common because their electron-withdrawing nature stabilizes the pyrrole ring, allowing for a wider range of subsequent reactions.[15]

Solutions:

  • SEM-Deprotection: The standard conditions for SEM removal involve fluoride sources (like TBAF in THF) or strong Lewis acids, which can sometimes be harsh. If these are failing, you might try milder acidic conditions, such as PPTS in a heated alcohol, but monitor carefully for decomposition.

  • Alternative Protecting Groups: For future syntheses, consider a different protecting group.

    • Boc (tert-Butoxycarbonyl): Generally removed with mild acid (e.g., TFA in DCM), but check your molecule's acid stability.[3]

    • Sulfonyl Groups (e.g., Tosyl, Phenylsulfonyl): Very robust and excellent for deactivating the pyrrole ring.[15] Removal typically requires strong reducing conditions (e.g., Mg in MeOH) or harsh basic hydrolysis (e.g., NaOH in refluxing EtOH/H₂O).

    • Consider No Protection: For some modern, highly active catalyst systems, especially in Buchwald-Hartwig aminations, protection of the pyrrole N-H is not always necessary. It is worth screening the unprotected reaction on a small scale.

Issue 4: Purification of Final Compound is Difficult

Question: My reaction appears to work, but I am having trouble purifying the final pyridine-pyrrole product. It streaks on silica gel and I suspect it's unstable.

Answer: Purification of these compounds can be a significant challenge due to their polarity and potential instability.

Causality Analysis:

  • Acid Sensitivity: Pyrrole and its derivatives are notoriously unstable in the presence of acid, which can cause polymerization into dark, insoluble tars.[16] Standard silica gel is slightly acidic and can cause streaking or decomposition of sensitive compounds on the column.

  • Air/Light Sensitivity: Many pyrrolic compounds are sensitive to air and light, leading to gradual decomposition and the formation of colored impurities.[17]

  • Azeotrope Formation: Pyrrole can form high-boiling azeotropes with pyridine homologs, making separation by distillation difficult if such impurities are present.[16][18]

Solutions:

  • Neutralize Silica Gel: Before running a column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent system) and then flush with the starting eluent. This deactivates the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: Consider using alumina (neutral or basic) or C18-functionalized reverse-phase silica for chromatography.

  • Work Quickly and Under Inert Atmosphere: Minimize the exposure of your compound to air and bright light.[17] Conduct purifications promptly after workup. Store purified material under an inert atmosphere (N₂ or Ar) in a freezer, protected from light.

  • Salt Formation for Separation: In some cases, the weakly acidic nature of the pyrrole N-H can be exploited. Treatment with a strong base like potassium hydroxide can form the potassium pyrrolide salt, which is often a solid that can be precipitated and separated from neutral pyridine-based impurities.[16][19] The free pyrrole can then be regenerated by careful neutralization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the main difference in application between Suzuki-Miyaura and Buchwald-Hartwig reactions for my synthesis? A: The choice depends entirely on the bond you want to form. Use the Suzuki-Miyaura reaction to create a Carbon-Carbon bond between the pyridine and pyrrole rings. Use the Buchwald-Hartwig Amination to create a Carbon-Nitrogen bond, linking a carbon on one ring directly to the nitrogen of the other.

Synthetic_Choice Goal Desired Pyridine-Pyrrole Linkage CC_Bond C-C Bond Goal->CC_Bond CN_Bond C-N Bond Goal->CN_Bond Suzuki Use Suzuki-Miyaura Coupling CC_Bond->Suzuki Buchwald Use Buchwald-Hartwig Amination CN_Bond->Buchwald

Caption: Choosing the correct cross-coupling reaction.

Q2: My pyrrole starting material has turned dark brown. Is it still usable? A: Darkening of pyrrole is a sign of oxidation and polymerization.[17] While it might contain some usable material, using it as-is will likely lead to low yields and difficult purifications. It is highly recommended to purify it before use, typically by distillation under reduced pressure. Purified pyrrole should be stored under an inert atmosphere (argon or nitrogen) and refrigerated to maintain its purity.[17][20]

Q3: Can I perform electrophilic aromatic substitution (e.g., nitration, halogenation) on my pyridine-pyrrole product? A: Yes, but with extreme caution. The pyrrole ring is a π-excessive system and is much more reactive towards electrophiles than pyridine or even benzene.[21] The pyridine ring is π-deficient and generally unreactive to electrophilic substitution unless strongly activating groups are present. Therefore, substitution will almost certainly occur on the pyrrole ring first. You must use very mild conditions to avoid polymerization of the pyrrole ring (e.g., for nitration, use nitric acid in acetic anhydride at low temperature).[22]

References
  • Böttger, M., et al. (2012). Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1037–1047. [Link]

  • Böttger, M., et al. (2012). Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1037–1047. [Link]

  • Böttger, M., et al. (2012). Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. ResearchGate. [Link]

  • ACS Green Chemistry Institute. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Green Chemistry. [Link]

  • Shabalin, D. A., et al. Advances and Challenges in the Synthesis of Pyrrole Systems of a Limited Access. ResearchGate. [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Zaikin, P. A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. [Link]

  • Zaikin, P. A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Riethof, W. (1945). Recovery of pyrrole.
  • Wikipedia. Pictet–Spengler reaction. Wikipedia. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Helm, R. V., et al. (1958). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. DataPDF. [Link]

  • Request PDF. Pyrrole Protection. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • McKinley Jr, J. B., & Engle, C. J. (1944). Separation of pyrrole.
  • Request PDF. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. [Link]

  • OSTI.GOV. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Request PDF. Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. ResearchGate. [Link]

  • PubMed. (2007). A cascade reaction consisting of Pictet-Spengler-type cyclization and Smiles rearrangement: application to the synthesis of novel pyrrole-fused dihydropteridines. PubMed. [Link]

  • ResearchGate. (2017). Synthesis of Pyrrole-Annulated Heterocycles through Copper-Catalyzed Site-Selective Dehydrogenative Cross-Coupling. ResearchGate. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Heterocyclic Compounds. University of Babylon. [Link]

  • MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • OpenBU. Purification and properties of pyrrole. OpenBU. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]

  • American Chemical Society. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. American Chemical Society. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Slideshare. (2018). Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]

  • Chemical Reviews. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • ACS Publications. (1985). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2012). Recent Progress in C—C Cross-Coupling Reaction of Pyridine N -Oxides. ResearchGate. [Link]

  • Wikipedia. Pyrrole. Wikipedia. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you with the expertise to not only troubleshoot existing issues but also to proactively optimize your reaction for maximal yield and purity.

The synthesis of this valuable heterocyclic alcohol, a key building block in medicinal chemistry, is most commonly achieved via a Grignard reaction between a pyridyl organometallic species and pyrrole-2-carbaldehyde. While theoretically straightforward, this pathway is fraught with potential pitfalls stemming from the intrinsic reactivity of the pyrrole and pyridine moieties. This guide provides a structured approach to identifying and resolving these issues.

Section 1: The Primary Synthetic Pathway & Its Core Challenge

The Grignard reaction is a powerful method for C-C bond formation.[1] In this context, it involves the nucleophilic addition of a 4-pyridyl Grignard reagent to the electrophilic carbonyl carbon of pyrrole-2-carbaldehyde.

Grignard Reaction Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition 4-BrPy 4-Bromopyridine Grignard 4-Pyridylmagnesium Bromide 4-BrPy->Grignard + Mg⁰ Mg Mg⁰ THF Anhydrous THF THF->Grignard Solvent PyrroleAldehyde Pyrrole-2-carbaldehyde Grignard->PyrroleAldehyde Nucleophilic Attack Intermediate Magnesium Alkoxide Intermediate PyrroleAldehyde->Intermediate Product Pyridin-4-yl(1H-pyrrol-2-yl)methanol Intermediate->Product Workup H₃O⁺ Workup Workup->Intermediate Quench

Caption: General workflow for the Grignard synthesis.

The principal challenge arises from the acidic proton on the pyrrole nitrogen (pKa ≈ 17.5).[2] Grignard reagents are strong bases and will readily deprotonate the pyrrole N-H. This non-productive acid-base reaction consumes the Grignard reagent, leading to a significant reduction in the yield of the desired alcohol.

Competing Reactions Start 4-Pyridyl-MgBr + Pyrrole-2-carbaldehyde Desired Desired Pathway: Nucleophilic Addition Start->Desired C-Addition Undesired Side Reaction: N-H Deprotonation Start->Undesired N-H Abstraction Product Target Alcohol Product Desired->Product Consumed Consumed Grignard Reagent + Pyrrole Anion Undesired->Consumed

Caption: The primary competition between desired addition and undesired deprotonation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is difficult to initiate. The solution doesn't turn cloudy and there's no exotherm. What's wrong?

A1: This is a classic Grignard initiation problem, typically due to a passivated magnesium surface or the presence of moisture.

  • Cause (Causality): Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl/aryl halide. Grignard reagents also react vigorously with water, so even trace amounts in your glassware or solvent will inhibit formation.[1]

  • Solution (Protocol):

    • Ensure Anhydrous Conditions: Flame-dry all glassware under a vacuum or in an oven at >120°C for several hours. Use a freshly opened bottle of anhydrous solvent (like THF or diethyl ether) or a solvent passed through a purification system.

    • Activate the Magnesium: Add the magnesium turnings to the flask and stir them vigorously under an inert atmosphere (Argon or Nitrogen) for 15-20 minutes to mechanically break up the oxide layer. For stubborn cases, add a small crystal of iodine (which will fade in color upon reaction) or a few drops of 1,2-dibromoethane to chemically activate the surface.[1]

Q2: I'm observing a significant amount of unreacted pyrrole-2-carbaldehyde in my final reaction mixture. Why?

A2: This strongly suggests your Grignard reagent was consumed before it could fully react with the aldehyde.

  • Cause (Causality): The most probable culprit is the deprotonation of the pyrrole N-H, as discussed above. Each N-H proton will consume one equivalent of your valuable Grignard reagent. If you use a 1:1 stoichiometry, your theoretical maximum yield is immediately capped at 0% for the desired alcohol, as all the Grignard reagent will be consumed by the acid-base reaction.

  • Solution (Protocol):

    • Use Excess Grignard: Employ at least 2.5 equivalents of the Grignard reagent. The first equivalent deprotonates the pyrrole nitrogen, and the subsequent 1.5 equivalents are available for nucleophilic addition to the carbonyl.

    • Protect the Nitrogen: A more elegant and atom-economical approach is to protect the pyrrole nitrogen before the reaction. This is the preferred industrial method for ensuring high, reproducible yields. See Section 3 for a detailed discussion.

Q3: Do I need to protect the pyrrole nitrogen? If so, which protecting group is best?

A3: For reproducible and high-yielding reactions, N-protection is highly recommended.[3] An unprotected pyrrole relies on using a large excess of the Grignard reagent, which can complicate purification.

  • Cause (Causality): Protecting the nitrogen removes the acidic proton, eliminating the competing deprotonation side reaction entirely. Electron-withdrawing protecting groups, such as sulfonyl groups, also have the benefit of reducing the pyrrole ring's electron density, making it less prone to unwanted side reactions like polymerization.[3][4]

  • Solution (Protocol): A tosyl (Ts) or benzenesulfonyl (Bs) group is an excellent choice. They are robust, strongly electron-withdrawing, and can be readily introduced and removed. See the table below for a comparison.

Protecting GroupIntroduction ReagentKey AdvantagesDeprotection Conditions
Tosyl (Ts) Tosyl chloride (TsCl), Base (e.g., NaH)Robust, crystalline derivatives, deactivates the ringStrong base (e.g., NaOH, KOH) in alcohol
Boc Boc anhydride ((Boc)₂O), DMAPEasily removed with mild acidMild acid (e.g., TFA, HCl in dioxane)
SEM SEM chloride (SEM-Cl), Base (e.g., NaH)Very stable, cleaved with fluorideFluoride source (e.g., TBAF)
Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for diagnosis and resolution.

Troubleshooting_Workflow Symptom Symptom Solution Solution Symptom1 Symptom: Reaction does not start Cause1 Cause1 Symptom1->Cause1 Symptom2 Symptom: High amount of unreacted aldehyde Cause2 Cause2 Symptom2->Cause2 Symptom3 Symptom: Complex mixture, tar formation Cause3 Cause3 Symptom3->Cause3 Problem Problem Problem->Symptom1 Problem->Symptom2 Problem->Symptom3 Solution1 Solution: Ensure anhydrous conditions, activate Mg with I₂ or DIBE Cause1->Solution1 Solution2a Solution A: Use >2.5 eq. of Grignard reagent Solution2b Solution B (Recommended): Use N-protected pyrrole-2-carbaldehyde Cause2->Solution2a Cause2->Solution2b Solution3 Solution: Quench with saturated aq. NH₄Cl instead of strong acid Cause3->Solution3

Caption: A logical workflow for troubleshooting common reaction failures.

Issue 1: Persistently Low Yield (<50%) Despite Using Excess Grignard

If you have already increased the Grignard equivalents and are still facing low yields, consider secondary factors like temperature and addition rate.

  • Potential Cause: Suboptimal Temperature Control. Grignard reactions are exothermic. Adding the aldehyde too quickly to the Grignard solution can cause the temperature to spike, leading to side reactions such as Wurtz coupling (forming 4,4'-bipyridine) or enolization. Conversely, running the reaction too cold may lead to incomplete conversion.[5]

    • Self-Validating Protocol:

      • Prepare your 4-pyridylmagnesium bromide solution in THF.

      • Cool this solution to 0°C in an ice-water bath.

      • Dissolve your pyrrole-2-carbaldehyde (N-protected or unprotected) in anhydrous THF.

      • Add the aldehyde solution dropwise to the stirred Grignard solution, ensuring the internal temperature does not exceed 5-10°C.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion. Monitor by TLC or LC-MS.

Issue 2: Formation of a Dark Tar or Insoluble Material During Workup

This is a hallmark of pyrrole polymerization, a common issue when handling this sensitive heterocycle.

  • Potential Cause: Acid-Catalyzed Polymerization. Pyrroles are notoriously unstable in the presence of strong acids.[6] A standard Grignard workup often involves quenching with aqueous HCl or H₂SO₄ to protonate the alkoxide and dissolve magnesium salts. For pyrrole-containing products, this is destructive.

    • Self-Validating Protocol:

      • After the reaction is complete, cool the mixture back down to 0°C.

      • Instead of a strong acid, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This buffered, mildly acidic solution (pH ~4.5-6) is sufficient to protonate the alkoxide product without causing significant polymerization of the pyrrole ring.

      • Proceed with standard ethyl acetate or DCM extraction. The resulting magnesium salts may be more gelatinous, but this is a necessary trade-off for preserving your product.

Section 4: Recommended Experimental Protocol (N-Protected Route)

This protocol utilizes an N-Tosyl protected pyrrole for maximum reliability and yield.

Part A: Synthesis of 1-(Tosyl)-1H-pyrrole-2-carbaldehyde

  • Setup: To a flame-dried round-bottom flask under Argon, add pyrrole-2-carbaldehyde (1.0 eq) and anhydrous THF. Cool the solution to 0°C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Protection: Add a solution of tosyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Carefully quench with water. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography (Silica, Hexanes:EtOAc gradient) to yield the N-tosylated aldehyde.

Part B: Grignard Reaction and Synthesis of Pyridin-4-yl(1-(tosyl)-1H-pyrrol-2-yl)methanol

  • Grignard Formation: In a separate, flame-dried three-neck flask equipped with a condenser and dropping funnel, add magnesium turnings (1.5 eq). Add a small crystal of iodine. Add a small volume of anhydrous THF to cover the magnesium.

  • Initiation: Add a small portion (~5-10%) of a solution of 4-bromopyridine (1.2 eq) in anhydrous THF. If the reaction does not start (iodine color persists), gently warm with a heat gun until initiation is observed (color fades, bubbling).

  • Addition: Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir at room temperature for 1 hour.

  • Nucleophilic Addition: Cool the freshly prepared Grignard solution to 0°C. Add a solution of 1-(Tosyl)-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Workup & Purification: Cool the reaction to 0°C and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the protected product. The tosyl group can be removed in a subsequent step if the unprotected final compound is desired.

References
  • Title: Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS Source: DSpace@UT URL: [Link]

  • Title: Effect of temperature on Grignard reaction Source: ResearchGate URL: [Link]

  • Title: Pyrrole Chemistry. Part XII. The Mechanism of the Reaction Between the Pyrrole Grignard Reagent and Acylating Agents Source: ResearchGate URL: [Link]

  • Title: Pyrrole Protection Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives Source: Google Patents URL
  • Title: Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide Source: DigitalCommons@University of Nebraska - Lincoln URL: [Link]

  • Title: Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy Source: NIH National Library of Medicine URL: [Link]

  • Title: Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation Source: MDPI URL: [Link]

  • Title: Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Pyrrole Source: Wikipedia URL: [Link]

  • Title: Synthesis Problems Involving Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system Source: PubMed URL: [Link]

  • Title: Pyrrole reaction Source: Mansoura University URL: [Link]

  • Title: Preparation method of (S) -phenyl (pyridine-2-yl)

Sources

Technical Support Center: Stability of Pyridin-4-yl(1H-pyrrol-2-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Pyridin-4-yl(1H-pyrrol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.

The inherent reactivity of the pyrrole and pyridine moieties can lead to degradation under various experimental conditions. This guide will provide a framework for identifying, understanding, and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical moieties in Pyridin-4-yl(1H-pyrrol-2-yl)methanol that might contribute to its instability?

A: The structure of Pyridin-4-yl(1H-pyrrol-2-yl)methanol contains two key heterocyclic rings: a pyrrole and a pyridine ring, linked by a methanol group. Both rings have distinct chemical properties that can influence the molecule's stability.

  • Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system. This makes it susceptible to oxidation, especially when exposed to air.[1] It is also prone to reacting with electrophiles, and under acidic conditions, pyrroles can be prone to polymerization.[2][3] The N-H proton of the pyrrole is weakly acidic.[2]

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This nitrogen atom has a non-bonding pair of electrons that can act as a hydrogen bond acceptor and gives the molecule basic properties.[4][5] The pyridine ring is generally more stable to oxidation than the pyrrole ring but can influence the overall electronic properties and reactivity of the molecule.[4]

  • Methanol Linker: The hydroxyl group of the methanol linker can be a site for reactions such as oxidation to a ketone or dehydration.

Q2: My solution of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is changing color over time. What could be the cause?

A: A change in color, often to a darker shade, is a common indicator of degradation for many organic compounds, particularly those with pyrrole moieties.[2] This is frequently due to oxidation and the formation of polymeric byproducts. The electron-rich nature of the pyrrole ring makes it susceptible to air oxidation, which can lead to the formation of colored, conjugated systems.[1] To minimize this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Q3: How does pH affect the stability of Pyridin-4-yl(1H-pyrrol-2-yl)methanol in aqueous solutions?

A: The stability of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is likely to be pH-dependent due to the presence of the basic pyridine ring and the acidic N-H of the pyrrole ring.

  • Acidic Conditions (low pH): Strong acidic conditions can lead to the protonation of the pyridine nitrogen. While this might increase solubility in aqueous media, it can also promote degradation. Pyrroles are known to be unstable in acidic environments, potentially leading to polymerization or ring-opening reactions.[3]

  • Neutral Conditions (pH ~7): Stability is often greatest near neutral pH, although this is highly dependent on the specific buffer components. Some pyrrole-containing hydrazones have shown stability at pH 7.4.[6]

  • Basic Conditions (high pH): In strongly basic solutions, the N-H proton of the pyrrole ring can be deprotonated, forming a pyrrolide anion.[2] This can alter the reactivity and degradation profile of the compound.

It is crucial to determine the optimal pH range for your specific application through systematic stability studies.[7]

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A: To ensure the longevity and reproducibility of your experiments, proper preparation and storage of stock solutions are critical.

ParameterRecommendationRationale
Solvent Choice Use high-purity, anhydrous solvents such as DMSO, DMF, or ethanol. If using aqueous buffers, they should be freshly prepared and degassed.To minimize degradation from water and dissolved oxygen.
Storage Temperature Store stock solutions at -20°C or -80°C.[1]Lower temperatures slow down the rate of chemical degradation.
Atmosphere Aliquot stock solutions into small, single-use vials under an inert atmosphere (nitrogen or argon).To prevent repeated freeze-thaw cycles and minimize exposure to air and moisture.
Light Exposure Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.Pyridine and pyrrole-containing compounds can be light-sensitive, leading to photochemical degradation.[8]

Troubleshooting Guides

Guide 1: Diagnosing Instability in Your Experiment

If you suspect that the stability of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is affecting your experimental results, this guide will help you systematically identify the source of the problem.

Symptoms of Instability:

  • Inconsistent results between experiments.

  • Loss of biological activity or chemical reactivity over time.

  • Visible changes in the solution (color change, precipitation).

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Diagnostic Workflow

A Suspicion of Instability B Prepare Fresh Stock Solution A->B C Analyze by HPLC/LC-MS (T=0) B->C D Incubate under Experimental Conditions C->D E Analyze by HPLC/LC-MS (T=final) D->E F Compare Chromatograms E->F G Significant Change? F->G H Identify Degradation Products G->H Yes K No Significant Change - Stability is Not the Issue G->K No I Isolate Stress Factor H->I J Optimize Conditions I->J

Caption: Workflow for diagnosing instability.

Guide 2: Protocol for a Forced Degradation Study

A forced degradation study is an essential tool to understand the stability of a molecule under various stress conditions. This will help you identify potential degradation pathways and develop mitigation strategies.

Objective: To determine the degradation profile of Pyridin-4-yl(1H-pyrrol-2-yl)methanol under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress.

Materials:

  • Pyridin-4-yl(1H-pyrrol-2-yl)methanol

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or DAD detector[6]

  • pH meter

  • Photostability chamber

  • Oven

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Prepare a stock solution of Pyridin-4-yl(1H-pyrrol-2-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines) for a specified duration.

    • Control Sample: Keep a vial of the stock solution at -20°C, protected from light.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples, including the control, by a validated stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 4.0) and an organic solvent like acetonitrile or methanol.[6]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify the number and relative abundance of degradation products.

    • If coupled with a mass spectrometer, tentatively identify the mass of the degradation products to propose degradation pathways.

Potential Degradation Pathways

Parent Pyridin-4-yl(1H-pyrrol-2-yl)methanol Ketone Pyridin-4-yl(1H-pyrrol-2-yl)methanone Parent->Ketone Oxidation Polymer Polymeric Species Parent->Polymer Acid-catalyzed Dehydrated Dehydration Product Parent->Dehydrated Acid/Base Oxidation Oxidation (e.g., H₂O₂) Oxidation->Ketone Acid Acid Hydrolysis (e.g., HCl) Acid->Polymer Base Base Hydrolysis (e.g., NaOH) Base->Dehydrated Light Photolysis Light->Ketone

Caption: Potential degradation pathways.

References
  • Organic Syntheses Procedure. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available at: [Link]

  • Tse, M. L., et al. (2008). Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3219-3223. Available at: [Link]

  • Li, S., et al. (2021). Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. Bioresource Technology, 330, 125022. Available at: [Link]

  • Festa, S., et al. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 83(9), e03215-16. Available at: [Link]

  • Wikipedia. Pyrrole. Available at: [Link]

  • Zhelezarova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145. Available at: [Link]

  • Mansour, H. Five-membered Heterocycles Pyrrole, Furan and Thiophene. Available at: [Link]

  • Ali, M., et al. (2019). Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. Journal of the American Chemical Society, 141(35), 13861-13874. Available at: [Link]

  • NIOSH. Pyridine 1613. Available at: [Link]

  • Powers, A. S., et al. (2018). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega, 3(11), 15999-16005. Available at: [Link]

  • Borisova, B., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(23), 7354. Available at: [Link]

  • Wujec, M., & Paneth, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4963. Available at: [Link]

  • Methanol Institute. Precautions for Loading, Unloading, Transport and Storage of Methanol. Available at: [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178-2179. Available at: [Link]

  • García, M. A., et al. (2015). Pyrrole-Pyridine and Pyrrole-Naphthyridine Hosts for Anion Recognition. Molecules, 20(9), 16288-16305. Available at: [Link]

  • Purosolv. Proper Storage of Pharma-Grade Methanol: Best Practices. Available at: [Link]

  • Grewal, G., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1468-1490. Available at: [Link]

  • Knippenberg, N., et al. (2013). Pyridine methanol chlorinations. Tetrahedron Letters, 54(44), 5996-5998. Available at: [Link]

  • Adebimpe, D. O., et al. (2012). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Current Organic Chemistry, 16(11), 1334-1360. Available at: [Link]

  • PubChem. Piconol. Available at: [Link]

  • Acta Crystallographica Section E. (2012). 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Available at: [Link]

  • Leś, A., & Rudzki, P. J. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 84. Available at: [Link]

  • PubChem. 3-Pyridinemethanol. Available at: [Link]

  • PubChem. (4-methyl-2-pyridinyl)-(1H-pyrrol-2-yl)methanol. Available at: [Link]

  • Powers, A. S., et al. (2020). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. ACS Omega, 5(1), 932-938. Available at: [Link]

  • Rajagopal, K., et al. (2023). pH-Dependent Protein Chemical Degradation as a Representation of Effective pH Around Proteins Within Polymer-Based Sustained Release Formulations. Journal of Pharmaceutical Sciences, 113(1), 103963. Available at: [Link]

  • Peterson, L. A., et al. (2006). Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. Chemical Research in Toxicology, 19(2), 304-313. Available at: [Link]

Sources

Technical Support Center: Pyridin-4-yl(1H-pyrrol-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and handling of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heteroaromatic carbinol. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions that address the most common challenges encountered in the synthesis of this molecule, primarily focusing on the Grignard addition of a 4-pyridyl nucleophile to a pyrrole-2-carbaldehyde electrophile.

Core Synthesis Overview & Key Challenges

The synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol appears straightforward: a nucleophilic addition of a 4-pyridyl organometallic reagent to pyrrole-2-carbaldehyde. However, the unique electronic properties and reactivity of the starting materials present several critical challenges that must be addressed for a successful outcome.

The primary challenges are:

  • The Acidic N-H Proton of Pyrrole: The proton on the pyrrole nitrogen is sufficiently acidic (pKa ≈ 17.5) to be deprotonated by strong bases like Grignard or organolithium reagents.[1] This consumes the valuable nucleophile in a non-productive acid-base reaction, drastically reducing the yield.

  • Grignard Reagent Viability: The formation and reactivity of the 4-pyridyl Grignard reagent are highly sensitive to reaction conditions, particularly the presence of moisture and atmospheric oxygen.[2]

  • Product Stability: The final carbinol product, containing two electron-rich heteroaromatic rings, can be susceptible to oxidation and other degradation pathways, complicating purification and storage.

The most reliable synthetic strategy, therefore, involves a three-stage process:

Synthesis_Workflow A Step 1: N-Protection of Pyrrole-2-carbaldehyde B Step 2: Grignard Reaction A->B Protected Aldehyde C Step 3: N-Deprotection B->C Protected Alcohol D Final Product C->D Purified Methanol

Caption: Overall synthetic workflow for Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Low or No Product Yield

Question 1: My reaction yield is extremely low, or I am only recovering my starting aldehyde. What is the most likely cause?

Answer: The most probable cause is the quenching of your Grignard reagent by the acidic N-H proton of the pyrrole-2-carbaldehyde. Grignard reagents are potent bases and will readily deprotonate the pyrrole nitrogen in an acid-base reaction that is much faster than the desired nucleophilic addition to the carbonyl carbon.[3] This consumes at least one equivalent of your Grignard reagent before it has a chance to react with the aldehyde.

Grignard_Quenching cluster_0 Desired Nucleophilic Addition cluster_1 Competing Side Reaction (Quenching) Aldehyde R-CHO Product R-CH(OH)-Py Aldehyde->Product 1. Py-MgBr 2. H₃O⁺ Grignard Py-MgBr Pyrrole_NH Pyrrole-CHO (with acidic N-H) Deprotonated_Pyrrole [Pyrrolide]-CHO Pyrrole_NH->Deprotonated_Pyrrole Fast Acid-Base Reaction Grignard_Quench Py-MgBr Pyridine Pyridine (alkane) Grignard_Quench->Pyridine Troubleshooting_Tree Start Low Yield or Reaction Failure Check_NH Is the Pyrrole N-H Protected? Start->Check_NH Protect_N ACTION: Protect Pyrrole Nitrogen (e.g., with SEM-Cl) Check_NH->Protect_N No Check_Grignard Is the Grignard Reagent Forming and Active? Check_NH->Check_Grignard Yes Protect_N->Check_Grignard Activate_Mg TROUBLESHOOT: - Use anhydrous conditions - Activate Mg (I₂, heat) - Check halide quality Check_Grignard->Activate_Mg No Check_Conditions Are Reaction Conditions Optimized? Check_Grignard->Check_Conditions Yes Activate_Mg->Check_Conditions Optimize_Temp TROUBLESHOOT: - Add Grignard at low temp (-78°C) - Check reaction time - Ensure inert atmosphere Check_Conditions->Optimize_Temp No Purification_Issue Is the Product Degrading During/After Purification? Check_Conditions->Purification_Issue Yes Optimize_Temp->Purification_Issue Optimize_Purification TROUBLESHOOT: - Use basic modifier in eluent (Et₃N) - Try alumina or reverse phase - Store purified product under Argon Purification_Issue->Optimize_Purification Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Purification->Success

Sources

Technical Support Center: Enhancing the Solubility of Pyyridin-4-yl(1H-pyrrol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridin-4-yl(1H-pyrrol-2-yl)methanol derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the solubility challenges commonly encountered with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of your molecules of interest.

Understanding the Core Challenge: The Dichotomy of the Pyridine and Pyrrole Moieties

The central challenge in solubilizing Pyridin-4-yl(1H-pyrrol-2-yl)methanol derivatives lies in the distinct physicochemical properties of their constituent aromatic heterocycles. The pyridine ring, with its nitrogen lone pair readily available for hydrogen bonding, is generally water-miscible[1]. Conversely, the pyrrole ring's nitrogen lone pair is integral to its aromatic sextet, making it a very weak base and limiting its ability to form hydrogen bonds with water, resulting in poor aqueous solubility[2][3][4]. This inherent structural dichotomy often leads to overall low aqueous solubility for the parent molecule and its derivatives, necessitating strategic interventions to improve their dissolution for accurate biological evaluation and formulation development.

Troubleshooting Guide: A Symptom-to-Solution Approach

This section is designed to help you diagnose and resolve common solubility issues encountered during your experiments.

Issue 1: Compound Crashes Out of Solution Upon Dilution from an Organic Stock (e.g., DMSO) into Aqueous Buffer.

Probable Cause: This phenomenon, often termed "crashing out," occurs when a compound that is soluble in a polar aprotic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate.

Solutions:

  • Optimize Final Co-solvent Concentration:

    • Rationale: A small percentage of a co-solvent like DMSO can be sufficient to maintain the compound's solubility in the final aqueous solution. The key is to find the lowest concentration that prevents precipitation without interfering with the biological assay.

    • Action: Titrate the final concentration of your organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer. Start with a higher concentration (e.g., 5% v/v) and serially dilute to determine the minimal concentration required to keep your compound in solution (typically <1% for many cell-based assays).

  • Employ a Stepwise Dilution Strategy:

    • Rationale: A gradual decrease in solvent polarity can sometimes prevent the shock of rapid precipitation.

    • Action: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This allows the compound to equilibrate at each step, potentially avoiding immediate precipitation.

  • pH Adjustment of the Aqueous Buffer:

    • Rationale: The pyridine moiety in your compound is basic and can be protonated at acidic pH. This protonated form is generally more water-soluble.

    • Action: Determine the pKa of your compound or a close analog. Prepare a series of buffers with pH values below the pKa of the pyridine nitrogen. Test the solubility of your compound in these buffers to identify a pH range that enhances solubility.

  • Incorporate Solubilizing Excipients:

    • Rationale: Excipients can enhance solubility through various mechanisms, such as forming inclusion complexes or micelles.

    • Action:

      • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic pyrrole moiety, increasing the overall aqueous solubility of the compound.[5][6][7][8] Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) at varying concentrations.

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that entrap the poorly soluble compound, increasing its apparent solubility. Use concentrations above the critical micelle concentration (CMC).

Issue 2: Inconsistent Results in Biological Assays Attributed to Poor Solubility.

Probable Cause: If a compound is not fully dissolved, its effective concentration in the assay will be lower than the nominal concentration, leading to variability and underestimation of potency.

Solutions:

  • Determine the Kinetic and Thermodynamic Solubility:

    • Rationale: Understanding the solubility limits of your compound in the assay buffer is critical. Kinetic solubility reflects the concentration at which a compound precipitates when rapidly diluted from a stock solution, while thermodynamic solubility is the true equilibrium solubility.

    • Action: Follow the detailed protocols in the "Experimental Protocols" section to measure the kinetic and thermodynamic solubility of your compound in the relevant assay buffer. Ensure your assay concentrations are well below these limits.

  • Pre-dissolution in a Co-solvent Followed by Dilution:

    • Rationale: Ensuring the compound is fully dissolved before its final dilution into the assay medium is crucial.

    • Action: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol). Visually inspect the stock solution to ensure there are no solid particles. Then, dilute this stock into the final assay buffer, ensuring the final co-solvent concentration is compatible with your assay.

  • Consider Salt Formation:

    • Rationale: For compounds with a basic pyridine nitrogen, forming a salt with a suitable acid can significantly improve aqueous solubility and dissolution rate.[9]

    • Action: Investigate the formation of various pharmaceutically acceptable salts (e.g., hydrochloride, mesylate, tartrate). This is a more advanced strategy typically employed in later-stage drug development but can be a powerful tool for overcoming persistent solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of my Pyridin-4-yl(1H-pyrrol-2-yl)methanol derivative pH-dependent?

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

  • Kinetic solubility is a measure of the concentration at which a compound precipitates from a supersaturated solution when rapidly diluted from an organic stock into an aqueous buffer. It is a high-throughput measurement often used in early drug discovery for compound ranking.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved compound is in equilibrium with its solid form. It is a more time-consuming but more accurate measurement, crucial for lead optimization and formulation development.

For initial screening and troubleshooting in biological assays, determining the kinetic solubility is often sufficient to ensure you are working below the precipitation point. For more in-depth characterization and formulation work, measuring the thermodynamic solubility is essential.

Q3: Can I predict the solubility of my derivatives based on their chemical structure?

While precise prediction is challenging, you can make qualitative assessments. In general, modifications that increase polarity and/or decrease the strength of the crystal lattice will improve aqueous solubility. For your Pyridin-4-yl(1H-pyrrol-2-yl)methanol derivatives, consider the following:

  • Adding polar functional groups: Incorporating groups like hydroxyls, amines, or carboxylic acids will generally increase solubility.

  • Reducing lipophilicity: Decreasing the size of non-polar substituents can improve solubility.

  • Disrupting crystal packing: Introducing conformational flexibility or bulky groups can disrupt the crystal lattice, making it easier for the compound to dissolve.

Q4: What are the best starting co-solvents to try for my compounds?

Commonly used and generally well-tolerated co-solvents in biological assays include:

  • Dimethyl sulfoxide (DMSO): An excellent solvent for a wide range of organic compounds.

  • Ethanol: A good choice for many compounds and often less disruptive to biological systems than DMSO at higher concentrations.

  • Polyethylene glycol 400 (PEG 400): A non-volatile co-solvent that can be effective for solubilizing hydrophobic compounds.[10]

Always determine the tolerance of your specific assay to the chosen co-solvent.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility via Turbidimetry

Objective: To rapidly determine the concentration at which a compound precipitates from a supersaturated solution in an aqueous buffer.

Materials:

  • Compound of interest

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader with nephelometry or turbidity measurement capabilities

Methodology:

  • Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the DMSO stock solution in a 96-well plate.

  • Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a fixed volume of the aqueous buffer (e.g., 198 µL).

  • Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity (light scattering) of each well using a plate reader.

  • Analyze the data: The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.

Protocol 2: Determination of Thermodynamic Solubility via the Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Compound of interest (solid form)

  • Solvent of interest (e.g., water, buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully remove an aliquot of the clear supernatant.

  • Determine the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV, UV-Vis) against a standard curve. This concentration represents the thermodynamic solubility.

Visualizations

Workflow for Enhancing Solubility

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_physical Physical Modification cluster_chemical Chemical Modification cluster_evaluation Evaluation Problem Poor Aqueous Solubility Particle_Size Particle Size Reduction (Micronization, Nanonization) Problem->Particle_Size Solid_Dispersion Solid Dispersion (Amorphous Forms) Problem->Solid_Dispersion pH_Adjustment pH Adjustment (Salt Formation) Problem->pH_Adjustment Co_solvents Co-solvents Problem->Co_solvents Excipients Excipients (Cyclodextrins, Surfactants) Problem->Excipients Solubility_Assay Solubility Measurement (Kinetic & Thermodynamic) Particle_Size->Solubility_Assay Solid_Dispersion->Solubility_Assay pH_Adjustment->Solubility_Assay Co_solvents->Solubility_Assay Excipients->Solubility_Assay Biological_Assay Biological Assay Solubility_Assay->Biological_Assay Biological_Assay->Solubility_Assay Iterative Optimization

Caption: A general workflow for addressing poor aqueous solubility of drug candidates.

Impact of pH on the Solubility of a Pyridine-Containing Compound

pH_Solubility cluster_plot Solubility vs. pH plot Low_pH Low pH (Acidic) Protonated (High Solubility) High_pH High pH (Basic) Neutral (Low Solubility) caption The solubility of a pyridine-containing compound increases at lower pH due to protonation.

Caption: Illustrative relationship between pH and the solubility of a basic compound.

References

  • Pyridine. In: Some Industrial Chemicals. Lyon (FR): International Agency for Research on Cancer; 1999. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.) Available from: [Link]

  • Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. International Journal of Pharmaceutical Sciences and Research, 9(6), 2215-2225.
  • ChemBK. (2022, October 16). Pyridine-4-methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

  • Jadhav, M., & Vavia, P. (2008). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025.
  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • Fülöp, Z., Tivadar, M., & Sóti, P. L. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules (Basel, Switzerland), 25(16), 3698.
  • González-Gaitano, G., & Tardajos, G. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules (Basel, Switzerland), 27(3), 1045.
  • Boyer, A. (n.d.). Heterocyclic Chemistry.
  • Mata, J. L., & Santos, C. (2020). Sustainable Synthetic Approaches for Nitrogen-Containing Heterocyclic Salts. In Sustainable Organic Synthesis. IntechOpen.
  • Gomes, P., & Oliveira, R. (2016). Principles of Salt Formation. In Salt Selection for Pharmaceutical Compounds. IntechOpen.
  • Chen, J., & Chen, S. (2006). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 30(10), 74-84.
  • Zhdankin, V. V. (2008).
  • Doke, V. V., & Shinde, S. S. (2020). AN OVERVIEW-A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 584-600.
  • Westhuyzen, R., Winks, S., & Wilson, C. R. (2019). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules (Basel, Switzerland), 24(18), 3326.
  • ResearchGate. (n.d.). The physical properties of pyridine. Retrieved from [Link]

  • Rytting, E., Lentz, K. A., Chen, X. Q., Qian, F., & Venkatesh, S. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS journal, 7(1), E78–E105.
  • Iannitelli, A., & Cirilli, R. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel,Switzerland), 27(15), 4935.
  • Singh, U. P., & Singh, R. K. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 15(1), 21–64.
  • Al-Shdefat, R., & Al-Ghazawi, M. (2022).
  • Dahan, A., & Miller, J. M. (2012). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Journal of pharmaceutical sciences, 101(8), 2985–2993.
  • Kumar, R., & Singh, P. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(35), 21469-21490.
  • Al-Ostoot, F. H., & Al-Ghamdi, S. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(1), 1-31.
  • Singh, R. P., & Kaur, M. (2018). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences and Research, 10(4), 863-868.
  • PubChemLite. (n.d.). [4-pyridin-4-yl-1-(toluene-4-sulfonyl)-1h-pyrrol-3-yl]-methanol. Retrieved from [Link]

  • Kochetkov, K. A., & Zhdankina, G. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules (Basel, Switzerland), 27(19), 6563.

Sources

Technical Support Center: A Guide to the Stability and Storage of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyridin-4-yl(1H-pyrrol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage and experimental handling. By understanding the inherent stability of the molecule and potential degradation pathways, you can ensure the integrity and reliability of your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Pyridin-4-yl(1H-pyrrol-2-yl)methanol?

A1: The degradation of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is primarily influenced by three main factors:

  • Oxidation: The pyrrole and pyridine rings, as well as the methanol group, are susceptible to oxidation. Atmospheric oxygen or residual oxidizing agents can lead to the formation of N-oxides, ring-opened byproducts, or oxidation of the methanol to an aldehyde or carboxylic acid.[1][2][3]

  • Hydrolysis: The pyrrole ring, in particular, can be unstable under strongly acidic or alkaline conditions, which may lead to polymerization or other degradative reactions.[4][5]

  • Photodegradation: Pyridine derivatives are known to be sensitive to light, which can trigger photochemical reactions leading to the formation of various degradation products.[6]

Q2: What are the visual or physical indicators of Pyridin-4-yl(1H-pyrrol-2-yl)methanol degradation?

A2: Degradation of the compound may be indicated by:

  • A change in color of the solid material, often to a darker shade.

  • The appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent compound in your chromatogram over time.

  • Changes in solubility or melting point.[7]

Q3: What are the recommended short-term and long-term storage conditions for this compound?

A3: To ensure the stability of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, we recommend the following storage conditions:

Storage DurationTemperatureAtmosphereLight Condition
Short-Term (≤ 1 month) 2-8°CInert Gas (Argon or Nitrogen)Protect from Light (Amber Vial)
Long-Term (> 1 month) -20°CInert Gas (Argon or Nitrogen)Protect from Light (Amber Vial)

It is also crucial to use tightly sealed containers to prevent moisture ingress, as some pyridinyl and pyrrolyl compounds can be hygroscopic.[8]

Q4: How can I assess the stability of my batch of Pyridin-4-yl(1H-pyrrol-2-yl)methanol?

A4: The most effective way to assess the stability of your compound is by performing a forced degradation study followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10][11][12] This will help you identify potential degradation products and understand the degradation pathways.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and storage of Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

Problem 1: I observe a new peak in my HPLC chromatogram after storing the compound for a few weeks.

  • Potential Cause: This is a strong indicator of degradation. The new peak likely represents a degradation product.

  • Solution:

    • Re-evaluate your storage conditions. Ensure the compound is stored at the recommended temperature, under an inert atmosphere, and protected from light.

    • Perform a co-injection. Spike your current sample with a fresh, high-purity standard of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. If the main peak increases in size and no new peaks appear, it confirms the identity of the parent compound. The other peak is a degradant.

    • Consider forced degradation studies. To proactively identify potential degradants, it is advisable to perform forced degradation studies as outlined in the "Experimental Protocols" section below.

Problem 2: The color of my solid Pyridin-4-yl(1H-pyrrol-2-yl)methanol has darkened over time.

  • Potential Cause: Color change is often a sign of oxidation or polymerization. This can be accelerated by exposure to air and light.

  • Solution:

    • Verify purity. Analyze the discolored material using a stability-indicating HPLC method to quantify the parent compound and any impurities.

    • Improve storage practices. If the purity has decreased, discard the old batch and ensure that new batches are stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Using smaller, single-use aliquots can also minimize repeated exposure of the bulk material to the atmosphere.

Problem 3: I am seeing poor reproducibility in my biological assays using this compound.

  • Potential Cause: If the compound is degrading, the actual concentration of the active molecule will be lower than expected, and the presence of degradation products could interfere with the assay.

  • Solution:

    • Confirm the purity of the stock solution. Prepare fresh stock solutions and analyze them by HPLC to confirm the concentration and purity before each experiment.

    • Assess solution stability. If stock solutions are stored for extended periods, their stability should be verified. Perform a time-course study where you analyze the stock solution by HPLC at different time points (e.g., 0, 24, 48 hours) to check for degradation.

Experimental Protocols

Protocol 1: Model Forced Degradation Study

This protocol outlines a model forced degradation study to identify potential degradation pathways of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. These studies are crucial for developing a stability-indicating analytical method.[9][10][11][12]

Objective: To generate potential degradation products under various stress conditions.

Materials:

  • Pyridin-4-yl(1H-pyrrol-2-yl)methanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Pyridin-4-yl(1H-pyrrol-2-yl)methanol in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

      • If no degradation is observed, repeat with 1 M HCl.

      • Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

      • If no degradation is observed, repeat with 1 M NaOH.

      • Neutralize the solution with an equivalent amount of HCl before HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid State):

      • Place a small amount of solid compound in an oven at 80°C for 48 hours.

      • Dissolve the stressed solid in methanol for HPLC analysis.

    • Photolytic Degradation (Solution):

      • Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

      • A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Model Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Pyridin-4-yl(1H-pyrrol-2-yl)methanol from its potential degradation products.[13][14][15][16]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by PDA scan)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[17]

Visualizations

Potential Degradation Pathways

G cluster_conditions Stress Conditions cluster_molecule Pyridin-4-yl(1H-pyrrol-2-yl)methanol cluster_products Potential Degradation Products Oxidation Oxidation Parent Pyridin-4-yl(1H-pyrrol-2-yl)methanol Oxidation->Parent Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)->Parent Photodegradation Photodegradation Photodegradation->Parent N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Aldehyde Pyridin-4-yl(1H-pyrrol-2-yl)methanone Parent->Aldehyde Ring_Opened Ring-Opened Products Parent->Ring_Opened Parent->Ring_Opened Complex Mixture Polymer Polymerized Products Parent->Polymer Parent->Polymer Complex Mixture Carboxylic_Acid Pyridin-4-yl(1H-pyrrol-2-yl)carboxylic acid Aldehyde->Carboxylic_Acid

Caption: Potential degradation pathways of Pyridin-4-yl(1H-pyrrol-2-yl)methanol under various stress conditions.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation: - Identify Degradants - Determine Pathways - Assess Stability HPLC->Data

Sources

Technical Support Center: Method Development for the Analysis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the analytical method development for Pyridin-4-yl(1H-pyrrol-2-yl)methanol. The content is structured in a practical question-and-answer format to directly address common and specific issues encountered during experimentation, blending foundational theory with field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the core structural features of Pyridin-4-yl(1H-pyrrol-2-yl)methanol that influence its analytical behavior?

A1: The analytical behavior of this molecule is governed by three key structural motifs:

  • A Basic Pyridine Ring: The nitrogen atom on the pyridine ring is basic (pKa of the conjugate acid is typically around 5-6) and is a primary site for protonation.[1][2] This basicity is the most common cause of peak tailing in reversed-phase HPLC due to interactions with acidic silanols on the column stationary phase.[3]

  • A Polar Pyrrole-Methanol Group: The pyrrole ring combined with the secondary alcohol (-methanol) makes the molecule polar. The alcohol's hydroxyl group and the pyrrole's N-H group are active sites for hydrogen bonding and are susceptible to thermal degradation, posing a challenge for Gas Chromatography (GC).

  • Two Aromatic Rings: The presence of both pyridine and pyrrole rings results in strong ultraviolet (UV) absorbance, making UV-based detection in HPLC highly effective and the recommended starting point for quantitation.

Q2: Which analytical technique is recommended as a primary platform for this molecule?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most suitable primary technique. HPLC operating in reversed-phase mode can effectively handle the polarity of the molecule. Its room-temperature operation avoids the thermal degradation risks associated with GC.[4][5]

Q3: Can Gas Chromatography (GC) be used for the analysis of this compound?

A3: Direct GC analysis is challenging and generally not recommended. The molecule's high polarity and multiple active sites (O-H and N-H) will likely cause severe peak tailing and potential on-column adsorption. Furthermore, the compound may be thermolabile, degrading in a hot GC inlet. If GC is mandatory, derivatization (e.g., silylation with BSTFA) to cap the active hydroxyl and amine protons is essential to increase volatility and thermal stability. While some pyrrole derivatives are stable enough for GC analysis, the combination with the polar methanol group increases the risk of degradation.[6]

Q4: For LC-MS analysis, what is the expected ionization behavior?

A4: The molecule is an excellent candidate for positive-ion electrospray ionization (ESI+). The basic pyridine nitrogen will readily accept a proton in an acidic mobile phase, forming a stable protonated molecule, [M+H]⁺. This should be the primary ion observed and the target for single-ion monitoring (SIM) for high sensitivity and selectivity. Fragmentation of N-heterocycles in mass spectrometry can be complex, but initial fragmentation would likely involve the loss of water (-18 Da) from the methanol group.[7][8]

Part 2: Troubleshooting Guides & Protocols

High-Performance Liquid Chromatography (HPLC)

Issue: My analyte peak shows significant tailing or asymmetry.

  • Causality: This is the most common issue for basic compounds like Pyridin-4-yl(1H-pyrrol-2-yl)methanol. It is caused by secondary ionic interactions between the protonated basic pyridine nitrogen and deprotonated, acidic residual silanol groups (-Si-OH) on the silica surface of the HPLC column. This creates multiple interaction mechanisms, slowing a portion of the analyte molecules and causing the characteristic tail.[3]

  • Troubleshooting Workflow:

    Caption: Logical workflow for troubleshooting peak tailing.

Issue: The analyte has poor retention and elutes near the solvent front.

  • Causality: This indicates that the mobile phase is too "strong" for the analyte, meaning the analyte prefers to stay in the mobile phase rather than interacting with the stationary phase. In reversed-phase HPLC, this is caused by an excessively high percentage of organic solvent.

  • Step-by-Step Solutions:

    • Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in your mobile phase in 5-10% increments. This will increase the polarity of the mobile phase, promoting retention on the nonpolar stationary phase.

    • Change Organic Modifier: Acetonitrile is a less polar "stronger" solvent than methanol in reversed-phase. If using acetonitrile, switching to methanol at the same percentage will increase retention.

    • Ensure Proper pH: While low pH helps with peak shape, a pH far below the pKa of pyridine ensures it is fully protonated and highly polar. If retention is still too low, cautiously increasing the pH towards 4-5 (while still staying acidic) can sometimes slightly increase retention by reducing polarity, but this must be balanced against peak shape.

    • Select a More Retentive Column: If mobile phase adjustments are insufficient, switch to a column with a higher carbon load or a different stationary phase like phenyl-hexyl, which offers additional π-π interactions with the aromatic rings of the analyte.

Table 1: Recommended Starting HPLC-UV Method Parameters

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 2.1 x 100 mm, 1.8 µm (UHPLC) or C18, 4.6 x 150 mm, 3.5 µm (HPLC)Use a high-purity, end-capped column to minimize silanol activity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier, excellent for peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides good efficiency and lower backpressure than methanol.
Gradient 5% to 70% B over 10 minutesA good starting gradient to determine the approximate elution conditions.
Flow Rate 0.4 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID)Standard flow rates for the respective column dimensions.
Column Temp. 30 °CThermostatting the column prevents retention time drift.[9]
Detection (UV) 260 nmScan from 200-400 nm to determine the absorbance maximum for optimal sensitivity.
Injection Vol. 2 µL (UHPLC) or 10 µL (HPLC)Keep injection volume low to prevent peak distortion.
Sample Diluent 50:50 Water:Acetonitrile with 0.1% Formic AcidThe diluent should be as close as possible to the initial mobile phase conditions.
Mass Spectrometry (MS) Detection

Issue: The MS signal for my analyte is weak or unstable.

  • Causality: Weak or unstable ESI signals are typically due to inefficient ionization or suppression of the ionization process. This can be caused by incorrect source settings, a non-optimal mobile phase, or matrix effects from the sample.

  • Optimization Protocol:

    G start Start: Weak/Unstable MS Signal infuse 1. Infuse Analyte Solution (e.g., 1 µg/mL in 50:50 ACN:H2O with 0.1% FA) start->infuse mode 2. Confirm Ionization Mode Target [M+H]+ in Positive Mode (ESI+) infuse->mode params 3. Optimize Source Parameters - Capillary Voltage - Gas Temperature - Gas Flow (Nebulizer/Drying) mode->params lc 4. Run with LC Flow Re-optimize parameters under final mobile phase conditions. params->lc end Stable, High-Intensity Signal lc->end

    Caption: Systematic workflow for optimizing ESI-MS signal.

  • Key Optimization Points:

    • Confirm Mobile Phase Compatibility: Ensure you are using volatile mobile phase additives. Non-volatile salts like phosphate will rapidly contaminate the MS source and suppress the signal. Formic acid (for ESI+) and ammonium acetate (for neutral pH) are standard choices.

    • Optimize Capillary Voltage: This voltage drives the electrospray. Too low, and the spray is unstable; too high, and you can cause discharge and in-source fragmentation. Tune for maximum intensity of the [M+H]⁺ ion.

    • Optimize Gas Temperature and Flow: The drying gas (typically nitrogen) desolvates the charged droplets. For a potentially labile molecule, start with a lower temperature (~250-300 °C) and increase cautiously. The flow rate should be just high enough to achieve stable desolvation without losing signal.

References

  • Kaluza, G. A., & Martin, F. (1967). The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science, 5(11), 562–565. [Link]

  • Schmidt, J., et al. (2004). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Sci-Hub. (n.d.). The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science. [Link]

  • Proquest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. Russian Journal of Organic Chemistry. [Link]

  • Proquest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry. [Link]

  • Jennings, A. L., Jr., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules. [Link]

  • ChemBK. (n.d.). pyridin-4-ylmethanol. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • PubChem. (n.d.). (4-methyl-2-pyridinyl)-(1H-pyrrol-2-yl)methanol. [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. [Link]

  • PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ResearchGate. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Defense Technical Information Center. (1982). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • PubChemLite. (n.d.). [4-pyridin-4-yl-1-(toluene-4-sulfonyl)-1h-pyrrol-3-yl]-methanol. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Novel Pyridin-4-yl(1H-pyrrol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Assessment Strategies

Introduction: The Therapeutic Potential of Pyridine and Pyrrole Scaffolds

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] Similarly, the pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide spectrum of biological activities.[3] The combination of these two pharmacophores in the form of Pyridin-4-yl(1H-pyrrol-2-yl)methanol derivatives presents a compelling strategy for the development of novel therapeutic agents. The central methanol linker introduces a chiral center and a hydroxyl group capable of forming crucial hydrogen bonds, potentially enhancing binding affinity and selectivity for various biological targets. This guide provides a framework for the comprehensive biological evaluation of this novel class of compounds, drawing comparisons with structurally related molecules to inform and guide preclinical research. While specific data on this exact scaffold is emerging, this guide leverages established findings on related pyridine and pyrrole-containing compounds to outline a robust evaluation strategy.

Comparative Landscape: Learning from Structurally Related Compounds

Due to the novelty of the Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold, direct comparative data is limited. However, by examining the biological activities of structurally related compounds, we can infer the potential therapeutic applications and establish a basis for comparison.

Table 1: Biological Activities of Structurally Related Pyridine and Pyrrole Derivatives

Compound ClassBiological ActivityKey FindingsReference Compound(s)
Pyridine-Urea DerivativesAnticancerPotent inhibitors of VEGFR-2; activity dependent on substitution pattern on the phenylurea moiety.[4]Doxorubicin
Pyridin-2-yl Estra-1,3,5-triene DerivativesAnticancerStrong antiproliferative activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HT-29), and lung (A549).[1]Doxorubicin
Fused Pyrrolo[3,4-c]pyridine DerivativesAnti-inflammatory, AnticancerShowed anti-inflammatory activity and cytotoxicity against certain cancer cell lines.[5]Indomethacin
Thiazolo[4,5-b]pyridin-2-one DerivativesAnti-inflammatorySome derivatives exhibited more potent anti-inflammatory effects than Ibuprofen in in vivo models.Ibuprofen
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineAntimicrobialShowed activity against various bacterial strains, including E. coli, B. subtilis, and S. aureus.-

The data from these related compounds suggest that the Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold is a promising candidate for investigation as an anticancer, anti-inflammatory, and antimicrobial agent. The following sections will detail the experimental protocols to rigorously evaluate these potential activities.

Experimental Protocols for Biological Evaluation

A multi-faceted approach is crucial for a thorough biological evaluation. The following protocols are standard, validated methods for assessing anticancer, antimicrobial, and anti-inflammatory activities.

I. In Vitro Anticancer Activity Assessment

The initial screening for anticancer potential is typically performed using a panel of human cancer cell lines.

A. Cell Viability and Cytotoxicity Assays

The MTT assay is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria.[4]

  • Protocol: MTT Assay

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the novel Pyridin-4-yl(1H-pyrrol-2-yl)methanol derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

B. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, apoptosis and cell cycle analysis can be performed using flow cytometry.

  • Workflow: Apoptosis and Cell Cycle Analysis

    G A Treat cells with test compound B Harvest and fix cells A->B C Stain with Propidium Iodide (for cell cycle) or Annexin V-FITC/PI (for apoptosis) B->C D Analyze by Flow Cytometry C->D E Determine percentage of cells in different cell cycle phases or apoptotic stages D->E

    Caption: Workflow for apoptosis and cell cycle analysis.

II. Antimicrobial Susceptibility Testing

The antimicrobial potential of the novel derivatives can be assessed against a panel of pathogenic bacteria and fungi.

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Protocol: Broth Microdilution Assay

    • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculation: Inoculate each well with the standardized microbial suspension.

    • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating acute anti-inflammatory activity.[6]

  • Protocol: Carrageenan-Induced Paw Edema in Rats

    • Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

    • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Ibuprofen), and test groups receiving different doses of the Pyridin-4-yl(1H-pyrrol-2-yl)methanol derivatives. Administer the compounds intraperitoneally or orally.

    • Induction of Inflammation: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) and Mechanistic Insights

A critical aspect of the evaluation is to establish a structure-activity relationship (SAR). By synthesizing and testing a library of derivatives with modifications on the pyridine and pyrrole rings, researchers can identify the key structural features responsible for the observed biological activities.

  • Logical Relationship: SAR Analysis

    G A Synthesize a library of derivatives B Vary substituents on pyridine and pyrrole rings A->B C Evaluate biological activity (Anticancer, Antimicrobial, Anti-inflammatory) B->C D Identify key structural features for activity C->D E Optimize lead compounds D->E

    Caption: The process of Structure-Activity Relationship (SAR) analysis.

For instance, the introduction of electron-withdrawing or electron-donating groups on the pyridine ring can significantly impact the electronic properties of the molecule and its interaction with biological targets. Similarly, substitutions on the pyrrole nitrogen can influence the compound's lipophilicity and pharmacokinetic properties.

Conclusion and Future Directions

The Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic and rigorous biological evaluation, as outlined in this guide, is essential to uncover the full therapeutic potential of these derivatives. By employing a combination of in vitro and in vivo assays and conducting a thorough SAR analysis, researchers can identify lead compounds with potent and selective anticancer, antimicrobial, or anti-inflammatory activities. Future work should focus on elucidating the precise molecular mechanisms of action of the most promising candidates to pave the way for their further preclinical and clinical development.

References

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica. 2018;65(4):787-794. Available from: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. 2021;26(11):3195. Available from: [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available from: [Link]

  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry. 2011;46(11):5490-5498. Available from: [Link]

  • Synthesis and in vitro anticancer activity of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry. 2021;13(13):1141-1157. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Organic and Biomolecular Chemistry. 2019;17(44):9533-9554. Available from: [Link]

  • Synthesis and in vitro anticancer activity of 6-ferrocenylpyrimidin-4(3H)-one derivatives. Medicinal Chemistry Research. 2020;29(8):1413-1422. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. 2021;14(4):354. Available from: [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity. 2024;e202400534. Available from: [Link]

  • Synthesis and antimicrobial evaluation of methyl pyridyl-2,4-dioxobutanoates and some new derived ring systems. Bioorganic & Medicinal Chemistry. 2010;18(16):5951-5958. Available from: [Link]

  • Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. International Journal of Molecular Sciences. 2023;24(13):10935. Available from: [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. RSC Advances. 2021;11(48):30235-30247. Available from: [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. 2015;20(10):18548-18567. Available from: [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. 2022;12(1):153-165. Available from: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure. 2022;1250:131785. Available from: [Link]

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry. 2005;13(10):3441-3447. Available from: [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules. 2017;22(10):1671. Available from: [Link]

  • Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine. 2022;34(2):3-28. Available from: [Link]

  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry. 2009;17(15):5486-5495. Available from: [Link]

  • Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Bioorganic & Medicinal Chemistry. 2004;12(22):5759-5767. Available from: [Link]

  • Studies on some new pyrazolo[3,4-c]pyridine derivatives as antimicrobial agents. ResearchGate. Available from: [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Chemosensors. 2022;10(12):523. Available from: [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances. 2020;10(58):35133-35145. Available from: [Link]

Sources

A Researcher's Guide to Evaluating Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy.[1][2] These molecules are designed to interfere with the signaling pathways that drive cell growth, proliferation, and survival, processes often hijacked by cancer cells.[2] The relentless pursuit of novel, more selective, and potent kinase inhibitors is driven by the need to overcome drug resistance and improve therapeutic outcomes. This guide introduces a hypothetical yet promising scaffold, Pyridin-4-yl(1H-pyrrol-2-yl)methanol, and provides a comprehensive framework for its synthesis, characterization, and comparative analysis against established kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a strategic guide, empowering you with the rationale behind experimental choices and the methodologies to validate your findings. We will explore the potential of this novel compound and outline a rigorous, self-validating workflow for its evaluation.

The Rationale: Why Pyridin-4-yl(1H-pyrrol-2-yl)methanol?

The selection of a novel chemical scaffold for drug discovery is a critical first step. The structure of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, featuring a pyridine ring linked to a pyrrole ring via a methanol bridge, presents several intriguing features for a medicinal chemist. Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, frequently found in the core of many approved kinase inhibitors. These rings can engage in crucial hydrogen bonding and pi-stacking interactions within the ATP-binding pocket of kinases. The methanol linker introduces a chiral center and a hydroxyl group that can act as a hydrogen bond donor or acceptor, potentially providing additional points of interaction and influencing selectivity.

While no direct evidence of Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a kinase inhibitor is present in the public domain as of this writing, its structural motifs are reminiscent of fragments found in known inhibitors. This guide, therefore, serves as a proactive manual for any research group that might synthesize this or structurally similar molecules.

Proposed Synthetic Pathway

A plausible synthetic route for Pyridin-4-yl(1H-pyrrol-2-yl)methanol can be envisioned through a Grignard reaction. This approach offers a straightforward and scalable method for creating the desired carbon-carbon bond between the two heterocyclic rings.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_product Final Product Pyrrole 1H-Pyrrole PyrroleAnion 1H-pyrrol-2-yl-lithium Pyrrole->PyrroleAnion  n-BuLi, THF, 0°C nBuLi n-Butyllithium MgBr2 Magnesium Bromide Etherate PyridineCHO Pyridine-4-carbaldehyde Grignard 1H-pyrrol-2-yl-magnesium bromide PyrroleAnion->Grignard  MgBr2·OEt2, THF, 0°C Product Pyridin-4-yl(1H-pyrrol-2-yl)methanol Grignard->Product  Pyridine-4-carbaldehyde, THF; then aq. NH4Cl workup Evaluation_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Screening Initial Kinase Panel Screening IC50 IC50 Determination Screening->IC50  Identify 'Hits' Mechanism Mechanism of Action Studies IC50->Mechanism  For potent hits Phosphorylation Target Phosphorylation Assay IC50->Phosphorylation  Confirm cellular target engagement Viability Cell Viability/Proliferation Assay Phosphorylation->Viability  Correlate target inhibition with cellular effect Selectivity Cellular Selectivity Profiling Viability->Selectivity  Assess therapeutic window Signaling_Pathway cluster_VEGFR VEGFR-2 Signaling cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Novel_Compound Pyridin-4-yl(1H-pyrrol-2-yl)methanol Novel_Compound->VEGFR2 Sorafenib Sorafenib Sorafenib->VEGFR2 Axitinib Axitinib Axitinib->VEGFR2

Sources

A Researcher's Guide to Validating the Mechanism of Action for Novel Small Molecules: A Case Study of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point. Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a heterocyclic compound with structural motifs reminiscent of moieties found in bioactive agents, yet its specific biological target and mechanism of action remain uncharacterized in publicly available literature. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate the mechanism of action of such a novel compound. We will use Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a case study to illustrate a multi-faceted validation workflow, comparing various experimental approaches at each stage. This document is designed not as a rigid protocol, but as a strategic guide, emphasizing the rationale behind experimental choices to ensure scientific integrity and generate robust, trustworthy data.

Part 1: The Strategic Workflow for Mechanism of Action (MoA) Validation

Elucidating a compound's MoA is a deductive process that moves from broad, unbiased screening to specific, hypothesis-driven validation. Our proposed workflow integrates three core pillars of investigation: direct target engagement, downstream signaling analysis, and phenotypic characterization.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_2 Phase 3: Cellular Phenotype Confirmation unbiased Unbiased Target ID (e.g., TPP, Affinity Proteomics) engagement Target Engagement Validation (CETSA) unbiased->engagement hypothesis Hypothesis-Driven Target ID (e.g., Kinase Screen) hypothesis->engagement phospho Phospho-Proteomics / Western Blot engagement->phospho pheno_screen Phenotypic Screening (e.g., Proliferation, Migration) engagement->pheno_screen Links Target to Cellular Function reporter Reporter Gene Assays phospho->reporter transcriptomics Transcriptomics (RNA-seq) reporter->transcriptomics rescue Target Knockdown/Rescue Experiments pheno_screen->rescue

Caption: Overall workflow for MoA validation.

Part 2: Direct Target Engagement – Is the Compound Binding its Target?

Confirming that a small molecule physically interacts with its intended protein target within a cellular context is the foundational step in MoA validation.[1][2] A multi-pronged approach, combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.[1]

Comparison of Target Identification Strategies

For a novel compound like Pyridin-4-yl(1H-pyrrol-2-yl)methanol, two primary paths can be taken for initial target identification: unbiased screening or a hypothesis-driven approach. Given the compound's structure, a medicinal chemist might hypothesize that it targets protein kinases.

Method Principle Pros Cons Best For...
Thermal Proteome Profiling (TPP) Measures changes in the thermal stability of all detectable proteins in a cell lysate upon compound binding.[3]Unbiased, no compound modification needed, performed in a near-native environment.[3]Technically demanding, requires sophisticated mass spectrometry.[3]Discovering entirely new targets without prior assumptions.
Kinobeads / Affinity Chromatography Uses immobilized, broad-spectrum kinase inhibitors to pull down kinases from a lysate. Compound of interest competes for binding.[4][5][6]Kinome-focused, highly sensitive, identifies direct competition.[4][6][7]Biased towards ATP-competitive binders, may miss allosteric inhibitors, requires compound modification for direct affinity approaches.[6]Compounds suspected to be kinase inhibitors.
Gold Standard for Validation: Cellular Thermal Shift Assay (CETSA)

Once a putative target is identified, CETSA is the gold standard for validating target engagement in intact cells or cell lysates.[8][9][10] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[9][11]

CETSA_Principle cluster_0 Control (No Ligand) cluster_1 Treatment (+ Ligand) p1 Native Protein p2 Heat (Increasing Temp) p3 Denatured & Aggregated Protein p2->p3 Unfolds at T l1 Ligand-Bound Protein l2 Heat (Increasing Temp) l3 Stable Complex l2->l3 Unfolds at T + ΔT

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

  • Objective: To determine if Pyridin-4-yl(1H-pyrrol-2-yl)methanol binds to and stabilizes a hypothesized target protein (e.g., "Kinase X") in intact cells.

  • Methodology:

    • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line where Kinase X is active) to ~80% confluency.

    • Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of Pyridin-4-yl(1H-pyrrol-2-yl)methanol (e.g., 10 µM) for 1-2 hours.

    • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase X remaining at each temperature by Western Blot or an ELISA-based method like AlphaScreen®.[9]

  • Data Analysis & Expected Outcome:

    • Plot the percentage of soluble Kinase X against temperature for both vehicle and compound-treated samples.

    • A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.

Parameter Vehicle (DMSO) Pyridin-4-yl(1H-pyrrol-2-yl)methanol (10 µM)
Apparent Melting Temp (Tm) 52.1°C58.6°C
Thermal Shift (ΔTm) N/A+6.5°C

Part 3: Downstream Signaling & Pathway Perturbation

Confirming target engagement is necessary but not sufficient. We must also demonstrate that this binding event leads to a functional consequence on the protein's activity and its downstream signaling pathway.[13][14]

Comparative Analysis of Downstream Assays
Method Principle Pros Cons Best For...
Western Blot Antibody-based detection of specific proteins and their post-translational modifications (e.g., phosphorylation).Widely accessible, directly measures changes in specific pathway nodes.Low-throughput, requires high-quality antibodies, semi-quantitative.Validating effects on a few, well-characterized downstream effectors.
Reporter Gene Assay A plasmid containing a promoter responsive to a specific transcription factor drives expression of a reporter gene (e.g., luciferase).Highly sensitive, quantitative measure of pathway output.Indirect measure of pathway activity, can be influenced by off-target effects.Measuring the integrated output of a signaling cascade ending in transcriptional regulation.
RNA-Sequencing Global analysis of the transcriptome to see how compound treatment alters gene expression.Unbiased, comprehensive view of transcriptional changes.Expensive, complex data analysis, identifies correlations that require further validation.Discovering unexpected pathway modulation and generating new hypotheses.
  • Objective: To determine if Pyridin-4-yl(1H-pyrrol-2-yl)methanol inhibits the activity of "Kinase X" by measuring the phosphorylation of its direct substrate, "Substrate Y".

  • Methodology:

    • Cell Culture & Starvation: Grow cells to ~80% confluency. If the pathway is activated by a growth factor, serum-starve the cells overnight.

    • Compound Pre-treatment: Pre-treat cells with increasing concentrations of Pyridin-4-yl(1H-pyrrol-2-yl)methanol (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

    • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF, 100 ng/mL) for 15 minutes to activate Kinase X.

    • Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

    • SDS-PAGE & Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Substrate Y (p-Substrate Y) and total Substrate Y.

  • Data Analysis & Expected Outcome:

    • Quantify band intensities. A dose-dependent decrease in the p-Substrate Y / total Substrate Y ratio indicates inhibition of Kinase X activity.

Compound Conc. (µM) p-Substrate Y / Total Y (Normalized)
01.00
0.10.78
1.00.24
10.00.05
IC50 ~0.8 µM

Part 4: Phenotypic Confirmation – Linking Target to Cellular Function

The final and most crucial validation step is to link the molecular mechanism to a relevant cellular phenotype.[15][16][17] This demonstrates that the observed target engagement and pathway modulation translate into a meaningful biological outcome.

Comparative Analysis of Phenotypic Assays
Method Principle Pros Cons Best For...
Proliferation/Viability Assay Measures the rate of cell division or cell death (e.g., using MTT, CellTiter-Glo®).High-throughput, robust, and directly relevant to anti-cancer drug discovery.Non-specific; many off-target effects can lead to cytotoxicity.Initial assessment of a compound's anti-proliferative or cytotoxic effects.
Migration/Invasion Assay Measures the ability of cells to move through a porous membrane (e.g., Boyden chamber).Highly relevant for metastasis-related phenotypes.Lower throughput, can have higher variability.Evaluating compounds targeting pathways involved in cell motility.
Target Knockdown (siRNA/CRISPR) Genetically silencing the target protein. If the compound's phenotype is lost upon knockdown, it confirms the on-target effect.Provides strong evidence for on-target activity.Can have off-target genetic effects, compensation mechanisms may arise.Conclusively linking the observed phenotype to the specific target of interest.
  • Objective: To confirm that the anti-proliferative effect of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is mediated through the inhibition of Kinase X.

  • Methodology:

    • Generate Stable Cell Lines: Create two cell lines: one with a control (non-targeting) shRNA and one with an shRNA that knocks down Kinase X.

    • Plate Cells: Seed both cell lines in 96-well plates.

    • Compound Treatment: Treat both cell lines with a dose-response of Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

    • Incubation: Incubate for 72 hours.

    • Measure Proliferation: Use a viability reagent like CellTiter-Glo® to measure the number of viable cells.

  • Data Analysis & Expected Outcome:

    • The control cell line should show a dose-dependent decrease in proliferation upon compound treatment.

    • The Kinase X knockdown cell line should already have a lower proliferation rate and, crucially, should be significantly less sensitive to the compound. This resistance to the drug when the target is absent is strong evidence for an on-target mechanism.

Cell Line Pyridin-4-yl(1H-pyrrol-2-yl)methanol GI50
Control shRNA 1.2 µM
Kinase X shRNA > 25 µM

Conclusion

Validating the mechanism of action for a novel compound like Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a systematic process of building a logical, evidence-based case. It requires the integration of diverse experimental approaches, from direct biophysical measurements of target engagement to the observation of downstream pathway modulation and, ultimately, confirmation of a correlated cellular phenotype. By employing a self-validating system of experiments as outlined in this guide—where CETSA confirms the target, phospho-blots confirm the activity, and genetic knockdown confirms the phenotype—researchers can confidently and rigorously elucidate the mechanism of action, paving the way for further preclinical and clinical development.

References

  • Bucevičius, J., et al. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology.
  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • BenchChem. (2025). A Researcher's Guide to Confirming Small Molecule Target Engagement. BenchChem.
  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.
  • Various Authors. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Hughes, K., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Bantscheff, M., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Available at: [Link]

  • Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Gat-Viks, I., et al. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. Molecular Systems Biology. Available at: [Link]

  • Klüter, S., et al. (2019). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Chapter 2. Development and Validation of Disease Assays for Phenotypic Screening. RSC Drug Discovery Series. Available at: [Link]

  • ResearchGate. (2022). Kinobeads workflow. ResearchGate. Available at: [Link]

  • Wikipedia. Phenotypic screening. Wikipedia. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Moffat, J.G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available at: [Link]

  • Lu, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • An, F., & Tolliday, N. (2020). Chapter 2: Development and Validation of Disease Assays for Phenotypic Screening. Royal Society of Chemistry. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. Available at: [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • ResearchGate. (2019). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?. ResearchGate. Available at: [Link]

  • Verma, S.K., et al. (2022). Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. MDPI. Available at: [Link]

  • Al-Sanea, M.M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]

  • Lu, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Di Pietro, C., et al. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. International Journal of Molecular Sciences. Available at: [Link]

  • Cusabio. How to Inquire and Utilize the Signal Pathway on KEGG. Cusabio. Available at: [Link]

Sources

In Vivo Efficacy of Pyridin-4-yl(1H-pyrrol-2-yl)methanol Scaffolds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of compounds based on the Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold. While direct in vivo studies on the parent compound are not extensively published, a significant body of research on its derivatives highlights the therapeutic potential of this chemical motif, primarily in oncology and inflammatory diseases. This document synthesizes available preclinical data, compares the performance of key analogs against established therapies, and provides detailed experimental protocols to support researchers in this promising field.

The Pyridin-4-yl(1H-pyrrol-2-yl)methanol Scaffold: A Versatile Core for Therapeutic Innovation

The core structure of Pyridin-4-yl(1H-pyrrol-2-yl)methanol combines a pyridine ring, a pyrrole ring, and a methanol linker. This arrangement offers a unique three-dimensional geometry and a rich electronic profile, making it an attractive starting point for medicinal chemists. The nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets. Furthermore, the substituent-friendly nature of both aromatic rings allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

The versatility of this scaffold is evidenced by the diverse biological activities reported for its derivatives, ranging from kinase inhibition for cancer therapy to modulation of inflammatory pathways.[1][2] This guide will delve into the in vivo evidence supporting these applications.

In Vivo Antitumor Efficacy: Targeting Key Cancer Pathways

Derivatives of the pyridin-pyrrol-methanol scaffold have shown significant promise as anticancer agents in preclinical models. The primary mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth and survival.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition in Immuno-Oncology

Mechanistic Insight: HPK1 is a negative regulator of T-cell activation. Its inhibition is a promising strategy in cancer immunotherapy to enhance the patient's own immune response against tumors.

A series of 2-substituted-pyridin-4-yl macrocyclic derivatives have been developed as potent and selective HPK1 inhibitors.[3][4] One lead compound, 2t , demonstrated significant in vivo activity in a murine model of colon adenocarcinoma (MC38).

In Vivo Efficacy Data:

CompoundDosing RegimenAnimal ModelTumor Growth Inhibition (TGI)Comparison
Compound 2t Not specifiedMC38 tumor model (mice)Synergistic effect with anti-mPD-1, achieving 76% TGIanti-mPD-1 monotherapy: 70% TGI[3]

Key takeaway: The pyridin-4-yl core is a viable scaffold for developing HPK1 inhibitors that can enhance the efficacy of checkpoint inhibitors, a cornerstone of modern immuno-oncology. The macrocyclization strategy employed in the design of compound 2t was crucial for achieving high selectivity.[3]

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition for Chemosensitization

Mechanistic Insight: ATM kinase is a critical component of the DNA damage response (DDR) pathway. Inhibiting ATM can sensitize cancer cells to the effects of DNA-damaging chemotherapeutic agents.

Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors.[5] Compound 25a emerged as a lead candidate with excellent oral bioavailability and potent in vivo antitumor activity when combined with irinotecan.

In Vivo Efficacy Data:

Compound CombinationDosing RegimenAnimal ModelTumor Growth Inhibition (TGI)
Compound 25a + Irinotecan Not specifiedHCT116 xenograft (mice)79.3%[5]
Compound 25a + Irinotecan Not specifiedSW620 xenograft (mice)95.4%[5]

Key takeaway: The pyrrolo[2,3-b]pyridine scaffold, a close analog of the core topic, is effective in generating orally bioavailable ATM inhibitors that can act as potent chemosensitizers. This highlights the potential of this chemical class in combination therapy regimens.

PIM-1 Kinase Inhibition in Breast Cancer

Mechanistic Insight: PIM-1 kinase is a proto-oncogene that is overexpressed in several cancers, including breast cancer. It plays a role in cell survival and proliferation.

A novel pyridine-based compound, Compound 12 , demonstrated potent PIM-1 inhibition and significant in vivo antitumor activity in a solid tumor model.[6]

In Vivo Efficacy Data:

CompoundDosing RegimenAnimal ModelTumor Inhibition
Compound 12 Not specifiedSEC-bearing mice42.1%[6]

Key takeaway: This study further validates the utility of the pyridine moiety in designing kinase inhibitors for oncology. Compound 12's ability to induce apoptosis and arrest the cell cycle at the S-phase in vitro translates to meaningful tumor inhibition in vivo.[6]

In Vivo Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The pyridin-pyrrol scaffold has also been explored for its anti-inflammatory properties. Several studies have demonstrated the in vivo efficacy of derivatives in animal models of inflammation.

General Anti-inflammatory Effects

A study on new pyridine derivatives reported their in vivo anti-inflammatory activity. While the specific structures are not fully detailed in the provided abstract, the study confirms the potential of this chemical class in modulating inflammation.[7]

Inhibition of Cyclooxygenase-2 (COX-2)

Mechanistic Insight: COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.

While direct in vivo data for pyridin-4-yl(1H-pyrrol-2-yl)methanol derivatives as COX-2 inhibitors is not immediately available in the provided results, a study on heterocyclic derivatives incorporating pyridine and pyrazole moieties showed potent anti-inflammatory properties by inhibiting COX-2 expression in vitro.[8] This suggests a plausible mechanism for the anti-inflammatory effects of related compounds.

Experimental Workflow for In Vivo Anti-inflammatory Studies (Carrageenan-Induced Paw Edema Model):

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis Phase animal_selection Animal Selection (e.g., Wistar rats) acclimatization Acclimatization (7 days) animal_selection->acclimatization fasting Overnight Fasting acclimatization->fasting grouping Grouping (Control, Standard, Test Compounds) fasting->grouping dosing Oral Administration of Test/Standard Drug grouping->dosing induction Sub-plantar Injection of 1% Carrageenan dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4h induction->measurement calculation Calculation of % Inhibition of Edema measurement->calculation analysis Statistical Analysis (e.g., ANOVA) calculation->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Protocol:

  • Animal Selection and Acclimatization: Healthy Wistar rats of either sex (150-200g) are selected and acclimatized to laboratory conditions for at least one week.

  • Grouping and Fasting: Animals are fasted overnight with free access to water. They are then divided into groups (n=6), including a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the pyridin-pyrrol compounds.

  • Dosing: The test compounds and standard drug are administered orally.

  • Induction of Inflammation: One hour after dosing, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical significance is determined using appropriate methods like ANOVA followed by Dunnett's test.

Comparative Analysis and Future Directions

The in vivo studies on derivatives of Pyridin-4-yl(1H-pyrrol-2-yl)methanol demonstrate the significant potential of this scaffold in developing novel therapeutics.

Signaling Pathway for HPK1 Inhibition in T-Cells:

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates (inhibitory) AP1 AP-1 Activation SLP76->AP1 IL2 IL-2 Production (T-Cell Proliferation) AP1->IL2 Pyridin_Compound Pyridin-4-yl Derivative (e.g., Compound 2t) Pyridin_Compound->HPK1 inhibits

Caption: HPK1 Signaling Pathway and Inhibition by Pyridin-4-yl Derivatives.

Comparison with Alternatives:

  • Oncology: The synergistic effect of HPK1 inhibitors with checkpoint inhibitors like anti-PD-1 antibodies is a highly sought-after therapeutic strategy.[3] Similarly, the chemosensitizing potential of ATM inhibitors offers a way to improve the efficacy of existing chemotherapies.[5] The pyridin-pyrrol scaffold provides a promising platform to develop best-in-class molecules in these areas.

  • Anti-inflammatory: While the in vivo data for anti-inflammatory effects is less mature compared to oncology, the potential for developing novel COX-2 inhibitors or other anti-inflammatory agents is evident. Further studies are needed to elucidate the precise mechanisms and compare the efficacy and safety profiles with established NSAIDs.

Future Directions:

  • In Vivo Studies of the Parent Compound: Conducting in vivo efficacy studies on the parent Pyridin-4-yl(1H-pyrrol-2-yl)methanol would provide a valuable baseline for understanding the contribution of the core scaffold to the observed biological activities.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are crucial for the clinical translation of any lead compounds derived from this scaffold.

  • Exploration of Other Therapeutic Areas: The diverse biological activities of pyridin-pyrrol derivatives suggest that their potential may extend beyond oncology and inflammation. Screening against other targets, such as those involved in neurodegenerative or metabolic diseases, could be a fruitful area of research.

Conclusion

The Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold is a highly versatile and promising starting point for the development of novel therapeutics. The extensive preclinical in vivo data on its derivatives, particularly in the fields of oncology and inflammation, underscores its potential. The ability to modulate key biological targets such as HPK1, ATM, and PIM-1 kinases with high potency and selectivity makes this chemical class a valuable asset for drug discovery programs. Further optimization of lead compounds and comprehensive preclinical profiling will be essential to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. (2017). [Source not fully specified, accessible through Google Scholar search]
  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2025). PubMed. [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (n.d.). MDPI. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed. [Link]

  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (2006). PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. [Link]

  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. (n.d.). PubMed. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). NIH. [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors | Request PDF. (2025). ResearchGate. [Link]

  • ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. (n.d.). ResearchGate. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). PubMed Central. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). MDPI. [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016). PubMed. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). [Source not fully specified, accessible through Google Scholar search]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]

  • Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. (2013). PubMed. [Link]

  • Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. (2025). ResearchGate. [Link]

  • Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF. (2025). ResearchGate. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). MDPI. [Link]

  • Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. (2023). PubMed Central. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Pyridin-4-yl(1H-pyrrol-2-yl)methanol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. The Pyridin-4-yl(1H-pyrrol-2-yl)methanol scaffold has emerged as a promising starting point for the generation of novel kinase inhibitors. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target activities that can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] A thorough and early understanding of a compound's cross-reactivity profile is therefore not just a regulatory requirement, but a critical step in elucidating its true mechanism of action and therapeutic potential.[1][4]

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel Pyridin-4-yl(1H-pyrrol-2-yl)methanol based inhibitor, hereafter referred to as PYR-27 . We will delve into the rationale behind experimental design, provide detailed protocols for robust assessment, and offer insights into the interpretation of the resulting data, comparing PYR-27 to established inhibitors targeting the same hypothetical primary target, the serine/threonine kinase, Aurora Kinase A (AURKA).

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. The structural similarity of their ATP-binding sites makes achieving absolute inhibitor selectivity a formidable task. Off-target interactions can lead to a variety of outcomes, from dose-limiting toxicities to unexpected therapeutic benefits.[4] Therefore, a systematic and comprehensive profiling of a lead compound against a broad panel of kinases is essential to:

  • Identify potential off-target liabilities: Early identification of unintended targets allows for medicinal chemistry efforts to be directed towards improving selectivity and mitigating potential adverse effects.[5]

  • Uncover novel therapeutic opportunities: A well-defined polypharmacological profile can be advantageous in complex diseases like cancer, where targeting multiple nodes in a signaling network can lead to enhanced efficacy.[4]

  • Validate the on-target mechanism of action: By demonstrating a compound's relative potency for its intended target over other kinases, we can be more confident that the observed biological effects are indeed due to the inhibition of the primary target.[1]

  • Select appropriate tool compounds for research: A highly selective inhibitor is a crucial tool for dissecting the biological function of a specific kinase in preclinical research, minimizing the risk of misinterpreting data due to off-target effects.[6][7]

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive understanding of an inhibitor's selectivity. This typically begins with a broad, single-concentration screen to identify initial "hits," followed by more detailed dose-response studies to quantify the potency against these off-targets.[6]

G cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assays A Primary Screen (e.g., 1 µM single concentration) B Dose-Response (IC50) Determination (for hits from primary screen) A->B >70% Inhibition C Binding Affinity (Kd) Measurement (e.g., SPR, ITC for key off-targets) B->C Potent Off-Targets I Data Integration & Selectivity Analysis C->I D Cellular Thermal Shift Assay (CETSA) F Confirmation of Cellular Activity D->F E NanoBRET™ Target Engagement Assay E->F F->I G Phospho-protein Western Blot G->I H Cell Viability/Proliferation Assays H->I

Figure 1: Experimental workflow for comprehensive cross-reactivity profiling.

Detailed Experimental Protocols

Broad Kinase Panel Screening (Biochemical IC50 Determination)

This initial step provides a global view of the inhibitor's selectivity across the kinome. Commercial services offer screening against large panels of recombinant kinases (e.g., >400 kinases).

Principle: The ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase is measured. Radiometric assays (³³P-ATP) and fluorescence-based assays (e.g., Z'-LYTE™, Lanthascreen™) are common formats.[8]

Protocol (Illustrative Example using a Fluorescence-Based Assay):

  • Compound Preparation: Prepare a 10-point serial dilution of PYR-27 in 100% DMSO, typically starting from 10 mM. The final assay concentration of DMSO should be kept constant and low (<1%).

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Add the specific kinase and a fluorescently labeled peptide substrate to each well in an appropriate kinase buffer.

    • Initiate the phosphorylation reaction by adding ATP at a concentration close to its Km for each specific kinase. This is crucial for accurately determining the potency of ATP-competitive inhibitors.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a development reagent containing a site-specific protease that only cleaves the non-phosphorylated peptide.

    • Incubate to allow for peptide cleavage.

    • Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation protects the peptide from cleavage, resulting in a high FRET signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to assess target engagement in a cellular context. It relies on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[9]

Principle: Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

Protocol:

  • Cell Treatment: Culture cells (e.g., a cancer cell line with high AURKA expression) to ~80% confluency. Treat the cells with PYR-27 at various concentrations or a single saturating concentration, alongside a vehicle control (DMSO), for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blotting using an antibody specific for the target kinase (e.g., AURKA) and a loading control.

  • Data Analysis: Quantify the band intensities. Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation and Comparative Analysis

The results of the kinase screen should be presented in a clear and comparative format. A selectivity score can be calculated to quantify the inhibitor's specificity.

Table 1: Kinase Inhibition Profile of PYR-27 (IC50 values in nM)

Kinase FamilyTarget KinasePYR-27 (IC50, nM)Alisertib (IC50, nM)Tozasertib (IC50, nM)
Aurora AURKA 15 1.2 0.6
AURKB2501830
AURKC4806.5150
PLK PLK11,2009503
PLK4>10,0002,500850
CDK CDK1>10,000>10,0002,500
CDK25,8008,2001,800
Other FLT3850>10,00045
ABL1>10,000>10,00025

Data are hypothetical for illustrative purposes.

Interpretation and Comparison:

The hypothetical data in Table 1 positions PYR-27 as a potent AURKA inhibitor with an IC50 of 15 nM. To understand its selectivity, we compare it to two well-characterized Aurora kinase inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680/MK-0457).

  • Selectivity within the Aurora Family: PYR-27 demonstrates good selectivity for AURKA over AURKB (16.7-fold) and AURKC (32-fold). Alisertib, in contrast, is a potent dual AURKA/AURKB inhibitor. This suggests PYR-27 may have a different therapeutic window and side-effect profile, as AURKB inhibition is associated with specific toxicities like neutropenia.

  • Kinome-wide Selectivity: PYR-27 shows limited activity against other closely related kinases like PLK1 and CDKs at concentrations up to 1 µM. Tozasertib, however, is a multi-kinase inhibitor with potent activity against PLK1, FLT3, and ABL1.[4] This broader activity profile can contribute to both its efficacy and its toxicity. The relatively clean profile of PYR-27 suggests it could be a more precise tool for studying AURKA function.

  • Potential Liabilities: The inhibition of FLT3 at 850 nM by PYR-27 warrants further investigation, especially if the compound is being developed for hematological malignancies where FLT3 is a relevant target or anti-target.

G Potency Comparison cluster_0 PYR-27 cluster_1 Tozasertib node1 AURKA IC50: 15 nM node2 AURKB IC50: 250 nM node3 FLT3 IC50: 850 nM node4 PLK1 IC50: 1,200 nM node5 AURKA IC50: 0.6 nM node6 PLK1 IC50: 3 nM node7 ABL1 IC50: 25 nM node8 FLT3 IC50: 45 nM

Figure 2: Comparative selectivity profile of PYR-27 and Tozasertib.

Conclusion and Future Directions

The cross-reactivity profiling of PYR-27, a novel Pyridin-4-yl(1H-pyrrol-2-yl)methanol based inhibitor, reveals it to be a potent and selective inhibitor of AURKA. Its selectivity profile distinguishes it from existing multi-kinase inhibitors like Tozasertib and dual Aurora inhibitors like Alisertib, suggesting it may offer a more targeted therapeutic approach.

The journey from a promising lead compound to a clinical candidate is long and requires a deep understanding of its molecular interactions. The methodologies outlined in this guide provide a robust framework for characterizing the selectivity of novel kinase inhibitors. Future work on PYR-27 should include cellular assays to confirm its on-target activity, such as monitoring the phosphorylation of AURKA substrates, and in vivo studies to assess its efficacy and safety profile. A comprehensive understanding of its cross-reactivity is the cornerstone upon which a successful drug development program is built.

References

  • Current time information in New York, NY, US. (n.d.). Google.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Krysiak, K., et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PLoS ONE, 7(2), e31535.
  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • Yamanishi, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed, 22448821.
  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Bountra, C., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(3), 365-381.
  • Ammar, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 772.
  • Uehara, Y. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(2), 149-151.
  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 722-730.
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic.
  • Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 8.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Wang, Y., et al. (2021). Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. Bioresource Technology, 330, 125022.
  • Pyridin-4-yl(1H-pyrrol-2-yl)methanol. (n.d.). CymitQuimica.
  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5431-5446.
  • Gholivand, K., et al. (2008). Methyl 4-[5-(4-fluoro-phen-yl)-4-(pyridin-4-yl)-1H-imidazol-2-ylsulfan-yl]butanoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1183-4.
  • Qayoom, A., et al. (2022). 2-Pyridin-4-yl-methylene-beta-boswellic Acid—A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D—Microsatellite Stable, G12V—Microsatellite Instable Mutant Colon Cancer. ACS Omega, 7(20), 17006-17023.
  • 4-Hydroxymethylpyridine. (n.d.). PubChem.
  • [2,6-Di(pyrrol-1-yl)-4-pyridinyl]methanol. (n.d.). PubChem.

Sources

Confirming the Binding Mode of Pyridin-4-yl(1H-pyrrol-2-yl)methanol to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising hit compound to a clinical candidate is paved with rigorous validation. A critical milestone in this process is the unambiguous confirmation of how a molecule binds to its biological target. This guide provides an in-depth, comparative analysis of the key experimental techniques used to elucidate the binding mode of a novel compound, using Pyridin-4-yl(1H-pyrrol-2-yl)methanol as our case study.

The pyridin-pyrrol scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1] While the specific target for Pyridin-4-yl(1H-pyrrol-2-yl)methanol is yet to be fully characterized, its structural motifs suggest a high probability of activity against protein kinases. Kinases, such as the Janus kinase (JAK) family, are crucial mediators of cytokine signaling and are implicated in a host of inflammatory diseases and cancers.[2][3] Therefore, for the purpose of this guide, we will hypothesize that our compound of interest is a putative inhibitor of Janus Kinase 1 (JAK1) and explore the comprehensive workflow required to confirm its binding mode to this therapeutically relevant target.

This guide is structured not as a rigid template, but as a logical progression of inquiry, reflecting the iterative and synergistic nature of modern drug discovery. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system of evidence.

The Central Question: From "If" to "How" it Binds

Before committing significant resources to lead optimization, we must move beyond simply knowing that our compound binds to JAK1 to understanding precisely how it binds. This knowledge is paramount for structure-activity relationship (SAR) studies and for rationally designing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

To answer the "how," we employ a suite of biophysical and computational techniques. Each method provides a unique piece of the puzzle, and their collective data builds a high-resolution, validated model of the protein-ligand interaction. The primary methods we will compare are:

  • X-Ray Crystallography: The gold standard for atomic-level structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for studying interactions in solution.

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding event.

  • Surface Plasmon Resonance (SPR): Delivers real-time kinetic data on association and dissociation.

  • Computational Docking: Offers a predictive, in-silico model of the binding pose.

The following sections will dissect each of these techniques, providing not just the protocols, but the strategic reasoning behind their application.

X-Ray Crystallography: Visualizing the Interaction at Atomic Resolution

X-ray crystallography provides the most direct and detailed view of a protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and the specific atomic interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.[4] This makes it an unparalleled tool for structure-based drug design.

The Causality Behind the Choice

To rationally design more potent inhibitors, we need to "see" how Pyridin-4-yl(1H-pyrrol-2-yl)methanol fits into the ATP-binding site of JAK1. Does the pyridine nitrogen form a hydrogen bond with the hinge region backbone? Which residues form hydrophobic contacts with the pyrrole ring? Crystallography is the only technique that can definitively answer these questions with high-resolution spatial data.

Experimental Workflow: A Tale of Two Approaches

There are two primary methods for obtaining a protein-ligand crystal structure: co-crystallization and soaking.[5][6]

G cluster_0 Co-Crystallization Workflow cluster_1 Crystal Soaking Workflow A Purified JAK1 Protein C Incubate Protein + Ligand (to form complex) A->C B Pyridin-4-yl(1H-pyrrol-2-yl)methanol B->C D Set up Crystallization Screen C->D E Identify Crystal Hits D->E F Optimize Crystallization Conditions E->F G Harvest Crystal & Cryo-protect F->G H X-ray Diffraction Data Collection G->H I Structure Solution & Refinement H->I J Grow Apo-JAK1 Crystals L Transfer Apo Crystal to Soaking Drop J->L K Prepare Soaking Solution (Ligand + Cryo-protectant) K->L M Incubate for Defined Time L->M N Harvest Soaked Crystal M->N O X-ray Diffraction Data Collection N->O P Structure Solution & Refinement O->P G A Prepare ¹⁵N-labeled JAK1 Sample B Acquire Apo ¹H-¹⁵N HSQC Spectrum (Reference) A->B D Titrate Ligand into Protein Sample (Stepwise additions) B->D C Prepare Concentrated Ligand Stock C->D E Acquire ¹H-¹⁵N HSQC Spectrum (After each addition) D->E F Overlay Spectra & Analyze CSPs E->F G Map Perturbed Residues onto Structure F->G H Calculate Kᴅ from Titration Curve F->H

Sources

A Comparative Guide to the Reproducible Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyridin-4-yl(1H-pyrrol-2-yl)methanol, a molecule incorporating both pyridine and pyrrole moieties, represents a scaffold of significant interest due to the prevalence of these heterocycles in pharmacologically active agents. The reproducibility of its synthesis is paramount for consistent biological evaluation and scalable production. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering detailed protocols and a critical evaluation of their respective merits and challenges.

Introduction: The Significance of Pyridinyl-Pyrrol-Methanol Scaffolds

The pyridine ring is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. Similarly, the pyrrole motif is a key component of many natural products and pharmaceuticals, contributing to their unique biological activities.[1] The combination of these two heterocycles in Pyridin-4-yl(1H-pyrrol-2-yl)methanol creates a versatile platform for further chemical elaboration in drug discovery programs.[2]

This guide will explore two primary synthetic strategies for the preparation of Pyridin-4-yl(1H-pyrrol-2-yl)methanol: a Grignard-based approach and a ketone reduction strategy. Each method will be evaluated for its efficiency, scalability, and overall reproducibility.

Method 1: Grignard Reaction of 2-Bromopyrrole with Pyridine-4-carboxaldehyde

The Grignard reaction is a classic and powerful tool for the formation of carbon-carbon bonds.[3] In this approach, a pyrrole-based Grignard reagent is generated in situ and reacted with pyridine-4-carboxaldehyde. A critical consideration for this route is the protection of the acidic N-H proton of the pyrrole, which would otherwise quench the Grignard reagent.

Underlying Principles

The synthesis begins with the N-protection of pyrrole, typically with a group that is stable to Grignard reaction conditions but can be readily removed, such as a tert-butyldimethylsilyl (TBS) group. Subsequent bromination at the 2-position provides the precursor for the Grignard reagent. The Grignard reagent is then formed by reacting the 2-bromo-N-protected pyrrole with magnesium metal. This highly nucleophilic organometallic species then attacks the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. Finally, a deprotection step yields the desired product.

Experimental Workflow

cluster_0 Route 1: Grignard Approach Pyrrole Pyrrole N-Protected Pyrrole N-Protected Pyrrole Pyrrole->N-Protected Pyrrole Protection (e.g., TBSCl) 2-Bromo-N-Protected Pyrrole 2-Bromo-N-Protected Pyrrole N-Protected Pyrrole->2-Bromo-N-Protected Pyrrole Bromination (e.g., NBS) Pyrrole-2-yl Grignard Reagent Pyrrole-2-yl Grignard Reagent 2-Bromo-N-Protected Pyrrole->Pyrrole-2-yl Grignard Reagent Mg, THF Protected Product Protected Product Pyrrole-2-yl Grignard Reagent->Protected Product + Pyridine-4-carboxaldehyde Pyridin-4-yl(1H-pyrrol-2-yl)methanol Pyridin-4-yl(1H-pyrrol-2-yl)methanol Protected Product->Pyridin-4-yl(1H-pyrrol-2-yl)methanol Deprotection (e.g., TBAF)

Caption: Workflow for the Grignard-based synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(tert-butyldimethylsilyl)-1H-pyrrole

  • To a solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-protected pyrrole.

Step 2: Synthesis of 2-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrole

  • Dissolve the N-protected pyrrole (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature below -70 °C.

  • Stir at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution and allow it to warm to room temperature.

  • Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated product.

Step 3: Synthesis of Pyridin-4-yl(1-(tert-butyldimethylsilyl)-1H-pyrrol-2-yl)methanol

  • To a flask containing magnesium turnings (1.5 eq) under a nitrogen atmosphere, add a small crystal of iodine.

  • Add a solution of 2-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrole (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation.

  • Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle reflux), add the remaining solution of the brominated pyrrole at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard reagent to 0 °C and add a solution of pyridine-4-carboxaldehyde (0.9 eq) in anhydrous THF dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

  • Dissolve the crude protected alcohol in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.2 eq, 1 M solution in THF) and stir at room temperature for 2 hours.

  • Quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Method 2: Reduction of Pyridin-4-yl(1H-pyrrol-2-yl)methanone

An alternative strategy involves the synthesis of the corresponding ketone, Pyridin-4-yl(1H-pyrrol-2-yl)methanone, followed by its reduction to the desired alcohol. This approach avoids the need for N-protection of the pyrrole in the final reduction step.

Underlying Principles

This route begins with a Friedel-Crafts acylation of pyrrole with isonicotinoyl chloride. The resulting ketone is then reduced to the target alcohol using a suitable reducing agent such as sodium borohydride.[4] The choice of reducing agent is critical to ensure chemoselectivity, reducing the ketone without affecting the pyridine or pyrrole rings.

Experimental Workflow

cluster_1 Route 2: Ketone Reduction Approach Pyrrole Pyrrole Pyridin-4-yl(1H-pyrrol-2-yl)methanone Pyridin-4-yl(1H-pyrrol-2-yl)methanone Pyrrole->Pyridin-4-yl(1H-pyrrol-2-yl)methanone + Isonicotinoyl chloride, Lewis Acid Pyridin-4-yl(1H-pyrrol-2-yl)methanol Pyridin-4-yl(1H-pyrrol-2-yl)methanol Pyridin-4-yl(1H-pyrrol-2-yl)methanone->Pyridin-4-yl(1H-pyrrol-2-yl)methanol Reduction (e.g., NaBH4)

Caption: Workflow for the ketone reduction-based synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanone

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add isonicotinoyl chloride hydrochloride (1.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of pyrrole (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

  • Dissolve the ketone (1.0 eq) in methanol at room temperature.

  • Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 30 °C.

  • Stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Comparative Analysis

ParameterMethod 1: Grignard ReactionMethod 2: Ketone Reduction
Overall Yield 40-50% (estimated)60-70% (estimated)
Purity Good to Excellent after chromatographyGood to Excellent after chromatography
Number of Steps 4 (including protection/deprotection)2
Starting Materials Pyrrole, TBSCl, NBS, Mg, Pyridine-4-carboxaldehydePyrrole, Isonicotinoyl chloride, AlCl₃, NaBH₄
Key Challenges - Moisture sensitivity of Grignard reagent- N-protection and deprotection steps add to the overall length- Potential for side reactions with the Grignard reagent- Handling of Lewis acids (AlCl₃)- Potential for over-reduction if stronger reducing agents are used- Purification of the intermediate ketone
Scalability Moderate; Grignard reactions can be challenging to scale upGood; Friedel-Crafts and reduction reactions are generally scalable
Reproducibility Moderate; highly dependent on the quality of reagents and anhydrous conditionsHigh; less sensitive to atmospheric moisture in the reduction step

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

  • Method 2 (Ketone Reduction) is recommended for its higher overall estimated yield, fewer synthetic steps, and greater scalability and reproducibility. The starting materials are readily available, and the reaction conditions are generally milder and less sensitive than the Grignard approach.

  • Method 1 (Grignard Reaction) , while being a more convergent approach, is hampered by the necessity of protection and deprotection steps, which lowers the overall efficiency. The stringent anhydrous conditions required for the Grignard reaction can also impact reproducibility, particularly on a larger scale.

For researchers requiring a reliable and efficient synthesis of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, the ketone reduction strategy represents the more robust and reproducible option.

References

  • [Author], [Year]. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Yu, J.-Q., Wu, H.-C., Ramarao, C., Spencer, J. B., & Ley, S. V. (2003). [Title of Article].
  • Leinert, M., Irrgang, T., & Kempe, R. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Journal of the American Chemical Society, 146, 32008-32104.
  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. BenchChem.
  • BenchChem. (2025). Comparative study of different synthetic routes to Pyridin-4-ol. BenchChem.
  • ChemicalBook. * (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis*. ChemicalBook.
  • [Author], [Year]. Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. BenchChem.
  • [Author], [Year]. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal.
  • BenchChem. (2025). A Head-to-Head Comparison of Synthetic Routes for Substituted Pyridinylmethanols. BenchChem.
  • [Author], [Year].
  • Bogdos, M. K., Pinard, E., & Murphy, J. A. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 2035–2064.
  • [Author], [Year]. A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines.
  • [Author], [Year]. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. NIH.
  • Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis.
  • CymitQuimica. Pyridin-4-yl(1H-pyrrol-2-yl)methanol. CymitQuimica.
  • [Author], [Year]. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)
  • [Author], [Year]. Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • [Author], [Year]. Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides.
  • [Author], [Year]. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society.
  • [Author], [Year]. Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. PubMed.
  • [Author], [Year].
  • [Author], [Year]. A sustainable catalytic pyrrole synthesis.
  • [Author], [Year]. Reductive aminations of ketones and aldehydes using borane–pyridine. RSC Publishing.
  • [Author], [Year].
  • [Author], [Year]. 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. NIH.

Sources

Benchmarking Pyridin-4-yl(1H-pyrrol-2-yl)methanol: A Comparative Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, Pyridin-4-yl(1H-pyrrol-2-yl)methanol, against established kinase inhibitors. Our objective is to present a scientifically rigorous, in-depth comparison, elucidating the compound's potential efficacy, selectivity, and mechanism of action within the context of well-characterized drugs.

The structural motifs of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, specifically the presence of pyridinyl and pyrrolyl groups, are prevalent in a class of therapeutic agents known as kinase inhibitors. These compounds often function by competing with ATP for binding to the catalytic site of kinases, thereby modulating signal transduction pathways crucial for cell proliferation, differentiation, and survival. Given this structural precedent, our benchmarking strategy will hypothetically position Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a candidate kinase inhibitor.

For this comparative analysis, we have selected two well-characterized drugs:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others. Its broad-spectrum activity provides a benchmark for evaluating multi-kinase inhibition profiles.

  • Saracatinib (AZD0530): A potent and selective inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases implicated in cancer progression and metastasis. This allows for a comparison against a more targeted inhibitory profile.

This guide will detail the experimental workflows, from initial in vitro kinase assays to cell-based functional and target engagement assays, providing the necessary protocols and rationale to empower researchers in their drug discovery efforts.

Part 1: In Vitro Kinase Inhibition Profiling

The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Experimental Rationale

We will employ the ADP-Glo™ Kinase Assay, a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. This method is highly sensitive, has a high signal-to-background ratio, and is amenable to high-throughput screening. The selection of kinases for this initial screen—VEGFR2, PDGFRβ, and Src—is based on the known targets of our comparator drugs, Sunitinib and Saracatinib.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Prepare serial dilutions of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, Sunitinib, and Saracatinib react2 Add inhibitor dilutions prep1->react2 prep2 Prepare kinase reaction buffer with purified kinase (VEGFR2, PDGFRβ, or Src) react1 Add kinase solution to 384-well plate prep2->react1 prep3 Prepare substrate/ATP solution react4 Initiate reaction by adding substrate/ATP solution prep3->react4 react1->react2 react3 Incubate briefly react2->react3 react3->react4 react5 Incubate at room temperature for 60 minutes react4->react5 detect1 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP react5->detect1 detect2 Incubate for 40 minutes detect1->detect2 detect3 Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal detect2->detect3 detect4 Incubate for 30 minutes detect3->detect4 detect5 Read luminescence on a plate reader detect4->detect5 analysis1 Normalize data to controls (0% and 100% inhibition) detect5->analysis1 analysis2 Plot % inhibition vs. log[inhibitor] analysis1->analysis2 analysis3 Fit data to a sigmoidal dose-response curve to determine IC50 values analysis2->analysis3

Figure 1: Workflow for determining IC50 values using the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare a 10-point serial dilution series for Pyridin-4-yl(1H-pyrrol-2-yl)methanol, Sunitinib, and Saracatinib in 100% DMSO, starting at a 100x final concentration.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of kinase solution (e.g., active VEGFR2, PDGFRβ, or Src in appropriate buffer).

    • Add 0.5 µL of the compound dilutions or DMSO (as a control).

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2 µL of the appropriate substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

Comparative IC50 Data (Hypothetical)
CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)Src IC50 (nM)
Sunitinib 9275
Saracatinib >10,000>10,0002.7
Pyridin-4-yl(1H-pyrrol-2-yl)methanol To be determinedTo be determinedTo be determined

Note: IC50 values for Sunitinib and Saracatinib are representative values from the literature.

Part 2: Cell-Based Proliferation and Viability Assays

Following in vitro profiling, it is crucial to assess the compound's effect in a more biologically relevant context. Cell-based assays determine the compound's ability to inhibit cell proliferation or induce cytotoxicity in cell lines that are dependent on the activity of the target kinases.

Experimental Rationale

We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by spectrophotometry. We will select cell lines whose growth is known to be driven by our target kinases. For example, Human Umbilical Vein Endothelial Cells (HUVECs) are responsive to VEGFR2 signaling, while the HT-29 colon cancer cell line exhibits Src dependency.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., HUVECs or HT-29) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Part 3: Target Engagement and Mechanism of Action

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to perform target engagement studies. Western blotting is a standard technique used to measure the phosphorylation status of the target kinase or its downstream substrates.

Experimental Rationale

Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream effectors. We will treat cells with our compounds for a short period and then analyze cell lysates by Western blot to detect changes in the phosphorylation of key signaling proteins. For example, we will probe for phosphorylated Src (p-Src at Tyr416) in HT-29 cells or phosphorylated ERK (p-ERK), a downstream component of the VEGFR/PDGFR signaling pathways.

Signaling Pathway Context

G cluster_rtk RTK Signaling (VEGFR/PDGFR) cluster_sfk SFK Signaling (Src) VEGFR VEGFR/PDGFR RAS RAS VEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation & Angiogenesis ERK->Proliferation1 Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Src Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Proliferation2 Cell Proliferation, Invasion & Survival FAK->Proliferation2 STAT3->Proliferation2 Saracatinib Saracatinib Saracatinib->Src Inhibits

Figure 2: Simplified signaling pathways for VEGFR/PDGFR and Src kinases.

Detailed Protocol: Western Blotting
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compounds at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-ERK, anti-ERK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

By following this comprehensive benchmarking guide, researchers can systematically evaluate the potential of Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a kinase inhibitor, generating robust and comparable data to guide further drug development efforts.

References

  • Title: Pyridine and Pyrrole Derivatives as Anticancer Agents Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: The role of pyridine and pyrimidine rings in biological activity of compounds Source: ResearchGate URL: [Link]

  • Title: Sunitinib (Sutent, SU11248), a multi-targeted receptor tyrosine kinase inhibitor Source: British Journal of Cancer URL: [Link]

  • Title: AZD0530, a potent, dual Src/Abl kinase inhibitor, inhibits downstream signaling and tumor growth in vivo Source: Molecular Cancer Therapeutics URL: [Link]

An Investigative Guide to the Potential Biological Effects of Pyridin-4-yl(1H-pyrrol-2-yl)methanol: A Structurally-Guided Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a heterocyclic compound featuring three key structural motifs: a pyridine ring, a pyrrole ring, and a methanol linker. While direct peer-reviewed studies on the specific biological activities of this molecule are not extensively available in current literature, its constituent parts are cornerstones in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2][3][4][5] This guide provides a comparative framework for researchers and drug development professionals to investigate the potential biological effects of Pyridin-4-yl(1H-pyrrol-2-yl)methanol. By analyzing structurally analogous compounds, we can formulate hypotheses about its mechanism of action and design robust experimental workflows for validation. This document will focus on the likely potential of this compound as a kinase inhibitor, particularly targeting the p38 MAP kinase pathway, based on strong evidence from related chemical scaffolds.

The Pharmacophoric Landscape: Pyridine and Pyrrole in Drug Discovery

The predictive power of medicinal chemistry often relies on the principle of structural analogy. The pyridine and pyrrole rings are privileged scaffolds due to their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.[4]

  • The Pyridine Moiety: The pyridine ring is a common feature in a multitude of approved drugs and clinical candidates.[5][6] The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, a critical interaction for binding to the ATP pocket of many protein kinases.[7] This motif is central to a class of potent and selective p38 MAP kinase inhibitors, where the pyridinyl group interacts with the hinge region of the enzyme.[7][8]

  • The Pyrrole Moiety: The pyrrole ring is another five-membered nitrogen-containing heterocycle prevalent in natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][9][10] Pyrrole derivatives have been successfully developed as inhibitors for various enzymes and serve as versatile building blocks in drug discovery programs.[11]

The fusion of these two scaffolds into a single molecule, as seen in Pyridin-4-yl(1H-pyrrol-2-yl)methanol, strongly suggests a potential for synergistic or potent biological activity, particularly in pathways where both motifs have established roles.

Primary Hypothesis: Inhibition of the p38 MAP Kinase Signaling Pathway

Based on extensive literature on compounds containing both pyridine and a five-membered N-heterocycle (like pyrrole or imidazole), the most compelling hypothesis for the biological activity of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is the inhibition of p38 Mitogen-Activated Protein (MAP) Kinase.[7][8][12] p38 MAPKs are key regulators of cellular responses to inflammatory stimuli and stress. Dysregulation of this pathway is implicated in numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a high-value target for therapeutic intervention.[7][13]

The canonical p38 inhibitors, such as the pyridinylimidazole class, function as ATP-competitive inhibitors.[7] The pyridine nitrogen forms a crucial hydrogen bond with the backbone NH of Met109 in the kinase hinge region, while the adjacent aryl group occupies a nearby hydrophobic pocket.[7] The pyrrole ring in our target compound could functionally mimic the imidazole or furan rings found in other p38 inhibitors.[8]

p38_pathway stress Inflammatory Stimuli / Stress (e.g., LPS, TNF-α) tak1 TAK1 stress->tak1 Activates mkk MKK3 / MKK6 tak1->mkk Phosphorylates p38 p38 MAPK mkk->p38 Phosphorylates substrates Downstream Substrates (ATF2, MK2) p38->substrates Phosphorylates target_compound Pyridin-4-yl(1H-pyrrol-2-yl)methanol (Hypothesized Inhibitor) target_compound->p38 Inhibits response Cellular Response (Cytokine Production, Apoptosis) substrates->response

Figure 1: Hypothesized inhibition of the p38 MAPK signaling cascade.

Comparative Analysis with Structurally Related Kinase Inhibitors

To contextualize the potential potency of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, we can compare its structure to known p38 MAPK inhibitors. The table below presents key compounds, their structures, and their reported inhibitory concentrations (IC50). This comparison highlights the structural motifs essential for activity and provides a benchmark for future experimental evaluation.

Compound NameStructureTargetIC50Reference
SB 203580 A pyridinyl-imidazole corep38α MAPK~50-100 nM[7]
L-167307 A pyridinyl-pyrrole corep38 KinaseID50 = 7.4 mg/kg (in vivo)[8]
BIRB 796 A pyrazole-urea corep38 MAPK~10-40 nM[13]
Pyridin-4-yl(1H-pyrrol-2-yl)methanol A pyridinyl-pyrrole corep38 MAPK (Hypothesized)To Be DeterminedN/A

Note: The purpose of this table is to provide a structural and potency comparison with established inhibitors. The activity of the target compound is yet to be experimentally validated.

Recommended Investigative Workflow and Experimental Protocols

A logical, multi-tiered approach is essential to validate the hypothesized biological activity and mechanism of action. The workflow should progress from direct target engagement in a biochemical assay to cellular activity and finally to assessing general toxicity.

experimental_workflow step1 Step 1: In Vitro Kinase Assay (Direct Target Engagement) step2 Step 2: Cellular Anti-Inflammatory Assay (Functional Effect) step1->step2 Validate in Cells step3 Step 3: Cytotoxicity Assay (Selectivity & Safety) step2->step3 Confirm Specificity

Figure 2: Recommended experimental workflow for biological evaluation.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay

Objective: To determine if Pyridin-4-yl(1H-pyrrol-2-yl)methanol directly inhibits the enzymatic activity of recombinant p38α MAP kinase.

Causality of Experimental Choices:

  • Recombinant Human p38α: Using a purified, active enzyme ensures that any observed inhibition is a direct effect on the target kinase, eliminating confounding variables from a complex cellular environment.

  • ATF2 Substrate: Activating Transcription Factor 2 (ATF2) is a well-established physiological substrate of p38, making it a relevant choice for measuring kinase activity.

  • ATP: As the inhibitor is hypothesized to be ATP-competitive, running the assay at a concentration of ATP near its Km for p38α provides a sensitive measure of competitive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).

    • Dilute recombinant active p38α kinase and ATF2 substrate to their final working concentrations in kinase buffer.

    • Prepare a serial dilution of Pyridin-4-yl(1H-pyrrol-2-yl)methanol (e.g., from 100 µM to 1 nM) and a known p38 inhibitor (e.g., SB 203580) as a positive control.

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of the compound dilution (or DMSO vehicle control).

    • Add 20 µL of the enzyme/substrate mix.

    • Initiate the reaction by adding 20 µL of ATP solution (e.g., 100 µM final concentration).

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Detect the amount of phosphorylated ATF2 using a method such as an ELISA with a phospho-specific antibody or a luminescence-based assay that measures remaining ATP.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for Inhibition of TNF-α Production

Objective: To assess if the compound can inhibit the p38-mediated inflammatory response in a relevant cell model.

Causality of Experimental Choices:

  • RAW 264.7 Macrophages: These cells are a standard model for studying inflammation. They robustly produce pro-inflammatory cytokines like TNF-α upon stimulation.

  • Lipopolysaccharide (LPS): LPS is a component of Gram-negative bacteria cell walls and a potent activator of the p38 MAPK pathway in macrophages, leading to TNF-α production.

  • ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method for measuring the concentration of secreted TNF-α in the cell culture supernatant.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells for 1-2 hours with serial dilutions of Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include a non-stimulated control.

  • Sample Collection & Analysis:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of TNF-α production.

Protocol 3: MTT General Cytotoxicity Assay

Objective: To ensure that the observed inhibition of TNF-α is not due to general cell death caused by the compound.

Causality of Experimental Choices:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan, providing an indirect measure of cell viability. This allows for the differentiation between a specific anti-inflammatory effect and broad cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate and treat cells with the compound dilutions exactly as in Protocol 2, but do not stimulate with LPS. Incubate for the same total duration (e.g., pre-treatment time + stimulation time).

  • MTT Addition:

    • Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control. A desirable compound will show potent inhibition of TNF-α at concentrations that do not significantly reduce cell viability.

Conclusion and Future Directions

While direct biological data for Pyridin-4-yl(1H-pyrrol-2-yl)methanol is currently limited, a comprehensive analysis of its structural components provides a strong, data-driven hypothesis for its function as a p38 MAP kinase inhibitor. The pyridine and pyrrole scaffolds are well-established pharmacophores in kinase inhibition, making this molecule a compelling candidate for investigation in inflammatory disease models. The experimental workflow detailed in this guide offers a clear and robust pathway to validate this hypothesis, from direct biochemical assays to functional cellular readouts. Successful validation would position Pyridin-4-yl(1H-pyrrol-2-yl)methanol as a valuable lead compound for further optimization in drug discovery programs targeting inflammation and other p38-mediated pathologies.

References

  • Benchchem. (n.d.). The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide.
  • Alimardanian, M., et al. (2022). An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. Mini Reviews in Medicinal Chemistry, 22(19), 2486-2561. [Link]

  • Alimardanian, M., et al. (2022). An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. PubMed.
  • Laufer, S., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 262-6. [Link]

  • Yadav, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112763. [Link]

  • Roush, W. R., et al. (1998). Pyrroles and other heterocycles as inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 8(19), 2677-80. [Link]

  • Regan, J., et al. (2003). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-4. [Link]

  • ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity | Request PDF.
  • Ghavimi, M., et al. (2015). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 14(4), 1065-73.
  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology, 9(4), 268-72. [Link]

  • MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Journal of Medicinal Chemistry. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • Benchchem. (n.d.). 4-Pyridinemethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • PubMed. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection.
  • Ismail, I. (2025). Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Jordan Journal of Pharmaceutical Sciences, 18(4), 1017–1046. [Link]

  • Kandefer-Szerszeń, M., & Rzymowska, J. (2019). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 24(21), 3896. [Link]

  • ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • ResearchGate. (n.d.). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles.
  • ResearchGate. (2011). Newer biologically active pyridines: A potential review.
  • MDPI. (2019). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate landscape of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of Pyridin-4-yl(1H-pyrrol-2-yl)methanol, ensuring the safety of laboratory personnel and the preservation of our environment.

I. Hazard Assessment and Immediate Safety Precautions

Given its chemical structure, Pyridin-4-yl(1H-pyrrol-2-yl)methanol should be treated as a hazardous substance. The pyridine component suggests potential hazards such as being harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3][4][5] The compound may also be flammable.[3][4]

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate PPE. This proactive measure is the first line of defense against accidental exposure.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from potential splashes and airborne particles of the chemical waste.[6]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves may not be sufficient.Prevents direct skin contact with the potentially irritating or toxic compound.[7]
Body Protection A laboratory coat or a chemical-resistant apron.Protects personal clothing from contamination.[6]
Respiratory Protection Operations should be conducted in a well-ventilated area or a certified chemical fume hood.Minimizes the inhalation of potentially harmful vapors or aerosols.[6][8]
II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is to manage it as hazardous chemical waste. Under no circumstances should this compound be discarded down the drain or in standard laboratory trash.[9][10]

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do Not Mix: Avoid mixing Pyridin-4-yl(1H-pyrrol-2-yl)methanol waste with other chemical waste streams, especially strong oxidizers or acids.[7]

  • Dedicated Containers: Collect waste in a dedicated, clearly labeled, and compatible container. High-density polyethylene (HDPE) containers are generally suitable for organic waste.[2]

Step 2: Waste Containerization and Labeling

Properly containing and labeling waste is a critical step for safety and regulatory compliance.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a secure, tight-fitting lid.[7]

  • Clear Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "Pyridin-4-yl(1H-pyrrol-2-yl)methanol". Include any known hazard pictograms (e.g., flammable, irritant, toxic).[8]

Step 3: Storage of Chemical Waste

Waste should be stored safely pending disposal.

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[10]

  • Safe Environment: The storage area must be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.[7][8]

Step 4: Final Disposal

The final disposal must be handled by qualified professionals.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][11]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14]

III. Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Management:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[10][15]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[16]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[2]

Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[7][17]

  • Skin Contact: Flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[7][17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

G start Start: Generation of Pyridin-4-yl(1H-pyrrol-2-yl)methanol Waste assess_hazards Assess Hazards (Assume Flammable, Toxic, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Resistant Gloves, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste (No mixing with incompatibles) don_ppe->segregate_waste containerize Containerize in a Labeled, Compatible, Sealed Container segregate_waste->containerize store Store in a Designated, Cool, and Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs dispose Professional Disposal (Follow EPA & OSHA regulations) contact_ehs->dispose

Caption: Disposal workflow for Pyridin-4-yl(1H-pyrrol-2-yl)methanol.

References

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • United States Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2025). Safety Data Sheet: Pyrrolidine for Synthesis. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • United States Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ACTenviro. (2023). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Agilent Technologies. (2025). Safety Data Sheet: Pyridine Standard. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Pyridin-4-yl(1H-pyrrol-2-yl)methanol, a heterocyclic compound with potential applications in pharmaceutical research and development.[1] As a molecule combining both a pyridine and a pyrrole moiety, understanding its potential reactivity and hazards is paramount for ensuring laboratory safety. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to empower researchers with the knowledge to handle this compound confidently and safely.

Hazard Assessment: An Evidence-Based Profile

While a specific Safety Data Sheet (SDS) for Pyridin-4-yl(1H-pyrrol-2-yl)methanol is not publicly available, a robust hazard profile can be constructed by examining structurally analogous compounds. This approach allows us to anticipate potential risks and establish appropriate safety measures.

Analysis of related pyridine-methanol and pyrrole derivatives consistently indicates the following hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3][4]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not addressed immediately.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

These hazards are common to many functionalized heterocyclic compounds used in drug discovery. The protocols outlined below are designed to mitigate these specific risks.

Potential Hazard GHS Hazard Statement Commonly Observed In Citation
Skin IrritationH315(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol, 4-(Hydroxymethyl)pyridine[2][4]
Serious Eye IrritationH319(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol, 4-(Hydroxymethyl)pyridine[2][4]
Respiratory IrritationH335(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol, 4-(Hydroxymethyl)pyridine[2][4]

Core Protective Measures: Your First Line of Defense

Engineering controls and Personal Protective Equipment (PPE) work in concert to minimize exposure. The following are mandatory when handling Pyridin-4-yl(1H-pyrrol-2-yl)methanol in any form (solid or in solution).

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood. This is the most critical step in preventing the inhalation of airborne particulates or vapors.[5]

Personal Protective Equipment (PPE) Ensemble

The proper selection and use of PPE is a non-negotiable aspect of laboratory safety.[6]

  • Body Protection: A flame-resistant laboratory coat must be worn at all times, fully buttoned, with sleeves rolled down.[7] This protects against accidental splashes and contamination of personal clothing.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] Standard safety glasses do not provide adequate protection from splashes.[9] When there is a heightened risk of splashing (e.g., when handling larger volumes >1L or during pressurized operations), a full-face shield must be worn in addition to chemical splash goggles.[7]

  • Hand Protection: Chemically resistant gloves are required. Disposable nitrile gloves are a suitable choice for incidental contact.[10] Gloves must be inspected for tears or holes before use and should be removed promptly if contaminated, using the proper removal technique to avoid skin contact.[11] For prolonged handling or immersion, consult a glove manufacturer's compatibility chart.

  • Footwear: Closed-toe shoes that fully cover the top of the foot are mandatory.[6]

Procedural Guidance: From Preparation to Disposal

Safe handling is a process. The following workflows are designed to embed safety into each step of your experimental procedure.

PPE Donning & Doffing Sequence

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3

Caption: Correct sequence for donning and doffing PPE.

Safe Handling Workflow

This workflow outlines the key safety considerations at each stage of a typical laboratory procedure.

G A 1. Workspace Preparation - Confirm fume hood is operational. - Line work surface with absorbent liner. B 2. Weighing & Transfer - Use anti-static weigh boat. - Handle solids gently to minimize dust. A->B C 3. Dissolution & Reaction - Add solids to solvent slowly. - Ensure vessel is properly vented if heating. B->C D 4. Post-Reaction Workup - Conduct all transfers in the hood. - Be aware of potential exotherms. C->D E 5. Decontamination - Wipe down surfaces with appropriate solvent. - Dispose of contaminated materials properly. D->E

Caption: Step-by-step workflow for safe chemical handling.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental release or exposure.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[11]

Spill Management

For a small spill (<100 mL or 100g) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure your PPE is intact.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Chemical Waste Disposal

All waste generated from handling Pyridin-4-yl(1H-pyrrol-2-yl)methanol must be treated as hazardous waste.[12] Do not dispose of this chemical or its containers in the regular trash or down the drain.

G end_node end_node Start Contaminated Item IsLiquid Liquid Waste? Start->IsLiquid Halogenated Halogenated Solvent? IsLiquid->Halogenated Yes IsSolid Solid Waste? IsLiquid->IsSolid No HalogenatedWaste Dispose in 'Halogenated Liquid Waste' Container Halogenated->HalogenatedWaste Yes NonHalogenatedWaste Dispose in 'Non-Halogenated Liquid Waste' Container Halogenated->NonHalogenatedWaste No SolidWaste Dispose in 'Solid Hazardous Waste' Container IsSolid->SolidWaste Yes IsPPE Contaminated PPE/Debris? IsSolid->IsPPE No IsPPE->SolidWaste Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridin-4-yl(1H-pyrrol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
Pyridin-4-yl(1H-pyrrol-2-yl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。